Product packaging for Cycloeucalenol(Cat. No.:CAS No. 469-39-6)

Cycloeucalenol

货号: B201777
CAS 编号: 469-39-6
分子量: 426.7 g/mol
InChI 键: HUNLTIZKNQDZEI-PGFZVWMDSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Cycloeucalenol is a 3beta-sterol, a pentacyclic triterpenoid and a member of phytosterols. It derives from a hydride of a 5alpha-ergostane.
This compound has been reported in Artocarpus integer, Trichosanthes tricuspidata, and other organisms with data available.
structure

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H50O B201777 Cycloeucalenol CAS No. 469-39-6

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

(1S,3R,6S,7S,8S,11S,12S,15R,16R)-7,12,16-trimethyl-15-[(2R)-6-methyl-5-methylideneheptan-2-yl]pentacyclo[9.7.0.01,3.03,8.012,16]octadecan-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H50O/c1-19(2)20(3)8-9-21(4)23-12-14-28(7)26-11-10-24-22(5)25(31)13-15-29(24)18-30(26,29)17-16-27(23,28)6/h19,21-26,31H,3,8-18H2,1-2,4-7H3/t21-,22+,23-,24+,25+,26+,27-,28+,29-,30+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUNLTIZKNQDZEI-PGFZVWMDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2CCC3C4(CCC(C4(CCC35C2(C5)CCC1O)C)C(C)CCC(=C)C(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]2CC[C@H]3[C@@]4(CC[C@@H]([C@]4(CC[C@@]35[C@@]2(C5)CC[C@@H]1O)C)[C@H](C)CCC(=C)C(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H50O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70963693
Record name 4,14-Dimethyl-9,19-cycloergost-24(28)-en-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70963693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

426.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

469-39-6
Record name Cycloeucalenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=469-39-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cycloleucalenol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000469396
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,14-Dimethyl-9,19-cycloergost-24(28)-en-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70963693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CYCLOEUCALENOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7OF1Q9UE9R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

cycloeucalenol chemical structure and properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cycloeucalenol, a tetracyclic triterpenoid alcohol, is a key intermediate in the biosynthesis of phytosterols in plants. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of this compound. Detailed methodologies for its isolation and cytotoxicity assessment are presented, along with a summary of its biosynthetic pathway. While recognized for its potential anti-inflammatory, antioxidant, and anticancer properties, this guide also highlights the current gaps in the scientific literature regarding detailed experimental protocols and mechanistic studies for these activities, offering a roadmap for future research endeavors.

Chemical Structure and Properties

This compound is a natural organic compound with a complex chemical structure. It is classified as a 3β-sterol, a pentacyclic triterpenoid, and a member of the phytosterol group.[1] Its structure is derived from a hydride of a 5α-ergostane.[1]

Chemical Identifiers:

  • IUPAC Name: (3β,4α,5α,9β)-4,14-Dimethyl-9,19-cycloergost-24(28)-en-3-ol[2]

  • Chemical Formula: C₃₀H₅₀O[3]

  • CAS Number: 469-39-6[3]

A two-dimensional representation of the chemical structure of this compound is provided below:

G This compound This compound G Cycloartenol Cycloartenol 24-Methylenecycloartenol 24-Methylenecycloartenol Cycloartenol->24-Methylenecycloartenol S-adenosyl-L-methionine: cycloartenol-C-24-methyltransferase This compound This compound 24-Methylenecycloartenol->this compound Sterol-4α-methyl oxidase Obtusifoliol Obtusifoliol This compound->Obtusifoliol this compound cycloisomerase Phytosterols Other Phytosterols Obtusifoliol->Phytosterols G start Powdered Plant Material extraction Maceration with Ethyl Acetate start->extraction filtration Filtration extraction->filtration concentration Rotary Evaporation filtration->concentration crude_extract Crude Extract concentration->crude_extract column_chromatography Silica Gel Column Chromatography crude_extract->column_chromatography fraction_collection Fraction Collection and TLC Monitoring column_chromatography->fraction_collection pooling Pooling of Similar Fractions fraction_collection->pooling purification Further Purification (Prep TLC or Column) pooling->purification pure_compound Pure this compound purification->pure_compound characterization Spectroscopic Characterization pure_compound->characterization end Confirmed Structure characterization->end G start Cell Seeding (96-well plate) treatment Treatment with This compound start->treatment incubation Incubation (48-72h) treatment->incubation mtt_addition Addition of MTT solution incubation->mtt_addition formazan_formation Incubation (4h) (Formazan formation) mtt_addition->formazan_formation medium_removal Removal of Medium formazan_formation->medium_removal dmso_addition Addition of DMSO medium_removal->dmso_addition dissolution Dissolution of Formazan dmso_addition->dissolution absorbance Absorbance Measurement (570nm) dissolution->absorbance calculation Calculation of Cell Viability & IC50 absorbance->calculation end Results calculation->end

References

An In-depth Technical Guide to the Cycloeucalenol Biosynthesis Pathway in Plants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cycloeucalenol is a pivotal intermediate in the intricate tapestry of phytosterol biosynthesis in plants. As a member of the cycloartane family of triterpenoids, it represents a key branching point leading to the synthesis of a diverse array of essential sterols that play fundamental roles in membrane structure, cellular signaling, and as precursors to bioactive molecules such as brassinosteroids. A thorough understanding of the this compound biosynthesis pathway is paramount for researchers in plant biology, and it holds significant potential for applications in drug development and metabolic engineering. This technical guide provides a comprehensive overview of the core biosynthetic pathway, detailed experimental protocols, quantitative data, and visualizations to facilitate further research and application.

Core Biosynthesis Pathway

The biosynthesis of this compound is a multi-step enzymatic process that begins with the cyclization of 2,3-oxidosqualene. The core pathway involves the concerted action of several key enzymes primarily localized in the endoplasmic reticulum.

  • Cyclization of 2,3-Oxidosqualene: The pathway initiates with the cyclization of the linear triterpenoid, (S)-2,3-oxidosqualene, catalyzed by cycloartenol synthase (CAS) . This enzyme facilitates a complex series of protonation, cyclization, and rearrangement reactions to form the pentacyclic triterpenoid, cycloartenol , which bears a characteristic cyclopropane ring.[1][2][3][4] While plants predominantly utilize the cycloartenol pathway, a minor parallel pathway involving lanosterol synthase (LAS) also exists.[5][6][7]

  • Methylation of Cycloartenol: The next committed step is the methylation of cycloartenol at the C-24 position. This reaction is catalyzed by S-adenosyl-L-methionine:sterol C-24 methyltransferase (SMT1) , which transfers a methyl group from S-adenosyl-L-methionine (SAM) to the C-24 of cycloartenol, yielding 24-methylene cycloartanol .[8][9][10] This methylation is a critical step in distinguishing plant sterol biosynthesis from that of cholesterol in animals.

  • Formation of this compound: Subsequently, 24-methylene cycloartanol is converted to this compound . This step involves the removal of the 4α-methyl group.[11]

  • Cyclopropane Ring Opening: The final key step in the direct metabolism of this compound is the opening of the 9β,19-cyclopropane ring. This reaction is catalyzed by This compound cycloisomerase (also known as this compound-obtusifoliol isomerase; EC 5.5.1.9). This enzyme converts the pentacyclic this compound into the tetracyclic sterol, obtusifoliol .[2][8][11][12][13] Obtusifoliol then serves as a substrate for a series of subsequent enzymatic reactions leading to the production of major phytosterols like campesterol, sitosterol, and stigmasterol.

G cluster_0 Core this compound Biosynthesis 2_3_Oxidosqualene 2,3-Oxidosqualene Cycloartenol Cycloartenol 2_3_Oxidosqualene->Cycloartenol Cycloartenol Synthase (CAS) 24_Methylene_cycloartanol 24-Methylene cycloartanol Cycloartenol->24_Methylene_cycloartanol Sterol C-24 Methyltransferase 1 (SMT1) This compound This compound 24_Methylene_cycloartanol->this compound Demethylation Obtusifoliol Obtusifoliol This compound->Obtusifoliol This compound Cycloisomerase

Quantitative Data

Quantitative understanding of the enzymes involved in this compound biosynthesis is crucial for metabolic engineering and inhibitor design. The following table summarizes available kinetic data for key enzymes in the pathway.

EnzymeOrganismSubstrateKm (µM)Vmax (pmol min-1 mg-1 protein)kcat (min-1)Reference
Sterol C-24 Methyltransferase (SMT)Glycine max (Soybean)Cycloartenol--0.6[13]
Sterol C-24 Methyltransferase (SMT)Glycine max (Soybean)24-Fluorocycloartenol (inhibitor)Ki = 32-0.02[13]

Experimental Protocols

This section provides detailed methodologies for the study of the this compound biosynthesis pathway.

Protocol 1: Heterologous Expression and Purification of Sterol C-24 Methyltransferase 1 (SMT1)

This protocol is a general guideline for the expression and purification of recombinant SMT1 from E. coli, which can be adapted for further characterization.

1. Vector Construction: a. Amplify the full-length coding sequence of the SMT1 gene from plant cDNA. b. Clone the amplified fragment into a suitable expression vector (e.g., pET series with a His-tag or other affinity tags). c. Verify the construct by sequencing.

2. Protein Expression: a. Transform the expression vector into a suitable E. coli expression strain (e.g., BL21(DE3)). b. Grow a starter culture overnight at 37°C in LB medium containing the appropriate antibiotic. c. Inoculate a larger volume of LB medium with the overnight culture and grow at 37°C to an OD600 of 0.5-0.6. d. Induce protein expression by adding IPTG to a final concentration of 0.4-1 mM. e. Continue to grow the culture at a lower temperature (e.g., 18-25°C) for 16-20 hours to enhance protein solubility.[14][15]

3. Cell Lysis and Protein Purification: a. Harvest the cells by centrifugation. b. Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10% glycerol, 1 mM PMSF, and lysozyme). c. Lyse the cells by sonication on ice. d. Clarify the lysate by centrifugation. e. Purify the recombinant protein from the supernatant using affinity chromatography (e.g., Ni-NTA resin for His-tagged proteins) according to the manufacturer's instructions.[5][14][16] f. Wash the column extensively to remove non-specifically bound proteins. g. Elute the purified protein using an appropriate elution buffer (e.g., lysis buffer containing a high concentration of imidazole). h. Analyze the purity of the protein by SDS-PAGE.

G cluster_workflow SMT1 Expression & Purification Workflow start SMT1 Gene Amplification cloning Cloning into Expression Vector transformation Transformation into E. coli culture Cell Culture & Growth induction IPTG Induction harvest Cell Harvest lysis Cell Lysis (Sonication) purification Affinity Chromatography analysis SDS-PAGE Analysis

Protocol 2: Enzyme Assay for Sterol C-24 Methyltransferase (SMT1)

This assay measures the incorporation of a radiolabeled methyl group from S-adenosyl-L-methionine into the sterol substrate.[8]

1. Reaction Mixture: a. Prepare a reaction mixture containing:

  • 100 mM potassium phosphate buffer (pH 7.5)
  • 2 mM glutathione
  • 1 mg/mL BSA
  • Purified recombinant SMT1 enzyme (10-50 µg)
  • Cycloartenol (substrate) dissolved in a small amount of detergent (e.g., Tween-80) to a final concentration of 10-100 µM.
  • [14C-methyl]-S-adenosyl-L-methionine (radiolabeled co-substrate) to a final concentration of 50 µM.

2. Incubation: a. Initiate the reaction by adding the enzyme. b. Incubate the mixture at 30°C for 1-2 hours.

3. Extraction and Analysis: a. Stop the reaction by adding a mixture of methanol and chloroform. b. Extract the lipids into the chloroform phase. c. Separate the lipid extract by thin-layer chromatography (TLC) on a silica gel plate using a suitable solvent system (e.g., hexane:ethyl acetate). d. Visualize the sterol products by autoradiography or quantify the radioactivity in the corresponding spot using a scintillation counter.

Protocol 3: Enzyme Assay for this compound Cycloisomerase

This assay is based on the conversion of this compound to obtusifoliol and can be monitored by GC-MS.

1. Microsome Preparation (Enzyme Source): a. Homogenize fresh plant tissue (e.g., maize coleoptiles) in a cold extraction buffer (e.g., 100 mM Tris-HCl pH 7.5, 10 mM EDTA, 10 mM β-mercaptoethanol). b. Filter the homogenate and centrifuge at low speed to remove cell debris. c. Centrifuge the supernatant at high speed (e.g., 100,000 x g) to pellet the microsomal fraction. d. Resuspend the microsomal pellet in a suitable buffer.

2. Reaction Mixture: a. Prepare a reaction mixture containing:

  • 50 mM MES buffer (pH 6.5)
  • Microsomal protein (enzyme source)
  • This compound (substrate) solubilized with a detergent.

3. Incubation and Analysis: a. Incubate the reaction at 30°C for a defined period. b. Stop the reaction and extract the sterols. c. Analyze the sterol composition by GC-MS to quantify the conversion of this compound to obtusifoliol.[17]

Protocol 4: Sterol Profiling by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general method for the analysis of the total sterol composition in plant tissues.[1][3][18]

1. Saponification and Extraction: a. Homogenize freeze-dried plant tissue. b. Add a solution of 6% (w/v) KOH in methanol and an internal standard (e.g., epicoprostanol). c. Heat the mixture at 80°C for 1 hour to saponify sterol esters. d. Extract the non-saponifiable lipids (including free sterols) with n-hexane.

2. Derivatization: a. Evaporate the hexane extract to dryness. b. Add pyridine and a silylating agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane) and heat at 70°C for 30 minutes to form trimethylsilyl (TMS) ethers of the sterols.

3. GC-MS Analysis: a. Inject the derivatized sample into a GC-MS system equipped with a suitable capillary column (e.g., HP-5ms). b. Use a temperature program to separate the different sterol derivatives. c. Identify the sterols based on their retention times and mass spectra compared to authentic standards. d. Quantify the individual sterols based on the peak area relative to the internal standard.

G cluster_workflow Sterol Profiling Workflow start Plant Tissue Homogenization saponification Saponification (KOH/Methanol) extraction Hexane Extraction derivatization Silylation (BSTFA/TMCS) analysis GC-MS Analysis quantification Data Analysis & Quantification

Regulation of the Pathway

The biosynthesis of this compound is tightly regulated as part of the overall phytosterol pathway. This regulation occurs at multiple levels:

  • Transcriptional Regulation: The expression of genes encoding key enzymes, such as SMT1, is subject to developmental and environmental cues. Studies in Arabidopsis have shown that SMT1 transcript levels can be influenced by sterol feedback mechanisms, suggesting that the end-products of the pathway can regulate the expression of biosynthetic genes. For example, mutants with altered sterol profiles often exhibit changes in the transcript levels of other genes in the pathway.

  • Post-Translational Regulation: While not extensively studied for the specific enzymes in the this compound pathway, post-translational modifications (PTMs) are a common mechanism for regulating enzyme activity in metabolic pathways.[4][17] PTMs such as phosphorylation, acetylation, and glycosylation can rapidly modulate enzyme function in response to cellular signals. Further research is needed to elucidate the role of PTMs in regulating CAS, SMT1, and this compound cycloisomerase.

Conclusion

The this compound biosynthesis pathway represents a critical juncture in the production of phytosterols, essential molecules for plant life. This guide has provided a detailed overview of the core enzymatic steps, available quantitative data, and comprehensive experimental protocols to facilitate further investigation. Future research should focus on elucidating the precise mechanisms of the enzymatic conversions, determining the kinetic parameters of all key enzymes, and unraveling the complex regulatory networks that govern this vital pathway. Such knowledge will not only advance our fundamental understanding of plant biochemistry but also open new avenues for the development of novel pharmaceuticals and for the metabolic engineering of crops with enhanced nutritional value and stress resilience.

References

Cycloeucalenol: A Technical Guide to Its Natural Sources, Occurrence, and Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cycloeucalenol is a pentacyclic triterpenoid alcohol that serves as a crucial intermediate in the biosynthesis of phytosterols in plants. As a member of the cycloartane family, it is characterized by a cyclopropane ring at the C-9 and C-19 positions. This compound is of significant interest to researchers in phytochemistry, pharmacology, and drug development due to its role in plant biology and its potential, along with related phytosterols, for various biological activities. This technical guide provides an in-depth overview of the natural sources, occurrence, and analytical methodologies related to this compound.

Natural Occurrence of this compound

This compound is found across a diverse range of plant species and is a key intermediate in the conversion of cycloartenol to other essential plant sterols. Its presence has been confirmed in various parts of plants, including seeds, fruits, leaves, and latex.

Prominent natural sources of this compound include:

  • Cereals: Rice bran (Oryza sativa) is a notable source, where this compound has been identified as one of the bioactive triterpenoids.[1][2]

  • Vegetable Oils: this compound is a component of the 4-monomethylsterol fraction in many vegetable oils. While specific concentrations are not widely reported, the overall content of this fraction provides an indication of its potential presence.

  • Fruits: It is known to occur in banana (Musa sapientum).[3]

  • Latex-Producing Plants: The latex of several Euphorbia species is a known reservoir of various triterpenoids, including this compound.[4]

  • Other Plants: this compound has also been isolated from Boophone disticha, Herissanthia tiubae, and Eucalyptus microcorys.

Quantitative Occurrence of this compound

Precise quantitative data for this compound across a wide range of plant sources is limited in publicly available literature. Most analyses focus on major phytosterols like β-sitosterol, campesterol, and stigmasterol, or report on the total triterpene alcohol fraction. However, data on the broader 4-monomethylsterol fraction, of which this compound is a part, can provide a useful proxy.

Plant SourcePlant PartAnalyteConcentration/Content
Various Vegetable OilsSeed Oil4-Monomethylsterols0.01 - 0.08% of oil
Rice Bran (cv. Riceberry)BranThis compoundPresent in bioactive fractions
Shea NutsKernel FatTriterpene Alcohols22 - 72% of unsaponifiable lipids
Musa sapientumPeelThis compoundIdentified as a key biosynthetic intermediate
Euphorbia antiquorumLatexThis compoundIdentified as a constituent

Note: The data for 4-Monomethylsterols represents a fraction that includes this compound, obtusifoliol, gramisterol, and citrostadienol. The concentration of this compound within this fraction can vary.

Biosynthesis of this compound

This compound is a pivotal intermediate in the post-squalene pathway of phytosterol biosynthesis in plants. The process begins with the cyclization of 2,3-oxidosqualene to cycloartenol. Cycloartenol then undergoes a series of enzymatic modifications to yield various phytosterols. The formation of this compound from cycloartenol is a critical step in this pathway. Subsequently, the enzyme this compound cycloisomerase catalyzes the opening of the cyclopropane ring of this compound to form obtusifoliol, which is further metabolized to produce other essential sterols.

This compound Biosynthesis Pathway squalene 2,3-Oxidosqualene cycloartenol Cycloartenol squalene->cycloartenol Cycloartenol synthase This compound This compound cycloartenol->this compound SAM-dependent methyltransferase (SMT1) obtusifoliol Obtusifoliol This compound->obtusifoliol This compound cycloisomerase (CPI1) other_sterols Other Phytosterols (e.g., Sitosterol, Stigmasterol) obtusifoliol->other_sterols Multiple Enzymatic Steps

Fig. 1: Simplified biosynthesis pathway of this compound.

Experimental Protocols

The isolation and analysis of this compound typically involve extraction of the lipid fraction from the plant matrix, followed by separation and identification.

Extraction and Isolation of the Unsaponifiable Matter

This protocol is a general method for extracting the unsaponifiable fraction, which contains triterpene alcohols and phytosterols.

  • Sample Preparation: The plant material (e.g., seeds, dried leaves) is ground into a fine powder.

  • Saponification:

    • Weigh approximately 5 g of the ground sample into a round-bottom flask.

    • Add 50 mL of 2 M ethanolic potassium hydroxide.

    • Reflux the mixture for 1 hour with stirring.

  • Extraction:

    • After cooling, transfer the mixture to a separatory funnel.

    • Add 50 mL of distilled water.

    • Extract the unsaponifiable matter three times with 50 mL portions of diethyl ether or hexane.

    • Combine the organic layers and wash with distilled water until the washings are neutral to phenolphthalein.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Evaporate the solvent under reduced pressure to obtain the unsaponifiable matter.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the most common technique for the identification and quantification of phytosterols and triterpene alcohols.

  • Derivatization:

    • Dissolve a known amount of the unsaponifiable matter in pyridine or another suitable solvent.

    • Add a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

    • Heat the mixture at 60-70°C for 30 minutes to convert the hydroxyl groups to their trimethylsilyl (TMS) ethers, which are more volatile.

  • GC-MS Conditions (Example):

    • Column: A non-polar capillary column, such as a DB-5ms or equivalent (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Injector Temperature: 280°C.

    • Oven Temperature Program:

      • Initial temperature of 180°C, hold for 1 minute.

      • Ramp to 280°C at a rate of 5°C/min.

      • Hold at 280°C for 20 minutes.

    • MS Detector:

      • Transfer line temperature: 290°C.

      • Ion source temperature: 230°C.

      • Scan range: m/z 50-600.

  • Identification: this compound-TMS ether is identified by comparing its retention time and mass spectrum with that of an authentic standard or with published library data.

Experimental Workflow for this compound Analysis start Plant Material (e.g., seeds, leaves) grinding Grinding and Drying start->grinding saponification Saponification (with ethanolic KOH) grinding->saponification extraction Solvent Extraction (Hexane or Diethyl Ether) saponification->extraction unsaponifiable Unsaponifiable Matter extraction->unsaponifiable derivatization Derivatization (Silylation) unsaponifiable->derivatization gcms GC-MS Analysis derivatization->gcms identification Identification and Quantification gcms->identification

Fig. 2: General workflow for this compound analysis.

Conclusion

This compound is a widely distributed triterpenoid in the plant kingdom, playing a fundamental role as an intermediate in phytosterol biosynthesis. While its presence is confirmed in numerous sources, including commercially important materials like rice bran and various vegetable oils, specific quantitative data remains sparse. The analytical protocols for its extraction and identification are well-established, primarily relying on saponification followed by GC-MS analysis. Further research focusing on the quantification of this compound in different plant matrices would be beneficial for a more complete understanding of its distribution and for exploring its potential applications in the pharmaceutical and nutraceutical industries.

References

The Biological Function of Cycloeucalenol in Plant Cell Membranes: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cycloeucalenol, a key intermediate in phytosterol biosynthesis, plays a pivotal role in modulating the architecture and function of plant cell membranes. This technical guide provides a comprehensive overview of the biological functions of this compound, with a focus on its impact on membrane dynamics and its emerging role in plant signaling pathways. Through a detailed examination of its biosynthetic pathway, its influence on membrane fluidity and permeability, and its involvement in auxin signaling, this document serves as a critical resource for researchers in plant biology and drug development. This guide synthesizes current knowledge, presents quantitative data where available, details relevant experimental protocols, and provides visual representations of key pathways and workflows to facilitate a deeper understanding of this compound's significance in plant cellular processes.

Introduction

Plant cell membranes are dynamic structures crucial for cellular integrity, signaling, and interaction with the environment. The lipid composition of these membranes, particularly the presence of sterols, is a key determinant of their biophysical properties. Among the diverse array of phytosterols, this compound (C₃₀H₅₀O) emerges as a critical metabolic intermediate. While not a major end-product sterol, its transient nature belies its significance. Accumulation or depletion of this compound has been shown to have profound effects on plant development, hinting at its direct or indirect regulatory roles. This guide delves into the multifaceted functions of this compound, moving beyond its established role as a biosynthetic precursor to explore its direct impact on membrane characteristics and cellular signaling.

This compound in the Phytosterol Biosynthesis Pathway

In higher plants, the biosynthesis of sterols diverges from the pathway in mammals and fungi, with cycloartenol serving as the initial cyclized precursor instead of lanosterol. This compound is a central intermediate in the conversion of cycloartenol to a variety of other phytosterols.

The key enzymatic step involving this compound is its conversion to obtusifoliol, a reaction catalyzed by the enzyme This compound cycloisomerase (CPI) (EC 5.5.1.9).[1] This isomerization involves the opening of the cyclopropane ring of this compound to form a conventional tetracyclic sterol structure.[1]

This compound Biosynthesis Pathway Squalene Squalene Oxidosqualene Oxidosqualene Squalene->Oxidosqualene Squalene epoxidase Cycloartenol Cycloartenol Oxidosqualene->Cycloartenol Cycloartenol synthase 24-Methylene cycloartenol 24-Methylene cycloartenol Cycloartenol->24-Methylene cycloartenol Sterol C24- methyltransferase This compound This compound 24-Methylene cycloartenol->this compound Sterol 4α- methyl oxidase Obtusifoliol Obtusifoliol This compound->Obtusifoliol This compound cycloisomerase (CPI) Phytosterols Phytosterols Obtusifoliol->Phytosterols Series of enzymatic steps

Figure 1: Simplified overview of the central role of this compound in the phytosterol biosynthesis pathway.

Mutations in the CPI1 gene in Arabidopsis thaliana lead to an accumulation of this compound and a significant reduction in major phytosterols like sitosterol, campesterol, and stigmasterol. This altered sterol profile is associated with severe developmental defects, underscoring the importance of this compound metabolism.

Influence of this compound on Plant Cell Membrane Properties

While direct quantitative data on the biophysical effects of this compound on plant cell membranes are limited, its structural characteristics as a cyclopropyl sterol suggest a distinct impact on membrane fluidity and permeability compared to planar end-product sterols.

Membrane Fluidity

Membrane fluidity is essential for a variety of cellular processes, including the function of membrane-bound enzymes and receptors. Sterols are known to modulate membrane fluidity in a concentration- and temperature-dependent manner. Generally, sterols decrease fluidity in the liquid-crystalline state and increase it in the gel state. The rigid, planar structure of major phytosterols like sitosterol and stigmasterol allows them to pack efficiently between phospholipid acyl chains, leading to an ordering effect and a decrease in membrane fluidity.

The presence of the cyclopropane ring in this compound introduces a non-planar kink in its structure. This is hypothesized to disrupt the tight packing of phospholipid acyl chains, potentially leading to a localized increase in membrane fluidity or the creation of specific membrane microdomains. However, direct experimental evidence in the form of fluorescence anisotropy or electron spin resonance (ESR) spectroscopy data specifically for this compound is currently lacking in the published literature.

Membrane Permeability

The permeability of the cell membrane to water and small solutes is influenced by its lipid composition. A more ordered and tightly packed membrane generally exhibits lower permeability. Given the potential of this compound to disrupt lipid packing, it is plausible that its accumulation could lead to an increase in membrane permeability. This could have significant physiological consequences, affecting ion homeostasis and the transport of small molecules.

Lipid Rafts

Lipid rafts are specialized membrane microdomains enriched in sterols and sphingolipids that are thought to function as platforms for signaling molecules. The formation and stability of these domains are highly dependent on the structure of the constituent sterols. The unique shape of this compound may influence its partitioning into or exclusion from lipid rafts, thereby altering their composition and function. Further research, including the analysis of detergent-resistant membranes (DRMs) from plants with altered this compound levels, is needed to elucidate its specific role in lipid raft organization.

This compound and Auxin Signaling

Recent evidence has illuminated a previously unknown role for this compound in plant signaling, specifically in the modulation of auxin biosynthesis and response.[2]

Upregulation of Auxin Biosynthesis and Response

Studies on the Arabidopsis cpi1-1 mutant, which accumulates high levels of this compound, have shown a markedly enhanced auxin response in the root tip.[3] This enhanced response is not due to alterations in polar auxin transport but is linked to an upregulation of auxin biosynthesis genes.[2]

Application of this compound to wild-type plants has been demonstrated to upregulate the expression of the auxin-responsive reporter DR5:GUS and several key auxin biosynthesis genes, including TRYPTOPHAN AMINOTRANSFERASE OF ARABIDOPSIS 1 (TAA1).[2][3] In contrast, the major phytosterol, sitosterol, has been shown to repress the expression of these genes.[2] This suggests an antagonistic relationship between the sterol intermediate, this compound, and the final sterol product, sitosterol, in the regulation of auxin homeostasis.

Cycloeucalenol_Auxin_Signaling This compound This compound TAA1_YUC_genes TAA1, YUC genes This compound->TAA1_YUC_genes Upregulates Sitosterol Sitosterol Sitosterol->TAA1_YUC_genes Represses Auxin_Biosynthesis Auxin Biosynthesis TAA1_YUC_genes->Auxin_Biosynthesis Auxin Auxin Auxin_Biosynthesis->Auxin TIR1_AFB TIR1/AFB Auxin->TIR1_AFB Aux_IAA Aux/IAA TIR1_AFB->Aux_IAA ARF ARF Aux_IAA->ARF Auxin_Response_Genes Auxin Response Genes (e.g., DR5) ARF->Auxin_Response_Genes Activates Root_Elongation_Inhibition Root Elongation Inhibition Auxin_Response_Genes->Root_Elongation_Inhibition

Figure 2: Proposed signaling pathway of this compound's influence on auxin biosynthesis and response.

The precise molecular mechanism by which this compound upregulates auxin biosynthesis genes remains to be fully elucidated. It is not yet known if this compound directly interacts with a receptor or other signaling components, or if its effect is an indirect consequence of altered membrane properties.

Quantitative Data

The following table summarizes the quantitative data on this compound accumulation in the Arabidopsis cpi1-1 mutant compared to wild-type plants.

Plant LineThis compound (µg/g fresh weight)Sitosterol (µg/g fresh weight)Reference
Wild-Type (Col-0)1.0122.3[3]
cpi1-1 Mutant50.32.5[3]

Table 1: Sterol content in wild-type and cpi1-1 mutant Arabidopsis thaliana.

Experimental Protocols

Quantitative Analysis of GUS Activity

This protocol is used to quantify the effect of this compound on the expression of auxin-responsive genes using a DR5:GUS reporter line.[2][3]

Materials:

  • Arabidopsis thaliana seedlings carrying the DR5:GUS construct.

  • This compound stock solution (in DMSO).

  • GUS extraction buffer: 50 mM sodium phosphate (pH 7.0), 10 mM EDTA, 0.1% Triton X-100, 0.1% sodium lauryl sarcosine, and 10 mM β-mercaptoethanol.

  • 4-Methylumbelliferyl β-D-glucuronide (MUG) solution (1 mM in extraction buffer).

  • Stop buffer: 0.2 M Na₂CO₃.

  • 4-Methylumbelliferone (4-MU) standard solutions.

  • Fluorometer.

Procedure:

  • Grow DR5:GUS seedlings on appropriate sterile media.

  • Treat seedlings with various concentrations of this compound (and a DMSO control) for a specified duration.

  • Harvest and freeze seedlings in liquid nitrogen.

  • Grind frozen tissue to a fine powder.

  • Add GUS extraction buffer and vortex thoroughly.

  • Centrifuge at high speed at 4°C to pellet debris.

  • Transfer the supernatant to a new tube.

  • Pre-warm an aliquot of the protein extract at 37°C.

  • Initiate the reaction by adding pre-warmed MUG solution.

  • Incubate at 37°C. Take aliquots at different time points.

  • Stop the reaction by adding the aliquot to the stop buffer.

  • Measure the fluorescence of the resulting 4-MU using a fluorometer (excitation at 365 nm, emission at 455 nm).[4]

  • Quantify the protein concentration in the initial extract (e.g., using a Bradford assay).

  • Calculate GUS activity as pmol of 4-MU produced per minute per mg of protein.

Figure 3: Workflow for the quantitative GUS activity assay.
RNA Extraction and qRT-PCR for Auxin Biosynthesis Genes

This protocol details the steps to measure the expression levels of auxin biosynthesis genes (e.g., TAA1, YUCs) in response to this compound treatment.[5][6]

Materials:

  • Arabidopsis thaliana seedlings.

  • This compound stock solution (in DMSO).

  • Liquid nitrogen.

  • TRIzol reagent or a commercial plant RNA extraction kit.

  • DNase I.

  • Reverse transcriptase and cDNA synthesis kit.

  • qPCR master mix (e.g., SYBR Green).

  • Gene-specific primers for target and reference genes.

  • Quantitative real-time PCR system.

Procedure:

  • RNA Extraction:

    • Treat seedlings with this compound as described above.

    • Harvest and immediately freeze in liquid nitrogen.

    • Grind the frozen tissue to a fine powder.

    • Extract total RNA using TRIzol reagent or a plant RNA extraction kit according to the manufacturer's instructions.

    • Treat the extracted RNA with DNase I to remove any genomic DNA contamination.

    • Assess RNA quality and quantity using a spectrophotometer and/or gel electrophoresis.

  • cDNA Synthesis:

    • Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase and oligo(dT) or random primers.

  • qRT-PCR:

    • Prepare the qPCR reaction mix containing the cDNA template, gene-specific primers, and qPCR master mix.

    • Perform the qPCR reaction in a real-time PCR system.

    • Analyze the amplification data to determine the cycle threshold (Ct) values.

    • Calculate the relative gene expression using the ΔΔCt method, normalizing to a stable reference gene (e.g., ACTIN or UBIQUITIN).

Figure 4: Workflow for RNA extraction and qRT-PCR analysis.

Conclusion and Future Directions

This compound, long considered a mere stepping stone in phytosterol biosynthesis, is emerging as a bioactive molecule with significant influence on plant cell membrane functions and signaling pathways. Its accumulation disrupts the normal sterol profile and has been directly linked to the upregulation of auxin biosynthesis, providing a novel link between sterol metabolism and hormonal regulation of plant development.

Despite these advances, a significant knowledge gap remains concerning the direct biophysical effects of this compound on plant cell membranes. Future research should focus on:

  • Biophysical studies: Incorporating this compound into model lipid bilayers to quantitatively assess its impact on membrane fluidity, permeability, and lipid packing using techniques such as fluorescence spectroscopy, differential scanning calorimetry (DSC), and neutron or X-ray scattering.

  • Lipid raft association: Investigating the partitioning of this compound into detergent-resistant membranes to understand its role in the organization and function of these signaling platforms.

  • Molecular mechanisms of signaling: Elucidating the precise mechanism by which this compound modulates the expression of auxin biosynthesis genes. This includes identifying potential receptors or binding partners of this compound.

A deeper understanding of the biological functions of this compound will not only advance our fundamental knowledge of plant cell biology but may also open new avenues for the development of novel plant growth regulators or herbicides that target sterol biosynthesis and auxin homeostasis.

References

An In-Depth Technical Guide to the Biological Activity of Cycloeucalenol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cycloeucalenol, a tetracyclic triterpenoid alcohol, is a significant bioactive compound found in various plant species. As a member of the cycloartane family of triterpenes, it is characterized by a cyclopropane ring at the C-9/C-10 position. This structural feature contributes to its diverse pharmacological properties. This technical guide provides a comprehensive overview of the current understanding of this compound's biological activities, supported by quantitative data, detailed experimental protocols, and visualizations of associated signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug discovery.

Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₃₀H₅₀O
Molar Mass 426.72 g/mol
Appearance White crystalline solid
Solubility Soluble in organic solvents like chloroform, ethyl acetate, and methanol; sparingly soluble in water.
Key Structural Features Cycloartane skeleton with a hydroxyl group at C-3 and a double bond in the side chain.

Biological Activities of this compound

This compound has demonstrated a range of biological activities, including antimicrobial, cytotoxic, and anti-inflammatory effects. The following sections detail the available quantitative data for each of these activities.

Antimicrobial Activity

This compound has shown promising activity against a variety of pathogenic microorganisms. A study on Nigerian propolis, from which this compound was isolated, reported its efficacy against several clinical isolates.[1]

Table 1: Antimicrobial Activity of this compound [1]

Test OrganismTypeMIC (mg/mL)MBC/MFC (mg/mL)
Staphylococcus aureusGram-positive bacteria55
Streptococcus pyogenesGram-positive bacteria2.55
Escherichia coliGram-negative bacteria55
Pseudomonas aeruginosaGram-negative bacteria55
Candida albicansFungus2.55
Aspergillus nigerFungus55

MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration; MFC: Minimum Fungicidal Concentration.

Cytotoxic Activity

The cytotoxic potential of this compound has been evaluated against human cancer cell lines. Notably, its effect on neuroblastoma cells has been quantified.

Table 2: Cytotoxic Activity of this compound

Cell LineAssayIC₅₀ (µM)Reference
SH-SY5Y (human neuroblastoma)MTT173.0 ± 5.1[2]
SH-SY5Y (human neuroblastoma)Neutral Red223.0 ± 6.4[2]

IC₅₀: Half-maximal inhibitory concentration.

Anti-Inflammatory Activity

While direct quantitative data for the anti-inflammatory activity of pure this compound is limited, studies on related cycloartane triterpenoids suggest potential mechanisms. For instance, argentatin B, a cycloartane triterpenoid, has been shown to inhibit COX-2 activity.[3] A study on cycloeucalenone, a closely related compound, indicated strong binding affinities for phospholipase A2 (PLA2) and NF-κB, key players in the inflammatory cascade.[2]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide, enabling researchers to replicate and build upon these findings.

Antimicrobial Susceptibility Testing

Broth Microdilution Method (for MIC determination)

  • Preparation of Inoculum: A standardized inoculum of the test microorganism (e.g., bacteria or fungi) is prepared to a concentration of approximately 5 x 10⁵ CFU/mL in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Preparation of this compound Dilutions: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions are then made in the broth medium in a 96-well microtiter plate to achieve a range of final concentrations.

  • Inoculation: Each well containing the this compound dilution is inoculated with the standardized microbial suspension. A positive control (microorganism in broth without this compound) and a negative control (broth only) are included.

  • Incubation: The microtiter plate is incubated at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).

  • Determination of MIC: The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the microorganism.

Agar Well Diffusion Method (for qualitative assessment)

  • Plate Preparation: A sterile nutrient agar plate is uniformly inoculated with a standardized suspension of the test microorganism.

  • Well Creation: Wells of a specific diameter (e.g., 6 mm) are aseptically punched into the agar.

  • Application of this compound: A defined volume of the this compound solution at a known concentration is added to each well. A solvent control is also included.

  • Incubation: The plate is incubated under appropriate conditions.

  • Measurement: The diameter of the zone of inhibition (the area around the well where microbial growth is inhibited) is measured in millimeters.

Cytotoxicity Assays

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

  • Cell Seeding: Adherent cells (e.g., SH-SY5Y) are seeded into a 96-well plate at a suitable density and allowed to attach overnight.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The cells are incubated with the compound for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT solution is added to each well and the plate is incubated for a further 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol with HCl) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Calculation of IC₅₀: The percentage of cell viability is calculated relative to the vehicle control, and the IC₅₀ value is determined from the dose-response curve.

Neutral Red Uptake Assay

  • Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded and treated with various concentrations of this compound.

  • Incubation: After the treatment period, the medium is replaced with a medium containing neutral red dye. The plate is incubated for 2-3 hours to allow viable cells to incorporate the dye into their lysosomes.

  • Washing and Destaining: The cells are washed to remove excess dye. A destain solution (e.g., a mixture of ethanol and acetic acid) is then added to extract the dye from the cells.

  • Absorbance Measurement: The absorbance of the extracted dye is measured at a wavelength of 540 nm.

  • Calculation of IC₅₀: The IC₅₀ value is calculated based on the dose-dependent reduction in neutral red uptake.

Signaling Pathways and Mechanisms of Action

The precise molecular mechanisms underlying the biological activities of this compound are still under investigation. However, based on studies of related cycloartane triterpenoids and its observed biological effects, several signaling pathways are likely to be involved.

Potential Anti-Inflammatory Mechanism

The anti-inflammatory effects of triterpenoids are often attributed to their ability to modulate key inflammatory pathways. A plausible mechanism for this compound involves the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.

anti_inflammatory_pathway cluster_nucleus Cell Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p65/p50) IkB->NFkB NFkB_active Active NF-κB NFkB->NFkB_active Nucleus Nucleus NFkB_active->Nucleus Gene_Expression Pro-inflammatory Gene Expression (COX-2, iNOS, TNF-α, IL-6) NFkB_active->Gene_Expression Transcription Inflammation Inflammation Gene_Expression->Inflammation This compound This compound This compound->IKK Inhibition (Postulated) This compound->NFkB_active Inhibition (Postulated)

Caption: Postulated anti-inflammatory mechanism of this compound via inhibition of the NF-κB pathway.

Potential Anticancer Mechanism: Induction of Apoptosis

Many triterpenoids exert their anticancer effects by inducing apoptosis, or programmed cell death. The cytotoxic activity of this compound against cancer cells may be mediated through the intrinsic (mitochondrial) and/or extrinsic (death receptor) apoptotic pathways. The intrinsic pathway is a common mechanism for cycloartane triterpenoids.[1][4][5][6][7]

apoptosis_pathway This compound This compound Bax Bax (Pro-apoptotic) This compound->Bax Upregulation (Postulated) Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 Downregulation (Postulated) Mitochondrion Mitochondrion Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c Bax->Mitochondrion Bcl2->Mitochondrion Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Activation Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Postulated induction of apoptosis by this compound via the intrinsic mitochondrial pathway.

Conclusion and Future Directions

This compound is a promising natural product with a spectrum of biological activities that warrant further investigation. The available data on its antimicrobial and cytotoxic effects provide a solid foundation for future research. However, to fully realize its therapeutic potential, several areas require more in-depth exploration:

  • Quantitative Anti-inflammatory Studies: There is a pressing need for studies that quantify the anti-inflammatory effects of this compound using in vitro assays such as COX-1/2 and 5-LOX inhibition, as well as measurement of pro-inflammatory cytokine production (e.g., TNF-α, IL-6, IL-1β) and nitric oxide inhibition.

  • Mechanism of Action Elucidation: Further research is required to definitively establish the molecular targets and signaling pathways modulated by this compound. Investigating its effects on the NF-κB and MAPK pathways in inflammatory models, and on caspase activation and Bcl-2 family proteins in cancer models, would provide crucial insights.

  • In Vivo Studies: The promising in vitro activities of this compound need to be validated in relevant animal models of infection, cancer, and inflammation to assess its efficacy, pharmacokinetics, and safety profile.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and biological evaluation of this compound derivatives could lead to the identification of compounds with enhanced potency and selectivity for specific therapeutic targets.

References

Cycloeucalenol: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Cycloeucalenol, a tetracyclic triterpenoid alcohol, is a significant natural product found in a variety of plant species. As an intermediate in phytosterol biosynthesis, it has garnered interest for its potential pharmacological activities. This technical guide provides a comprehensive overview of this compound, including its chemical identifiers, physicochemical properties, and known biological activities. Detailed experimental protocols for its isolation and the assessment of its cytotoxic effects are presented. Furthermore, this document explores its potential mechanism of action, drawing parallels with structurally related compounds, particularly concerning the inhibition of the NF-κB signaling pathway in the context of prostate cancer. This guide is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of this compound and related natural products.

Chemical Identity and Properties

This compound is a well-characterized natural compound with distinct chemical identifiers and properties. A summary of this information is provided in the tables below for easy reference.

Chemical Identifiers
IdentifierValueReference(s)
CAS Number 469-39-6[1][2][3][4][5]
IUPAC Name (3β,4α,5α,9β)-4,14-Dimethyl-9,19-cycloergost-24(28)-en-3-ol[1]
InChI InChI=1S/C30H50O/c1-19(2)20(3)8-9-21(4)23-12-14-28(7)26-11-10-24-22(5)25(31)13-15-29(24)18-30(26,29)17-16-27(23,28)6/h19,21-26,31H,3,8-18H2,1-2,4-7H3/t21-,22+,23-,24+,25+,26+,27-,28+,29-,30+/m1/s1[1]
InChIKey HUNLTIZKNQDZEI-PGFZVWMDSA-N[1]
SMILES C[C@H]1[C@@H]2CC[C@H]3[C@@]4(CC--INVALID-LINK----INVALID-LINK--CCC(=C)C(C)C)C[1]
ChEBI ID CHEBI:16653[1]
PubChem CID 101690[2]
Physicochemical Properties
PropertyValueReference(s)
Molecular Formula C30H50O[3]
Molecular Weight 426.72 g/mol [5]
Appearance White to off-white solid
Melting Point 138-140 °C
Boiling Point 508.0 ± 19.0 °C (Predicted)[6]
Density 1.00 ± 0.1 g/cm³ (Predicted)[6]

Biological Activities and Potential Therapeutic Applications

This compound has been investigated for a range of biological activities, suggesting its potential as a lead compound in drug discovery.

Cytotoxicity

The cytotoxic effects of this compound have been evaluated against human neuroblastoma (SH-SY5Y) cells. In these studies, this compound exhibited low toxicity. The half-maximal inhibitory concentration (IC50) values obtained from these assays are summarized below.

Assay TypeCell LineIC50 (µM)Reference(s)
MTT AssaySH-SY5Y173.0 ± 5.1
Neutral Red AssaySH-SY5Y223.0 ± 6.4
Anti-inflammatory and Anti-cancer Potential

While direct evidence for this compound is still emerging, studies on structurally related cycloartane-type triterpenoids provide strong indications of its potential anti-inflammatory and anti-cancer properties. It has been suggested that this compound may inhibit enzymes such as diacylglycerol acyltransferase and phosphatidylcholine-specific phospholipase C, which are involved in inflammatory pathways.

Furthermore, research on cycloartane sapogenol derivatives, which share the core structure of this compound, has demonstrated significant inhibitory activity against the NF-κB signaling pathway in LNCaP prostate cancer cells. This inhibition of NF-κB activation leads to the suppression of cancer cell proliferation, suggesting a promising avenue for the development of novel chemopreventive and therapeutic agents for prostate cancer.

Experimental Protocols

This section provides detailed methodologies for the isolation of this compound and for assessing its cytotoxic activity.

Isolation of this compound from Boophone disticha

This protocol is adapted from a published method for the successful isolation of this compound.

3.1.1. Materials and Reagents

  • Dried bulbs of Boophone disticha

  • Ethyl acetate

  • n-Hexane

  • Silica gel (for column chromatography)

  • TLC plates (silica gel 60 F254)

  • Solvents for TLC development (e.g., n-hexane:ethyl acetate mixtures)

  • Preparative TLC plates

3.1.2. Extraction and Fractionation

  • Macerate the dried and powdered bulbs of Boophone disticha with ethyl acetate at room temperature.

  • Filter the extract and concentrate it under reduced pressure to obtain the crude ethyl acetate extract.

  • Subject the crude extract to silica gel column chromatography.

  • Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity.

  • Collect fractions and monitor them by TLC.

  • Combine fractions showing similar TLC profiles.

3.1.3. Purification

  • Subject the fractions containing this compound to further purification using preparative TLC.

  • Develop the preparative TLC plates with an appropriate solvent system (e.g., n-hexane:ethyl acetate, 8:2 v/v).

  • Scrape the band corresponding to this compound and elute the compound from the silica gel with a suitable solvent (e.g., chloroform:methanol, 9:1 v/v).

  • Concentrate the eluate to yield purified this compound.

Cytotoxicity Assessment using MTT Assay

This is a general protocol for determining the cytotoxicity of this compound against a chosen cell line, such as SH-SY5Y.

3.2.1. Materials and Reagents

  • SH-SY5Y human neuroblastoma cells

  • Complete culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • This compound stock solution (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Microplate reader

3.2.2. Procedure

  • Seed SH-SY5Y cells into 96-well plates at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of this compound in a complete culture medium from the stock solution.

  • Remove the medium from the wells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plates for 48-72 hours.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

  • Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Signaling Pathway Analysis

Based on studies of structurally related cycloartane triterpenoids, a potential mechanism of action for this compound in prostate cancer involves the inhibition of the NF-κB signaling pathway.

Proposed NF-κB Inhibition Pathway

The following diagram illustrates the proposed mechanism by which cycloartane-type triterpenoids, and potentially this compound, may inhibit the NF-κB pathway, leading to reduced inflammation and cancer cell proliferation.

NFkB_Inhibition cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkB IκBα IKK->IkB Phosphorylates IKK->IkB P NFkB NF-κB (p65/p50) Ubiquitination\n& Degradation Ubiquitination & Degradation IkB->Ubiquitination\n& Degradation Leads to Nucleus Nucleus NFkB->Nucleus Translocates to This compound Cycloartane Triterpenoids (e.g., this compound) This compound->IKK Inhibits GeneTranscription Gene Transcription (Inflammation, Proliferation, Survival) Nucleus->GeneTranscription Initiates Apoptosis Apoptosis GeneTranscription->Apoptosis Inhibits Ubiquitination\n& Degradation->NFkB Releases

Caption: Proposed inhibition of the NF-κB signaling pathway by cycloartane triterpenoids.

Conclusion

This compound presents itself as a promising natural product with potential therapeutic applications. Its low cytotoxicity, coupled with the anti-inflammatory and anti-cancer activities suggested by structurally related compounds, warrants further investigation. The detailed protocols provided in this guide for its isolation and bioactivity assessment offer a solid foundation for future research. The potential modulation of the NF-κB signaling pathway by this compound, particularly in the context of prostate cancer, highlights a key area for future studies. Elucidating the precise molecular mechanisms of this compound will be crucial in unlocking its full therapeutic potential and advancing its development as a novel drug candidate.

References

Unveiling the Molecular Weight of Cycloeucalenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of the determination of the molecular weight of cycloeucalenol, a triterpenoid of significant interest in natural product chemistry and drug discovery. This document outlines the theoretical calculation based on its chemical formula and details the experimental protocols for its empirical determination, with a focus on mass spectrometry techniques.

Quantitative Data Summary

The molecular weight of a compound is a fundamental physicochemical property, crucial for its identification, characterization, and subsequent development. The table below summarizes the elemental composition and calculated molecular weight of this compound.

ElementSymbolCountStandard Atomic Weight (amu)Total Atomic Weight (amu)
CarbonC3012.011360.33
HydrogenH501.00850.40
OxygenO115.99915.999
Total 426.729

Note: The standard atomic weights are based on IUPAC recommendations and may have slight variations depending on the isotopic composition of the elements.[1][2][3][4][5][6][7][8][9][10][11]

Experimental Protocols for Molecular Weight Determination

The empirical determination of the molecular weight of natural products like this compound is predominantly achieved through mass spectrometry (MS).[12] This technique provides high accuracy and sensitivity, making it an indispensable tool in chemical analysis.[12][13][14] Various MS-based methods can be employed, often coupled with chromatographic separation techniques to analyze complex mixtures.[15][16][17][18]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds like triterpenoids, a derivatization step is often necessary to increase their volatility.

Methodology:

  • Sample Preparation and Derivatization:

    • A purified sample of this compound is dissolved in an appropriate organic solvent (e.g., dichloromethane, hexane).

    • To enhance volatility, the hydroxyl group of this compound is typically derivatized, for example, through methylation or silylation. Methylation can be achieved by reacting the sample with a methylating agent like diazomethane or trimethylsilyldiazomethane.

  • Gas Chromatography (GC) Separation:

    • The derivatized sample is injected into the GC system.

    • The sample is vaporized and carried by an inert carrier gas (e.g., helium, nitrogen) through a capillary column.

    • The column is housed in an oven with a programmed temperature gradient to facilitate the separation of compounds based on their boiling points and interactions with the stationary phase.

  • Mass Spectrometry (MS) Analysis:

    • As the separated components elute from the GC column, they enter the mass spectrometer.

    • Ionization: Electron Ionization (EI) is a common ionization technique in GC-MS. The molecules are bombarded with a high-energy electron beam, causing them to ionize and fragment.

    • Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

    • Detection: A detector records the abundance of each ion at a specific m/z, generating a mass spectrum. The molecular ion peak ([M]+) in the mass spectrum corresponds to the molecular weight of the derivatized compound.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful technique for the analysis of a wide range of compounds, including those that are non-volatile or thermally labile, making it highly suitable for triterpenoids without the need for derivatization.[16]

Methodology:

  • Sample Preparation:

    • A purified sample of this compound is dissolved in a solvent compatible with the mobile phase used for liquid chromatography (e.g., methanol, acetonitrile).

  • Liquid Chromatography (LC) Separation:

    • The sample solution is injected into a High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

    • The sample is transported by a liquid mobile phase through a packed column (the stationary phase).

    • Separation is achieved based on the differential partitioning of the analyte between the mobile and stationary phases.

  • Mass Spectrometry (MS) Analysis:

    • The eluent from the LC column is introduced into the mass spectrometer.

    • Ionization: Soft ionization techniques are typically employed in LC-MS to minimize fragmentation and preserve the molecular ion. Common techniques include:

      • Electrospray Ionization (ESI): A high voltage is applied to the liquid to create an aerosol of charged droplets. As the solvent evaporates, the analyte molecules become charged, typically forming protonated molecules ([M+H]+) or sodiated adducts ([M+Na]+).[16]

      • Atmospheric Pressure Chemical Ionization (APCI): The eluent is nebulized into a heated tube where a corona discharge creates reactant ions from the solvent vapor. These reactant ions then ionize the analyte molecules. APCI is suitable for less polar molecules.[19]

    • Mass Analysis and Detection: Similar to GC-MS, the ions are separated by a mass analyzer and detected to generate a mass spectrum. The peak corresponding to the protonated molecule or other adducts allows for the determination of the molecular weight.

Tandem Mass Spectrometry (MS/MS)

For enhanced structural elucidation and confirmation of molecular weight, tandem mass spectrometry (MS/MS) can be employed.[20]

Methodology:

  • First Stage of Mass Analysis (MS1): The molecular ion of interest (e.g., [M+H]+) is selected by the first mass analyzer.

  • Collision-Induced Dissociation (CID): The selected ions are fragmented by collision with an inert gas (e.g., argon, nitrogen) in a collision cell.

  • Second Stage of Mass Analysis (MS2): The resulting fragment ions are analyzed by a second mass analyzer, producing an MS/MS spectrum. This fragmentation pattern provides valuable structural information and confirms the identity of the parent ion.

Visualized Workflow

The following diagram illustrates the general workflow for determining the molecular weight of this compound using mass spectrometry.

MolecularWeightDetermination cluster_prep Sample Preparation cluster_separation Separation cluster_ms Mass Spectrometry cluster_analysis Data Analysis Purification Purification of This compound Dissolution Dissolution in Appropriate Solvent Purification->Dissolution Derivatization Derivatization (for GC-MS) Dissolution->Derivatization LC Liquid Chromatography (LC) Dissolution->LC GC Gas Chromatography (GC) Derivatization->GC Ionization Ionization (e.g., EI, ESI, APCI) GC->Ionization LC->Ionization MassAnalysis Mass Analysis (m/z separation) Ionization->MassAnalysis Detection Detection MassAnalysis->Detection Spectrum Mass Spectrum Generation Detection->Spectrum MW_Det Molecular Weight Determination Spectrum->MW_Det

Caption: Workflow for Molecular Weight Determination of this compound.

References

The Pivotal Role of Cycloeucalenol in Phytosterol Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cycloeucalenol, a tetracyclic triterpenoid alcohol, serves as a critical intermediate in the intricate web of phytosterol biosynthesis in plants. Positioned at a key metabolic juncture, it is the substrate for the enzyme this compound cycloisomerase (EC 5.5.1.9), which catalyzes the opening of its characteristic cyclopropane ring. This step is a crucial gateway, channeling the flow of metabolites from the initial cycloartenol-derived pathway toward the synthesis of essential membrane sterols and brassinosteroid hormones. Recent research has also unveiled a fascinating signaling role for this compound, linking sterol metabolism to the regulation of auxin biosynthesis and homeostasis, thereby influencing plant growth and development. This technical guide provides an in-depth exploration of the multifaceted role of this compound, summarizing quantitative data, detailing experimental protocols, and visualizing the metabolic and signaling pathways involved.

Introduction

Phytosterols are a diverse group of steroid alcohols that are integral components of plant cell membranes, where they modulate membrane fluidity and permeability. Beyond their structural role, they are precursors to a range of bioactive molecules, including brassinosteroid hormones. The biosynthesis of phytosterols in plants follows a more complex route than that of cholesterol in animals, commencing with the cyclization of 2,3-oxidosqualene to cycloartenol, rather than lanosterol.

This compound emerges as a key downstream metabolite of cycloartenol. Its metabolism is a focal point of regulation and a potential target for modulating plant growth and development. This guide will delve into the core aspects of this compound's function, providing a comprehensive resource for researchers in the field.

Data Presentation

Quantitative Analysis of Sterol Composition

The metabolic significance of this compound is starkly illustrated by the analysis of sterol profiles in wild-type versus mutant plants. The Arabidopsis thaliana mutant cpi1-1, which has a defective this compound CYCLOISOMERASE 1 gene, accumulates high levels of this compound and exhibits a dramatic reduction in downstream phytosterols.

SterolWild-Type (μg/g FW)cpi1-1 Mutant (μg/g FW)Fold Change in cpi1-1
This compound1.050.3+50.3
Sitosterol122.32.5-48.9
Campesterol22.4Undetectable-
Stigmasterol10.3Undetectable-
Total Sterols 190.0 285.0 +1.5

Data sourced from studies on Arabidopsis thaliana seedlings.[1]

Enzyme Kinetics of this compound Cycloisomerase

Detailed kinetic parameters for this compound cycloisomerase (EC 5.5.1.9) are not extensively reported in the literature. However, studies on the substrate specificity of the enzyme have revealed key structural requirements for its activity. The enzyme specifically recognizes the 4α-methyl-9β-19-cyclosterol structure of this compound and is inactive on substrates with a 4β-methyl group. The presence of a 3β-hydroxyl group is also critical for substrate binding.

Further research is required to determine the precise Michaelis-Menten constants (Km) and maximum reaction velocities (Vmax) for the conversion of this compound to obtusifoliol.

Experimental Protocols

Extraction and Analysis of Phytosterols by GC-MS

This protocol outlines a general method for the extraction, saponification, derivatization, and analysis of phytosterols from plant tissues.

1. Tissue Homogenization and Extraction:

  • Harvest and freeze-dry plant tissue.
  • Grind the tissue to a fine powder.
  • Extract the lipids using a 2:1 (v/v) mixture of chloroform:methanol.
  • Vortex thoroughly and centrifuge to pellet the solid material.
  • Collect the supernatant containing the lipid extract.

2. Saponification:

  • Evaporate the solvent from the lipid extract under a stream of nitrogen.
  • Resuspend the lipid residue in 1 M KOH in 90% ethanol.
  • Incubate at 80°C for 1 hour to hydrolyze sterol esters.
  • Allow the mixture to cool to room temperature.

3. Extraction of Unsaponifiable Lipids:

  • Partition the saponified mixture against n-hexane.
  • Vortex and centrifuge to separate the phases.
  • Collect the upper hexane phase containing the unsaponifiable lipids (including free sterols).
  • Repeat the extraction twice more and pool the hexane fractions.

4. Derivatization:

  • Evaporate the hexane under nitrogen.
  • Add N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) to the dried residue.
  • Incubate at 60°C for 30 minutes to convert the sterols to their trimethylsilyl (TMS) ethers.

5. GC-MS Analysis:

  • Analyze the derivatized sample using a gas chromatograph coupled to a mass spectrometer (GC-MS).
  • Column: A non-polar capillary column, such as a DB-5MS or HP-5MS.
  • Injector Temperature: 250°C.
  • Oven Program: Start at 150°C, ramp to 300°C at a rate of 10°C/min, and hold for 10 minutes.
  • Carrier Gas: Helium.
  • Ionization Mode: Electron Impact (EI) at 70 eV.
  • Mass Range: Scan from m/z 50 to 600.
  • Identify and quantify sterols based on their retention times and mass spectra compared to authentic standards.

In Vitro Assay for this compound Cycloisomerase Activity

This protocol provides a framework for assaying the activity of this compound cycloisomerase in vitro, typically using a microsomal fraction from plant tissues.

1. Preparation of Microsomal Fraction:

  • Homogenize fresh plant tissue in a cold extraction buffer (e.g., 100 mM Tris-HCl pH 7.5, 10 mM EDTA, 10 mM β-mercaptoethanol, and 0.5 M sucrose).
  • Filter the homogenate through cheesecloth and centrifuge at 10,000 x g for 20 minutes to remove cell debris.
  • Centrifuge the supernatant at 100,000 x g for 1 hour to pellet the microsomal membranes.
  • Resuspend the microsomal pellet in a suitable assay buffer.

2. Enzyme Assay:

  • Prepare a reaction mixture containing the microsomal fraction, a source of this compound (e.g., radiolabeled [14C]this compound or unlabeled this compound), and any necessary cofactors (the reaction does not typically require cofactors).
  • Incubate the reaction mixture at 30°C for a defined period (e.g., 1-2 hours).
  • Stop the reaction by adding a strong base (e.g., 10 M KOH in methanol) for saponification.

3. Product Extraction and Analysis:

  • Extract the sterols from the reaction mixture with n-hexane as described in the previous protocol.
  • Analyze the extracted sterols by thin-layer chromatography (TLC) or GC-MS to separate and quantify the product, obtusifoliol.
  • If using a radiolabeled substrate, the product can be quantified by scintillation counting of the corresponding TLC spot.

Mandatory Visualization

Phytosterol Biosynthetic Pathway

Phytosterol_Biosynthesis cluster_early Early Steps cluster_late Late Steps 2_3_Oxidosqualene 2_3_Oxidosqualene Cycloartenol Cycloartenol 2_3_Oxidosqualene->Cycloartenol Cycloartenol Synthase This compound This compound Cycloartenol->this compound Series of modifications Obtusifoliol Obtusifoliol This compound->Obtusifoliol This compound Cycloisomerase (CPI1) Phytosterols Phytosterols Obtusifoliol->Phytosterols Multiple enzymatic steps Brassinosteroids Brassinosteroids Phytosterols->Brassinosteroids

Caption: The central role of this compound in the phytosterol biosynthetic pathway.

This compound-Mediated Regulation of Auxin Biosynthesis

Auxin_Regulation This compound This compound TAA1_YUC_Genes TAA1/YUC Genes (Auxin Biosynthesis) This compound->TAA1_YUC_Genes Upregulates Sitosterol Sitosterol Sitosterol->TAA1_YUC_Genes Represses Auxin Auxin TAA1_YUC_Genes->Auxin Leads to Root_Elongation Root Elongation Auxin->Root_Elongation Modulates

Caption: Antagonistic regulation of auxin biosynthesis by this compound and sitosterol.

Experimental Workflow for Sterol Analysis

Sterol_Analysis_Workflow A Plant Tissue Homogenization B Lipid Extraction (Chloroform:Methanol) A->B C Saponification (KOH in Ethanol) B->C D Extraction of Unsaponifiables (Hexane) C->D E Derivatization (BSTFA/TMCS) D->E F GC-MS Analysis E->F G Data Interpretation F->G

References

The Discovery and History of Cycloeucalenol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cycloeucalenol, a tetracyclic triterpenoid alcohol, holds a significant position in the landscape of natural product chemistry and phytosterol biosynthesis. First isolated in 1956 from Eucalyptus microcorys, its unique cycloartane skeleton, featuring a cyclopropane ring, has intrigued chemists and biochemists for decades. This technical guide provides a comprehensive overview of the discovery, history, and key experimental protocols related to this compound. It further delves into its known biological activities and the signaling pathways it modulates, presenting quantitative data in a structured format for ease of comparison. This document aims to serve as a valuable resource for researchers and professionals in drug development and related scientific fields.

Discovery and Historical Perspective

The journey of this compound began in the mid-20th century with the pioneering work of J. S. G. Cox, F. E. King, and T. J. King. Their research on the chemical constituents of hardwoods led to the first isolation of this novel triterpene.

1.1. First Isolation from Eucalyptus microcorys

In 1956 , in a paper titled "The chemistry of extractives from hardwoods. Part XXVI. Experiments on this compound, a new triterpene from Eucalyptus microcorys", King and his colleagues detailed the discovery of this compound[1]. The compound was isolated from the non-saponifiable fraction of the methanolic extract of the wood of Eucalyptus microcorys.

1.2. Elucidation of the Chemical Structure

Following its initial discovery, the same research group embarked on determining the intricate structure of this new natural product. In their 1959 publication, "The structure of this compound", they proposed its complete chemical structure[2]. Through a series of chemical degradation studies and spectroscopic analyses available at the time, they established it as a tetracyclic triterpenoid belonging to the cycloartane group, characterized by a 9β,19-cyclopropane ring.

1.3. Subsequent Isolations and Natural Occurrence

Since its initial discovery, this compound has been identified in a variety of other plant species, highlighting its widespread presence in the plant kingdom. Notably, it has been isolated from:

  • Boophone disticha [3]

  • Musa acuminata (banana)

  • Tinospora crispa

  • Artocarpus integer [4]

  • Trichosanthes tricuspidata [4]

Its presence across diverse plant families underscores its fundamental role in plant biochemistry.

Physicochemical Properties

PropertyValueReference
Molecular Formula C30H50O[4]
Molecular Weight 426.72 g/mol [4]
IUPAC Name (3β,4α,5α,9β)-4,14-Dimethyl-9,19-cycloergost-24(28)-en-3-ol[4]
CAS Number 469-39-6[4]
Appearance White crystalline solid
Melting Point 143-144 °C

Experimental Protocols

This section details the methodologies for the isolation and characterization of this compound from two prominent plant sources.

3.1. Isolation of this compound from Musa acuminata (Banana Bracts)

The following protocol is adapted from the work of Akacha et al. (2025).

3.1.1. Plant Material and Extraction

  • Air-dry the bracts of Musa acuminata at room temperature until a constant weight is achieved.

  • Grind the dried bracts into a fine powder.

  • Macerate the powdered plant material with ethyl acetate at room temperature for 72 hours.

  • Filter the extract and concentrate it under reduced pressure to obtain the crude ethyl acetate extract.

3.1.2. Chromatographic Purification

  • Subject the crude extract to column chromatography on silica gel.

  • Elute the column with a gradient of n-hexane and ethyl acetate.

  • Collect fractions and monitor by thin-layer chromatography (TLC).

  • Combine fractions showing a prominent spot corresponding to this compound.

  • Perform further purification of the combined fractions using preparative TLC to yield pure this compound.

3.1.3. Characterization

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Acquire 1H and 13C NMR spectra to confirm the structure of this compound by comparing the data with published values.

  • Mass Spectrometry (MS): Determine the molecular weight and fragmentation pattern to further confirm the identity of the compound.

3.2. Isolation of this compound from Boophone disticha

This protocol is based on the methodology described by Adewusi et al. (2013)[3].

3.2.1. Plant Material and Extraction

  • Obtain fresh bulbs of Boophone disticha.

  • Air-dry the bulbs and grind them into a powder.

  • Extract the powdered material with ethyl acetate.

  • Concentrate the extract in vacuo to yield the crude extract.

3.2.2. Chromatographic Purification

  • Perform column chromatography on the crude extract using silica gel as the stationary phase.

  • Elute the column with a suitable solvent system (e.g., a gradient of hexane and ethyl acetate).

  • Monitor the collected fractions by TLC.

  • Pool the fractions containing this compound.

  • Carry out preparative TLC on the pooled fractions to isolate pure this compound[3].

3.2.3. Characterization

  • 1D and 2D NMR Spectroscopy: Utilize a combination of 1H, 13C, COSY, HSQC, and HMBC experiments for complete structural elucidation and confirmation.

  • Mass Spectrometry: Obtain high-resolution mass spectra to confirm the molecular formula.

Experimental Workflow for this compound Isolation

experimental_workflow cluster_extraction Extraction cluster_purification Purification cluster_characterization Characterization plant_material Plant Material (e.g., Musa acuminata, Boophone disticha) extraction Solvent Extraction (e.g., Ethyl Acetate) plant_material->extraction crude_extract Crude Extract extraction->crude_extract column_chromatography Column Chromatography (Silica Gel) crude_extract->column_chromatography fraction_collection Fraction Collection & TLC Monitoring column_chromatography->fraction_collection prep_tlc Preparative TLC fraction_collection->prep_tlc pure_compound Pure this compound prep_tlc->pure_compound nmr NMR Spectroscopy (1D & 2D) pure_compound->nmr ms Mass Spectrometry pure_compound->ms structural_confirmation Structural Confirmation nmr->structural_confirmation ms->structural_confirmation

Caption: General workflow for the isolation and characterization of this compound.

Biological Activities and Signaling Pathways

This compound has been reported to exhibit a range of biological activities. While research into its specific mechanisms of action is ongoing, several key findings have emerged.

4.1. Cytotoxic Activity

This compound has demonstrated cytotoxic effects against certain cancer cell lines.

Cell LineAssayIC50 (µM)Reference
Human Neuroblastoma (SH-SY5Y)MTT173.0 ± 5.1[3]
Human Neuroblastoma (SH-SY5Y)Neutral Red223.0 ± 6.4[3]

4.2. Anti-inflammatory Activity

Studies have suggested that this compound possesses anti-inflammatory properties. Its mechanism of action is thought to involve the inhibition of key enzymes in inflammatory pathways.

4.2.1. Inhibition of Prostaglandin Synthesis this compound has been shown to inhibit enzymes involved in the synthesis of prostaglandins, which are key mediators of inflammation[3]. This includes the inhibition of:

  • Diacylglycerol acyltransferase (DGAT) [3]

  • Phosphatidylcholine phosphatase [3]

By inhibiting these enzymes, this compound can reduce the production of arachidonic acid, a precursor to prostaglandins.

4.2.2. Modulation of NF-κB Signaling While direct inhibition of the NF-κB pathway by this compound is still under investigation, its oxidized derivative, cycloeucalenone , has been shown to have a binding affinity for the NF-κB p105 protein[5]. This suggests a potential mechanism for the anti-inflammatory effects of this compound-related compounds through the modulation of this critical inflammatory signaling pathway.

Proposed Anti-inflammatory Signaling Pathway of this compound Derivatives

anti_inflammatory_pathway cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus NFkB_nuc NF-κB Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) NFkB_nuc->Genes activates Cycloeucalenone Cycloeucalenone Cycloeucalenone->NFkB binds to p105 (precursor of p50)

Caption: Proposed inhibition of the NF-κB pathway by cycloeucalenone.

4.3. Biosynthesis of Phytosterols

This compound is a key intermediate in the biosynthesis of phytosterols in plants[4]. It is formed from cycloartenol and is subsequently converted to other sterols through a series of enzymatic reactions.

This compound in the Phytosterol Biosynthesis Pathway

phytosterol_biosynthesis Squalene Squalene Oxidosqualene 2,3-Oxidosqualene Squalene->Oxidosqualene Cycloartenol Cycloartenol Oxidosqualene->Cycloartenol This compound This compound Cycloartenol->this compound Obtusifoliol Obtusifoliol This compound->Obtusifoliol Other_Sterols Other Phytosterols (e.g., Sitosterol, Stigmasterol) Obtusifoliol->Other_Sterols

Caption: Simplified pathway of phytosterol biosynthesis showing the position of this compound.

Future Directions

The study of this compound continues to be an active area of research. While its cytotoxic and anti-inflammatory properties have been established, further investigation is needed to fully elucidate the specific molecular targets and signaling pathways involved. A deeper understanding of its mechanism of action could pave the way for the development of novel therapeutic agents for a variety of diseases. Furthermore, exploring the full spectrum of its biological activities beyond what is currently known may reveal new and exciting applications for this fascinating natural product.

References

Cycloeucalenol in Eucalyptus Species: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview of the occurrence, analysis, and potential biological significance of cycloeucalenol, a triterpenoid found in various Eucalyptus species. This document is intended for researchers, scientists, and drug development professionals interested in the phytochemical composition and therapeutic potential of Eucalyptus-derived compounds.

Introduction

This compound is a pentacyclic triterpenoid belonging to the cycloartane family. It is a key intermediate in the biosynthesis of phytosterols in plants. While present in a variety of plant species, its occurrence in the commercially significant Eucalyptus genus has garnered attention for its potential pharmacological activities. This guide summarizes the current knowledge on the distribution of this compound in Eucalyptus species, details the methodologies for its extraction and quantification, and explores its putative biological signaling pathways.

Occurrence and Quantitative Data of Triterpenoids in Eucalyptus Species

This compound has been qualitatively identified in several Eucalyptus species, including Eucalyptus microcorys and Eucalyptus citriodora. Quantitative data for this compound specifically is limited in the current literature. However, data on the total and individual triterpenoid content in various Eucalyptus species provide a valuable reference for the potential abundance of this compound.

Triterpenoids are present in different parts of the Eucalyptus tree, including the leaves, bark, and wood. The concentration and composition of these compounds can vary significantly depending on the species, geographical location, and the part of the plant being analyzed.

Eucalyptus SpeciesPlant PartTriterpenoid(s) QuantifiedConcentrationReference
Eucalyptus globulusWood (DCM Extract)Total Triterpenoids75.6 mg/g of extract[1]
Eucalyptus speciesOuter BarkTotal Triterpenic Acids4.5 - 21.6 g/kg of bark[2]
Eucalyptus nitensOuter BarkUrsolic acidNot specified[2]
Eucalyptus globulusOuter BarkBetulonic acid, Betulinic acid, Ursolic acid, Oleanolic acidNot specified[2]
Eucalyptus urograndisOuter BarkBetulonic acid, Betulinic acid, Ursolic acid, Oleanolic acidNot specified[2]
Eucalyptus Leaf ResidueLeavesTotal Triterpenoids2.84% (w/w)

Table 1: Quantitative Data of Triterpenoids in Various Eucalyptus Species. DCM: Dichloromethane.

Experimental Protocols

Extraction of this compound and other Triterpenoids

The following protocol is a generalized procedure for the extraction of triterpenoids from Eucalyptus plant material, based on established methods for similar compounds.

Objective: To extract the lipophilic fraction containing this compound from dried Eucalyptus plant material.

Materials:

  • Dried and powdered Eucalyptus leaves, bark, or heartwood.

  • n-Hexane or Dichloromethane (analytical grade).

  • Soxhlet apparatus.

  • Rotary evaporator.

  • Glassware (beakers, flasks, etc.).

  • Filter paper.

Procedure:

  • Sample Preparation: Air-dry the plant material at room temperature and grind it into a fine powder using a mechanical grinder.

  • Soxhlet Extraction:

    • Place a known amount of the powdered plant material (e.g., 50 g) into a cellulose thimble.

    • Place the thimble into the main chamber of the Soxhlet extractor.

    • Fill the distilling flask with the chosen solvent (n-hexane or dichloromethane) to about two-thirds of its volume.

    • Assemble the Soxhlet apparatus and heat the solvent to its boiling point.

    • Allow the extraction to proceed for 6-8 hours, or until the solvent in the siphon tube runs clear.

  • Solvent Evaporation:

    • After extraction, allow the apparatus to cool down.

    • Transfer the solvent containing the extract from the distilling flask to a round-bottom flask.

    • Concentrate the extract under reduced pressure using a rotary evaporator at a temperature below 40°C.

  • Drying and Storage:

    • Dry the resulting crude extract in a vacuum oven to remove any residual solvent.

    • Store the dried extract in a sealed, light-protected container at 4°C until further analysis.

Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the general steps for the quantification of this compound in a plant extract.

Objective: To identify and quantify this compound in the extracted lipophilic fraction.

Materials:

  • Crude triterpenoid extract.

  • This compound standard (if available).

  • Derivatization agent (e.g., BSTFA with 1% TMCS).

  • Anhydrous pyridine or other suitable solvent.

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • GC column suitable for triterpenoid analysis (e.g., HP-5ms).

  • Helium gas (carrier gas).

  • Vials and syringes.

Procedure:

  • Sample and Standard Preparation:

    • Accurately weigh a known amount of the crude extract and dissolve it in a suitable solvent to a known concentration.

    • Prepare a series of standard solutions of this compound (if available) at different concentrations for calibration.

  • Derivatization:

    • To an aliquot of the sample and standard solutions, add the derivatization agent (e.g., BSTFA with 1% TMCS) and anhydrous pyridine.

    • Heat the mixture at a specific temperature (e.g., 70°C) for a defined period (e.g., 30 minutes) to convert the hydroxyl group of this compound into a more volatile trimethylsilyl (TMS) ether.

  • GC-MS Analysis:

    • Injection: Inject a small volume (e.g., 1 µL) of the derivatized sample or standard into the GC-MS system.

    • GC Conditions:

      • Injector Temperature: Set appropriately (e.g., 250°C).

      • Oven Temperature Program: Start at a lower temperature (e.g., 150°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 300°C) at a controlled rate. Hold at the final temperature for a sufficient time to ensure elution of all compounds.

      • Carrier Gas Flow Rate: Maintain a constant flow of helium (e.g., 1 mL/min).

    • MS Conditions:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: Scan a suitable mass range to detect the molecular ion and characteristic fragment ions of derivatized this compound.

  • Data Analysis:

    • Identification: Identify the this compound peak in the sample chromatogram by comparing its retention time and mass spectrum with that of the standard.

    • Quantification: Construct a calibration curve by plotting the peak area of the this compound standard against its concentration. Use the regression equation of the calibration curve to determine the concentration of this compound in the sample.

Biosynthesis and Potential Signaling Pathways

This compound Biosynthesis Pathway

This compound is an important intermediate in the biosynthesis of phytosterols in plants. The pathway begins with the cyclization of 2,3-oxidosqualene.

Cycloeucalenol_Biosynthesis Squalene Squalene Oxidosqualene 2,3-Oxidosqualene Squalene->Oxidosqualene Squalene epoxidase Cycloartenol Cycloartenol Oxidosqualene->Cycloartenol Cycloartenol synthase Methyltransferase SAM-dependent Methyltransferase Cycloartenol->Methyltransferase This compound This compound Methyltransferase->this compound Obtusifoliol Obtusifoliol This compound->Obtusifoliol this compound cycloisomerase Phytosterols Phytosterols Obtusifoliol->Phytosterols Multiple steps

Figure 1: Simplified biosynthesis pathway of phytosterols via cycloartenol, highlighting the position of this compound.
Putative Anti-Inflammatory Signaling Pathway of this compound

Direct studies on the signaling pathways modulated by this compound are currently lacking. However, based on the well-documented anti-inflammatory activities of other cycloartane triterpenoids, a putative mechanism of action can be proposed.[3] Many triterpenoids exert their anti-inflammatory effects by inhibiting the pro-inflammatory transcription factor, Nuclear Factor-kappa B (NF-κB).

The proposed pathway involves the inhibition of the degradation of IκBα, the inhibitory protein of NF-κB. This prevents the translocation of the active NF-κB dimer into the nucleus, thereby downregulating the expression of pro-inflammatory genes such as those for cytokines (e.g., TNF-α, IL-6) and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

Anti_Inflammatory_Pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_cell Macrophage cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Signal Transduction IkBa IκBα IKK->IkBa Phosphorylation NFkB_IkBa NF-κB-IκBα (Inactive) NFkB NF-κB (p50/p65) NFkB_active NF-κB (Active) NFkB->NFkB_active Translocation NFkB_IkBa->NFkB IκBα Degradation Nucleus Nucleus DNA DNA (κB sites) NFkB_active->DNA Pro_inflammatory_genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS, COX-2) DNA->Pro_inflammatory_genes This compound This compound This compound->IKK Inhibition (Putative)

Figure 2: Proposed anti-inflammatory signaling pathway of this compound, inhibiting the NF-κB pathway.

Conclusion and Future Directions

This compound is a naturally occurring triterpenoid in Eucalyptus species with potential for further investigation. While its presence has been confirmed, there is a clear need for comprehensive quantitative studies across a wider range of Eucalyptus species to establish a baseline for its natural abundance. The experimental protocols outlined in this guide provide a framework for such future research.

Furthermore, the elucidation of the specific molecular targets and signaling pathways of this compound is a critical next step. The proposed anti-inflammatory mechanism via NF-κB inhibition, based on the activity of related compounds, provides a strong hypothesis for initial in-vitro and in-vivo studies.[3] Research in these areas will be instrumental in unlocking the full therapeutic potential of this compound and other bioactive compounds from the rich phytochemical repository of the Eucalyptus genus.

References

Cycloeucalenol: A Comprehensive Technical Guide to its Traditional Medicinal Uses, Phytochemistry, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cycloeucalenol, a tetracyclic triterpenoid alcohol, is a significant bioactive compound found in a variety of medicinal plants. Traditionally, these plants have been used in diverse cultural settings to treat a wide range of ailments, from inflammatory conditions to parasitic infections. This technical guide provides an in-depth overview of the traditional medicinal uses of this compound-containing plants, detailed experimental protocols for its extraction and analysis, and an exploration of its effects on key cellular signaling pathways. All quantitative data is summarized in structured tables for comparative analysis, and complex biological and experimental processes are visualized through detailed diagrams.

Traditional Medicinal Uses of Plants Containing this compound

This compound has been identified in several plant species that hold a significant place in traditional medicine across various cultures. The ethnobotanical uses of these plants provide a valuable starting point for modern pharmacological investigation.

  • Boophone disticha : This plant, native to Southern Africa, is widely used in traditional medicine.[1] While the entire plant is known for its potent psychoactive and toxic properties, specific parts are used to treat pain and wounds.[2][3] Traditional healers have utilized its bulbs for their analgesic effects.[4]

  • Pueraria lobata (Kudzu) : A staple in traditional Chinese medicine, the root of Pueraria lobata has been used for centuries to treat fever, diabetes, and symptoms of alcohol intoxication.[5][6] Its therapeutic applications also extend to relieving body heat, dry mouth, and headaches associated with high blood pressure.[5]

  • Artocarpus integer (Cempedak) : In Southeast Asia, various parts of the Artocarpus integer tree are used in traditional remedies. It has been employed to treat conditions such as malaria and tuberculosis.[7] The leaves, in particular, are used for their wound-healing properties.[8]

  • Trichosanthes tricuspidata : This plant is a cornerstone of Ayurvedic medicine and other traditional systems in India.[9] Different parts of the plant are used to address a multitude of ailments, including asthma, migraines, fever, and inflammatory conditions.[9][10] The leaves of Trichosanthes tricuspidata have been specifically identified as containing this compound.[5][11]

Quantitative Data on this compound Content

The concentration of this compound can vary significantly between plant species and even different parts of the same plant. While comprehensive quantitative data for all relevant species is still an area of active research, existing studies provide some insights.

Plant SpeciesPlant PartThis compound ContentAnalytical MethodReference
Boophone distichaBulbsRatio of 1.04:1 (this compound to its regio-isomer)¹H NMR[12]
Trichosanthes tricuspidataLeavesPresence confirmed, quantification not specifiedNot specified[5][9]
Pueraria lobataNot specifiedData not available-
Artocarpus integerNot specifiedData not available-

Table 1: Quantitative Data of this compound in Various Plant Species. This table summarizes the available quantitative data for this compound in the discussed medicinal plants. Further research employing techniques like GC-MS and HPLC is required to establish precise concentration ranges in these and other plant sources.

Experimental Protocols

The extraction, isolation, and quantification of this compound are critical steps for its further study and potential drug development. The following section details a proven protocol for its isolation and provides a general workflow for its quantification.

Isolation of this compound from Boophone disticha

A detailed method for the isolation of this compound from the bulbs of Boophone disticha has been established and is outlined below.[12]

1. Extraction:

  • 250 g of powdered Boophone disticha bulb material is extracted with 2.5 L of ethyl acetate for 24 hours with shaking.
  • The extract is filtered and concentrated using a rotary vacuum evaporator.

2. Column Chromatography (Initial Separation):

  • The crude ethyl acetate extract is subjected to silica gel column chromatography.
  • A stepwise gradient of hexane and ethyl acetate is used as the eluent, starting from 100% hexane and gradually increasing the polarity to 100% ethyl acetate.
  • Fractions are collected and pooled based on their thin-layer chromatography (TLC) profiles.

3. Column Chromatography (Purification):

  • The sub-fraction containing this compound is further purified by a second round of silica gel column chromatography.
  • A stepwise gradient of n-hexane and ethyl acetate is used for elution.
  • This process yields this compound and its regio-isomer as white crystals.

4. Preparative Thin-Layer Chromatography (Isomer Separation):

  • The mixture of regio-isomers can be separated using preparative TLC for individual analysis.

plant_material [label="Powdered Boophone\ndisticha Bulbs"]; extraction [label="Ethyl Acetate\nExtraction"]; filtration [label="Filtration & Concentration"]; crude_extract [label="Crude Extract"]; column1 [label="Silica Gel Column\nChromatography 1"]; sub_fraction [label="this compound-rich\nFraction"]; column2 [label="Silica Gel Column\nChromatography 2"]; isomer_mixture [label="this compound &\nRegio-isomer"]; prep_tlc [label="Preparative TLC"]; pure_this compound [label="Pure\nthis compound"];

plant_material -> extraction; extraction -> filtration; filtration -> crude_extract; crude_extract -> column1; column1 -> sub_fraction; sub_fraction -> column2; column2 -> isomer_mixture; isomer_mixture -> prep_tlc; prep_tlc -> pure_this compound; }

Caption: Workflow for the isolation of this compound from Boophone disticha.

General Protocol for Quantification of this compound using GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the quantification of volatile and semi-volatile compounds like this compound in plant extracts.

1. Sample Preparation:

  • A known amount of dried, powdered plant material is subjected to extraction using a suitable solvent (e.g., hexane, ethyl acetate, or methanol) through methods like soxhlet extraction or ultrasonication.
  • The crude extract is then filtered and may require a clean-up step, such as solid-phase extraction (SPE), to remove interfering compounds.
  • For GC-MS analysis, derivatization of the hydroxyl group of this compound to a more volatile silyl ether is often necessary. This is typically achieved by reacting the extract with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

2. GC-MS Analysis:

  • An aliquot of the derivatized sample is injected into the GC-MS system.
  • Gas Chromatography: A capillary column with a non-polar stationary phase is typically used to separate the components of the extract based on their boiling points and polarity. The oven temperature is programmed to increase gradually to ensure good separation.
  • Mass Spectrometry: As the separated compounds elute from the GC column, they are ionized (e.g., by electron ionization) and fragmented. The mass spectrometer then detects the mass-to-charge ratio of these fragments, creating a unique mass spectrum for each compound.

3. Quantification:

  • Quantification is achieved by creating a calibration curve using a certified standard of this compound.
  • The peak area of the characteristic ion of the derivatized this compound in the sample is compared to the calibration curve to determine its concentration.

sample_prep [label="Plant Extract\nPreparation"]; derivatization [label="Silylation\n(e.g., BSTFA)"]; gc_injection [label="GC-MS Injection"]; gc_separation [label="Gas Chromatography\n(Separation)"]; ms_detection [label="Mass Spectrometry\n(Detection)"]; data_analysis [label="Data Analysis &\nQuantification"];

sample_prep -> derivatization; derivatization -> gc_injection; gc_injection -> gc_separation; gc_separation -> ms_detection; ms_detection -> data_analysis; }

Caption: General workflow for the quantification of this compound using GC-MS.

Signaling Pathways Modulated by this compound

The traditional medicinal uses of plants containing this compound, particularly for inflammatory conditions, suggest that this compound interacts with key cellular signaling pathways involved in the inflammatory response and cell survival. While direct research on this compound's mechanisms is emerging, its structural similarity to other bioactive triterpenoids allows for informed hypotheses about its potential targets.

Anti-inflammatory Effects and the NF-κB Pathway

Inflammation is a complex biological response often mediated by the activation of the Nuclear Factor-kappa B (NF-κB) signaling pathway. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals (e.g., cytokines, lipopolysaccharide), the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent degradation. This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes.

Natural products, including triterpenoids, are known to exert anti-inflammatory effects by inhibiting the NF-κB pathway. It is hypothesized that this compound may interfere with this pathway at one or more key steps, such as inhibiting IKK activity or preventing the nuclear translocation of NF-κB, thereby downregulating the expression of inflammatory mediators.

nfkb_pathway cluster_nucleus stimulus Pro-inflammatory Stimuli receptor Cell Surface Receptor stimulus->receptor ikk IKK Complex receptor->ikk ikb_nfkb IκB-NF-κB (Inactive) ikk->ikb_nfkb Phosphorylation ikb_p P-IκB ikb_nfkb->ikb_p nfkb_active NF-κB (Active) ikb_nfkb->nfkb_active ub Ubiquitination ikb_p->ub proteasome Proteasomal Degradation ub->proteasome nucleus Nucleus nfkb_active->nucleus Translocation gene_transcription Pro-inflammatory Gene Transcription nucleus->gene_transcription This compound This compound This compound->ikk Inhibition? This compound->nfkb_active Inhibition of Translocation?

Caption: Potential inhibition of the NF-κB signaling pathway by this compound.

Cytotoxic Effects and Apoptosis Signaling

Some traditional uses of this compound-containing plants hint at cytotoxic properties. The evaluation of this compound from Boophone disticha showed low toxicity against human neuroblastoma cells, but other studies on related compounds suggest that triterpenoids can induce apoptosis (programmed cell death) in cancer cells.[1][12]

Apoptosis is a tightly regulated process involving two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathways. Both pathways converge on the activation of caspases, a family of proteases that execute the dismantling of the cell. It is plausible that this compound, like other triterpenoids, could induce apoptosis in cancer cells by modulating the expression of pro- and anti-apoptotic proteins (e.g., Bax and Bcl-2), leading to the release of cytochrome c from the mitochondria and the subsequent activation of the caspase cascade.

apoptosis_pathway This compound This compound extrinsic Extrinsic Pathway (Death Receptors) This compound->extrinsic Modulation? intrinsic Intrinsic Pathway (Mitochondrial Stress) This compound->intrinsic Induction? caspase8 Caspase-8 Activation extrinsic->caspase8 bax Bax (Pro-apoptotic) Upregulation intrinsic->bax bcl2 Bcl-2 (Anti-apoptotic) Downregulation intrinsic->bcl2 caspase3 Caspase-3 (Executioner Caspase) Activation caspase8->caspase3 mitochondria Mitochondria bax->mitochondria bcl2->mitochondria cytochrome_c Cytochrome c Release mitochondria->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Hypothesized role of this compound in inducing apoptosis.

Conclusion and Future Directions

This compound stands out as a promising natural compound with a rich history of traditional medicinal use. The plants in which it is found have been empirically used for their anti-inflammatory and other therapeutic properties for generations. This guide has provided a consolidated overview of this traditional knowledge, alongside modern scientific data on its phytochemistry and potential biological activities.

While progress has been made in isolating and identifying this compound from various plant sources, significant research gaps remain. Future investigations should prioritize:

  • Quantitative Analysis: A systematic and robust quantitative analysis of this compound content in a wider range of medicinal plants using validated methods like GC-MS and HPLC-MS is crucial.

  • Pharmacological Screening: Comprehensive in vitro and in vivo studies are needed to validate the traditional uses and to uncover the full spectrum of this compound's pharmacological activities.

  • Mechanism of Action: Elucidating the precise molecular mechanisms by which this compound modulates signaling pathways such as NF-κB and apoptosis is essential for understanding its therapeutic potential.

  • Drug Development: Given its favorable safety profile, this compound represents a promising lead compound for the development of novel anti-inflammatory and potentially anti-cancer agents.

The continued exploration of this compound will undoubtedly bridge the gap between traditional wisdom and modern medicine, paving the way for new therapeutic interventions.

References

A Technical Guide to the IUPAC Nomenclature and Biological Significance of Cycloeucalenol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the sterol cycloeucalenol, a key intermediate in phytosterol biosynthesis. It delves into the correct IUPAC nomenclature, detailing both the systematic and semi-systematic naming conventions. The guide further outlines the biosynthetic pathway of this compound, presenting a clear visual representation. A summary of its known biological activities, including cytotoxicity, is provided with available quantitative data. Detailed experimental protocols for assessing antioxidant and anti-inflammatory potential are also included to facilitate further research and drug discovery efforts.

IUPAC Nomenclature of this compound

The nomenclature of complex natural products like this compound can be approached from two main perspectives: a highly systematic name based on fundamental IUPAC rules for polycyclic systems, and a semi-systematic name that utilizes a common parent steroid scaffold.

The fully systematic IUPAC name for this compound is (1S,3R,6S,7S,8S,11S,12S,15R,16R)-7,12,16-trimethyl-15-[(2R)-6-methyl-5-methylideneheptan-2-yl]pentacyclo[9.7.0.0¹'³,0³'⁸,0¹²'¹⁶]octadecan-6-ol [1]. This name precisely describes the absolute stereochemistry and the complex pentacyclic ring system.

A more commonly used and readily understood semi-systematic name is (3β,4α,5α,9β)-4,14-Dimethyl-9,19-cycloergost-24(28)-en-3-ol . This name is derived from the cycloartane skeleton, a triterpenoid with a characteristic cyclopropane ring between C-9 and C-19. Another variation of the semi-systematic name is 4α,14-dimethyl-9β,19-cyclo-5α-ergost-24(28)-en-3β-ol [1]. These semi-systematic names are often preferred in the context of natural product chemistry and biochemistry as they immediately convey the structural class of the compound.

Biosynthesis of this compound

This compound is a crucial intermediate in the biosynthesis of phytosterols in plants. The pathway commences with the cyclization of (S)-2,3-epoxysqualene to cycloartenol. Cycloartenol then undergoes a series of enzymatic modifications to yield various phytosterols. A key step in this pathway is the conversion of cycloartenol to this compound. This transformation involves the removal of a methyl group. Subsequently, this compound is converted to obtusifoliol by the enzyme this compound cycloisomerase, which opens the cyclopropane ring[2][3].

This compound Biosynthesis Squalene Squalene Epoxysqualene (S)-2,3-Epoxysqualene Squalene->Epoxysqualene Squalene epoxidase Cycloartenol Cycloartenol Epoxysqualene->Cycloartenol Cycloartenol synthase This compound This compound Cycloartenol->this compound Sterol C-4 demethylase (multiple steps) Obtusifoliol Obtusifoliol This compound->Obtusifoliol This compound cycloisomerase Phytosterols Other Phytosterols Obtusifoliol->Phytosterols Further enzymatic steps

Biosynthesis pathway of this compound.

Biological Activity and Quantitative Data

This compound has been investigated for various biological activities. The available quantitative data primarily focuses on its cytotoxic effects.

Biological ActivityCell LineAssayIC₅₀ ValueReference
CytotoxicitySH-SY5Y (human neuroblastoma)MTT173.0 ± 5.1 µM[4]
CytotoxicitySH-SY5Y (human neuroblastoma)Neutral Red223.0 ± 6.4 µM[4]

Experimental Protocols

Assessment of Cytotoxicity: MTT Assay

This protocol is adapted for the determination of the cytotoxic effects of natural products on adherent cell lines.

Materials:

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • Cell culture medium

  • 96-well microplates

  • Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in the cell culture medium.

  • Remove the existing medium from the wells and add 100 µL of the prepared compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a blank (medium only).

  • Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ atmosphere.

  • After incubation, add 10 µL of MTT solution to each well and incubate for another 3-4 hours.

  • Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value using a dose-response curve.

Assessment of Antioxidant Activity: DPPH Radical Scavenging Assay

This protocol outlines the procedure for determining the free radical scavenging activity of a compound using the stable DPPH radical[5][6][7][8].

Materials:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH) solution (e.g., 0.1 mM in methanol)

  • Methanol

  • Ascorbic acid or Trolox (as a positive control)

  • 96-well microplates

  • Test compound (this compound) dissolved in methanol

Procedure:

  • Prepare serial dilutions of this compound and the positive control in methanol.

  • In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each sample dilution.

  • Include a control well containing 100 µL of DPPH solution and 100 µL of methanol.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm.

  • Calculate the percentage of DPPH radical scavenging activity and determine the IC₅₀ value.

Assessment of Anti-inflammatory Activity: Nitric Oxide (NO) Scavenging Assay in RAW 264.7 Macrophages

This protocol describes the determination of the inhibitory effect of a compound on nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophage cells[9][10][11][12][13].

Materials:

  • RAW 264.7 macrophage cell line

  • Lipopolysaccharide (LPS)

  • Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Cell culture medium (e.g., DMEM)

  • 96-well microplates

  • Test compound (this compound) dissolved in a suitable solvent

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include untreated and LPS-only treated controls.

  • After incubation, collect 50 µL of the cell culture supernatant from each well.

  • Add 50 µL of Griess Reagent to each supernatant sample.

  • Incubate at room temperature for 10-15 minutes.

  • Measure the absorbance at 540 nm.

  • Determine the nitrite concentration from a sodium nitrite standard curve and calculate the percentage of NO inhibition to determine the IC₅₀ value.

Signaling Pathways

While specific signaling pathways directly modulated by this compound are not extensively characterized, its known anti-inflammatory activity suggests potential interaction with key inflammatory signaling cascades. One of the primary pathways implicated in inflammation is the Nuclear Factor-kappa B (NF-κB) pathway. Inhibition of this pathway is a common mechanism for anti-inflammatory compounds. Further research is required to elucidate the precise molecular targets of this compound within this or other signaling pathways.

NF-kB Signaling Pathway cluster_stimulus Inflammatory Stimuli (e.g., LPS) cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Signal Transduction IkB IκB IKK->IkB Phosphorylation & Degradation NFkB NF-κB NFkB_n NF-κB NFkB->NFkB_n Translocation NFkB_IkB NF-κB IκB NFkB_IkB->NFkB DNA DNA NFkB_n->DNA Genes Pro-inflammatory Genes DNA->Genes Transcription

Potential target: NF-κB signaling pathway.

Conclusion

This compound represents an important molecule in the field of natural product chemistry and drug discovery. Its well-defined role in phytosterol biosynthesis and emerging evidence of its biological activities warrant further investigation. This guide provides the foundational knowledge of its chemical identity and biological context, along with the necessary experimental frameworks to explore its therapeutic potential. The provided protocols for assessing cytotoxicity, antioxidant, and anti-inflammatory activities are intended to standardize future research efforts and facilitate the generation of comparable quantitative data. Further studies are encouraged to elucidate the specific molecular mechanisms and signaling pathways through which this compound exerts its effects, which could pave the way for its development as a novel therapeutic agent.

References

Methodological & Application

Application Notes and Protocols for Cycloeucalenol Extraction from Plant Materials

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cycloeucalenol, a cycloartane-type triterpenoid, has garnered significant interest within the scientific community due to its potential therapeutic properties. Found in various plant species, this compound serves as a valuable target for phytochemical extraction and analysis. These application notes provide detailed protocols for the extraction of this compound from plant materials, offering a comparative overview of different methodologies to aid researchers in selecting the most appropriate technique for their specific needs.

The successful isolation of this compound is highly dependent on the chosen extraction method and solvent system, which can significantly impact the yield and purity of the final product. This document outlines classical and modern extraction techniques, including maceration, Soxhlet extraction, and Ultrasound-Assisted Extraction (UAE), providing detailed experimental procedures for each. Furthermore, a summary of quantitative data is presented to facilitate the comparison of these methods.

General Workflow for this compound Extraction

The overall process for obtaining purified this compound from plant materials can be visualized as a multi-step workflow, from sample preparation to final analysis.

ExtractionWorkflow cluster_prep Sample Preparation cluster_purification Purification plant_material Plant Material (e.g., leaves, bulbs) drying Drying (Air/Oven) plant_material->drying grinding Grinding to Powder drying->grinding maceration Maceration grinding->maceration soxhlet Soxhlet Extraction grinding->soxhlet uae Ultrasound-Assisted Extraction (UAE) grinding->uae filtration Filtration maceration->filtration soxhlet->filtration uae->filtration concentration Concentration (Rotary Evaporator) filtration->concentration column_chromatography Column Chromatography concentration->column_chromatography prep_tlc Preparative TLC column_chromatography->prep_tlc nmr NMR Spectroscopy prep_tlc->nmr ms Mass Spectrometry prep_tlc->ms hplc HPLC prep_tlc->hplc gcms GC-MS prep_tlc->gcms

Figure 1: General workflow for this compound extraction.

Extraction Method Selection

Choosing the right extraction method is critical and depends on several factors, including the nature of the plant material, the desired yield and purity of this compound, available laboratory equipment, and environmental considerations. The following flowchart can guide the decision-making process.

MethodSelection start Start: Select Extraction Method thermolabile Is the compound thermolabile? start->thermolabile small_scale Small-scale or preliminary extraction? thermolabile->small_scale Yes soxhlet Soxhlet Extraction thermolabile->soxhlet No high_efficiency High efficiency and shorter time desired? small_scale->high_efficiency No maceration Maceration small_scale->maceration Yes green_method Is a 'green' and rapid method preferred? high_efficiency->green_method No uae Ultrasound-Assisted Extraction (UAE) high_efficiency->uae Yes mae Microwave-Assisted Extraction (MAE) green_method->mae Yes sfe Supercritical Fluid Extraction (SFE) green_method->sfe Consider for high purity

Figure 2: Decision flowchart for extraction method selection.

Quantitative Data Summary

The yield of this compound can vary significantly based on the plant source, the extraction method employed, and the solvent used. The following table summarizes available quantitative data for the extraction of this compound and related triterpenoids to provide a comparative overview.

Plant SourcePlant PartExtraction MethodSolvent(s)Temperature (°C)TimeYieldReference
Musa acuminata CollaBractsMacerationHexane, Ethyl Acetate, MethanolRoom Temperature3 daysNot specified for this compound[1]
Boophone distichaBulbsMaceration (shaking)Ethyl AcetateNot specified24 hoursNot specified for this compound[2]
Euphorbia tithymaloidesLeavesMacerationHexane, Ethyl AcetateRoom TemperatureNot specifiedNot specified for this compound[3][4]
Chaenomeles speciosaLeavesUltrasound-Assisted Extraction93% Ethanol7030 min36.77 ± 0.40 mg/g (Total Triterpenoids)[5]
Olive Skins-Microwave-Assisted ExtractionEthyl Acetate / Methanol8510 minHigher than Soxhlet (Triterpene Acids)[6]
Olive Skins-Soxhlet ExtractionEthyl Acetate / MethanolBoiling Pointup to 60 minLower than MAE (Triterpene Acids)[6]

Note: Specific yield data for this compound is limited in the reviewed literature. The table includes data on total triterpenoids or related compounds where specific this compound yields were not available to provide a general comparison of extraction efficiencies.

Experimental Protocols

Maceration

Maceration is a simple and widely used technique that involves soaking the plant material in a solvent for a specified period. It is particularly suitable for preliminary extractions and for compounds that may be sensitive to heat.

Protocol for this compound Extraction from Musa acuminata Bracts [1]

  • Sample Preparation:

    • Thoroughly clean fresh banana blossoms (Musa acuminata Colla) with tap water to remove any contaminants.

    • Air-dry the bracts at room temperature for approximately four weeks, or until a consistent weight is achieved.

    • Grind the dried bracts into a fine powder using a mortar and pestle or a mechanical grinder.

  • Extraction:

    • Place 1 kg of the powdered plant material into a large glass container.

    • Add 1200 mL of ethyl acetate to the container, ensuring the powder is fully submerged.

    • Seal the container and allow it to stand at room temperature for three days, with occasional shaking to enhance extraction efficiency.

  • Filtration and Concentration:

    • After three days, filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid plant residue.

    • Concentrate the filtrate using a rotary evaporator under reduced pressure at a temperature below 40°C to obtain the crude ethyl acetate extract.

  • Purification (Column Chromatography):

    • Prepare a silica gel slurry (230-400 mesh) in n-hexane.

    • Pack a glass column with the slurry to create a stationary phase.

    • Dissolve the crude extract in a minimal amount of a non-polar solvent and adsorb it onto a small amount of silica gel or Celite.

    • Carefully load the adsorbed sample onto the top of the prepared column.

    • Elute the column with a gradient of solvents, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate).

    • Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing this compound.

    • Combine the fractions containing the pure compound and evaporate the solvent to yield isolated this compound.

Soxhlet Extraction

Soxhlet extraction is a continuous extraction method that offers higher efficiency than maceration due to the repeated washing of the sample with fresh, warm solvent.

General Protocol for Triterpenoid Extraction [3]

  • Sample Preparation:

    • Dry the plant material to a moisture content of less than 5%.

    • Grind the dried material into a fine powder.

  • Apparatus Setup:

    • Place a known amount of the powdered plant material into a cellulose thimble.

    • Insert the thimble into the main chamber of the Soxhlet extractor.

    • Fill a round-bottom flask with the chosen extraction solvent (e.g., n-hexane, ethyl acetate, or ethanol) to about two-thirds of its volume and add a few boiling chips.

    • Assemble the Soxhlet apparatus by connecting the flask to the extractor and the condenser to the top of the extractor.

  • Extraction:

    • Heat the solvent in the flask using a heating mantle to its boiling point.

    • Allow the extraction to proceed for 6 to 24 hours. The completion of the extraction is often indicated by the solvent in the siphon arm becoming colorless.

  • Concentration:

    • After the extraction is complete, cool the apparatus.

    • Dismantle the setup and transfer the extract from the round-bottom flask to a clean flask.

    • Concentrate the extract using a rotary evaporator to obtain the crude triterpenoid extract.

  • Purification:

    • Follow the purification steps outlined in the maceration protocol (Column Chromatography).

Ultrasound-Assisted Extraction (UAE)

UAE utilizes the energy of ultrasonic waves to disrupt cell walls and enhance mass transfer, leading to shorter extraction times and often higher yields compared to conventional methods.

General Protocol for Triterpenoid Extraction [5][7]

  • Sample Preparation:

    • Dry and powder the plant material as described in the previous protocols.

  • Extraction:

    • Place a known amount of the powdered plant material into an extraction vessel.

    • Add the selected solvent (e.g., ethanol) at a specific solid-to-liquid ratio (e.g., 1:25 g/mL).

    • Place the vessel in an ultrasonic bath or use an ultrasonic probe.

    • Set the desired extraction parameters, which can be optimized for each plant material. Typical parameters include:

      • Ultrasonic Power: 100 - 400 W

      • Temperature: 40 - 70°C

      • Time: 20 - 60 minutes

    • Perform the extraction for the specified duration.

  • Filtration and Concentration:

    • Filter the mixture to separate the extract from the solid residue.

    • Concentrate the filtrate using a rotary evaporator.

  • Purification:

    • Purify the crude extract using column chromatography as previously described.

Conclusion

The extraction of this compound from plant materials can be achieved through various methods, each with its own advantages and limitations. Maceration offers simplicity and is suitable for heat-sensitive compounds, while Soxhlet extraction provides higher efficiency for more robust materials. Modern techniques like Ultrasound-Assisted Extraction can significantly reduce extraction time and improve yields. The choice of the optimal method will depend on the specific research goals, available resources, and the characteristics of the plant matrix. Further optimization of extraction parameters for each specific plant source is recommended to maximize the yield and purity of this compound for subsequent research and development activities.

References

Application Notes and Protocols for the Isolation of Cycloeucalenol

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Cycloeucalenol is a cycloartane-type triterpenoid found in various plant species. As a member of the phytosterol group, it serves as a key intermediate in the biosynthesis of other sterols in plants. This document provides detailed laboratory techniques for the isolation of this compound from natural sources, focusing on methods that have been successfully applied to plants such as Boophone disticha and Musa acuminata. Additionally, the presence of related triterpenoids in other sources like Shea Butter and Triticum aestivum is discussed.

These protocols and notes are intended to guide researchers in the extraction, purification, and characterization of this compound for further investigation into its potential pharmacological activities.

Data Presentation

The following table summarizes the quantitative data available for the isolation of this compound from a selected plant source.

Plant SourcePlant PartExtraction SolventPurification MethodYield of this compound mixtureReference
Boophone distichaBulbsEthyl AcetateColumn Chromatography, Preparative TLC0.12% (w/w) from dried plant material[1][1]

Note: The reported yield is for a mixture of this compound and its regio-isomer.

Experimental Protocols

This section outlines the detailed methodologies for the isolation and characterization of this compound.

Protocol 1: Isolation of this compound from Boophone disticha Bulbs

This protocol is adapted from methodologies described for the isolation of this compound from the bulbs of Boophone disticha.[1][2][3][4]

1. Plant Material Preparation:

  • Collect fresh bulbs of Boophone disticha.

  • Cut the bulbs into small pieces and air-dry them at room temperature until a constant weight is achieved.

  • Grind the dried material into a fine powder using a suitable mill.

2. Extraction:

  • Macerate 250 g of the powdered plant material in 2.5 L of ethyl acetate for 24 hours with continuous shaking.

  • Filter the extract through Whatman No. 1 filter paper.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude ethyl acetate extract.

3. Chromatographic Purification:

a. Column Chromatography:

  • Prepare a silica gel column (e.g., 60-120 mesh size). The size of the column will depend on the amount of crude extract. A general ratio is 1:20 to 1:50 (crude extract to silica gel by weight).
  • Pack the column using a slurry of silica gel in a non-polar solvent like n-hexane.
  • Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., chloroform or dichloromethane) and adsorb it onto a small amount of silica gel.
  • After evaporating the solvent, load the dried, adsorbed sample onto the top of the prepared column.
  • Elute the column with a solvent gradient of increasing polarity, starting with 100% n-hexane and gradually increasing the proportion of ethyl acetate (e.g., 9:1, 8:2, 7:3, etc., v/v).
  • Collect fractions of a fixed volume (e.g., 20-30 mL).
  • Monitor the fractions by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., n-hexane:ethyl acetate, 8:2 v/v) and visualize the spots under UV light or by staining with a suitable reagent (e.g., vanillin-sulfuric acid).
  • Pool the fractions containing the compound of interest based on their TLC profiles.

b. Preparative Thin Layer Chromatography (Prep-TLC):

  • Concentrate the pooled fractions containing the partially purified this compound.
  • Apply the concentrated sample as a band onto a preparative TLC plate (e.g., silica gel GF254, 0.5-1.0 mm thickness).
  • Develop the plate in a chamber saturated with an appropriate mobile phase (e.g., chloroform:methanol, 9.8:0.2 v/v)[5].
  • After development, visualize the bands under UV light.
  • Scrape the band corresponding to this compound from the plate.
  • Elute the compound from the silica gel using a polar solvent like ethyl acetate or methanol.
  • Filter to remove the silica gel and concentrate the filtrate to obtain the purified this compound.

4. Characterization:

  • Confirm the identity and purity of the isolated compound using spectroscopic methods such as Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR) and Mass Spectrometry (MS).

Protocol 2: Isolation of this compound from Musa acuminata Bracts

This protocol is based on the reported isolation of this compound from the bracts of Musa acuminata (banana blossom).[6][7]

1. Plant Material Preparation:

  • Collect fresh bracts of Musa acuminata.

  • Clean the bracts and air-dry them at room temperature until they reach a constant weight.

  • Grind the dried bracts into a coarse powder.

2. Extraction:

  • Macerate 1 kg of the powdered bracts in a suitable solvent such as ethyl acetate.

  • Filter the extract and concentrate it using a rotary evaporator to yield the crude extract.

3. Chromatographic Purification:

a. Column Chromatography:

  • Pack a silica gel column with a slurry made in n-hexane.
  • Dissolve the crude ethyl acetate extract in a minimal volume of a suitable solvent and load it onto the column.
  • Elute the column with a gradient of n-hexane and ethyl acetate, gradually increasing the polarity.
  • Collect fractions and monitor them by TLC as described in Protocol 1.
  • Pool the fractions that show the presence of the target compound.

b. Further Purification (if necessary):

  • If the fractions from column chromatography are not sufficiently pure, perform Preparative TLC as described in Protocol 1 to obtain pure this compound.

4. Characterization:

  • Characterize the purified compound using NMR (¹H and ¹³C) and MS to confirm its structure as this compound.

Other Potential Sources

  • Shea Butter (Vitellaria paradoxa): Shea butter is known to contain a significant unsaponifiable fraction rich in triterpenes, including α-amyrin, β-amyrin, lupeol, and butyrospermol[8][9]. While this compound is not commonly reported as a major constituent, the general methods for isolating triterpenes from shea butter can be applied. This typically involves saponification of the fat followed by extraction of the unsaponifiable matter with a solvent like diethyl ether, and subsequent chromatographic separation.[8][9]

  • Triticum aestivum (Wheat): The germ of wheat contains various phytosterols, with sitosterol and campesterol being the most abundant[10]. While this compound is an intermediate in the biosynthesis of these sterols in plants, its isolation from wheat germ has not been a primary focus of the cited literature. Isolation would likely involve extraction of the lipid fraction from wheat germ followed by extensive chromatographic purification to separate the complex mixture of sterols.

Mandatory Visualizations

experimental_workflow cluster_extraction Extraction cluster_purification Purification cluster_characterization Characterization plant_material Plant Material (e.g., Boophone disticha bulbs, Musa acuminata bracts) grinding Drying and Grinding plant_material->grinding extraction Solvent Extraction (e.g., Ethyl Acetate) grinding->extraction crude_extract Crude Extract extraction->crude_extract column_chromatography Column Chromatography (Silica Gel) crude_extract->column_chromatography Load onto column fraction_collection Fraction Collection & TLC Monitoring column_chromatography->fraction_collection pooled_fractions Pooled Fractions fraction_collection->pooled_fractions prep_tlc Preparative TLC pooled_fractions->prep_tlc pure_compound Pure this compound prep_tlc->pure_compound nmr NMR Spectroscopy (1H, 13C, 2D) pure_compound->nmr ms Mass Spectrometry pure_compound->ms structure_elucidation Structure Elucidation nmr->structure_elucidation ms->structure_elucidation phytosterol_biosynthesis acetyl_coa Acetyl-CoA mevalonate Mevalonate Pathway acetyl_coa->mevalonate squalene Squalene mevalonate->squalene Multiple Steps cycloartenol Cycloartenol squalene->cycloartenol Cyclization This compound This compound cycloartenol->this compound Demethylation obtusifoliol Obtusifoliol This compound->obtusifoliol Isomerization other_sterols Other Phytosterols (e.g., Sitosterol, Campesterol) obtusifoliol->other_sterols Further Modifications

References

Application Notes and Protocols for the Purification of Cycloeucalenol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the purification of cycloeucalenol, a cycloartane triterpene, from plant sources. The methodologies outlined are based on established solvent extraction and chromatographic techniques, suitable for obtaining this compound for research and drug development purposes.

Data Presentation

The following table summarizes quantitative data from a representative study on the purification of this compound from Boophone disticha.

ParameterValueSource
Starting Plant Material (dried powder)250 g[1]
Crude Ethyl Acetate Extract Yield1.4 g[1]
Final Yield (this compound and its regio-isomer)0.3 g[1]
Ratio of this compound to its regio-isomer1.04:1[1]

Experimental Protocols

Protocol 1: Extraction of this compound from Plant Material

This protocol describes the initial solvent extraction of this compound from dried and powdered plant material.

Materials:

  • Dried and powdered plant material (e.g., bulbs of Boophone disticha or bracts of Musa acuminata)[1][2]

  • Ethyl acetate[1][3]

  • Hexane[3]

  • Methanol[3]

  • Large glass container for maceration[3]

  • Shaker

  • Filter paper

  • Rotary vacuum evaporator

Procedure:

  • Weigh 250 g of the finely powdered plant material.[1]

  • Place the powdered material into a large glass container.

  • Add 2.5 L of ethyl acetate to the container.[1]

  • Seal the container and place it on a shaker for 24 hours to facilitate extraction.[1]

  • After 24 hours, filter the mixture to separate the extract from the plant debris.

  • Concentrate the filtrate using a rotary vacuum evaporator to remove the ethyl acetate.

  • Further dry the resulting crude extract under reduced pressure to obtain a solid residue.[1]

Protocol 2: Purification of this compound using Column Chromatography

This protocol details the purification of the crude extract using silica gel column chromatography.

Materials:

  • Crude ethyl acetate extract

  • Silica gel 60 (particle size 0.063 - 0.2 mm)[1]

  • Chromatography column

  • n-hexane

  • Ethyl acetate

  • Collection tubes

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • TLC developing chamber

  • Vanillin-H2SO4 spraying reagent

  • UV lamp

Procedure:

  • Prepare a silica gel slurry using n-hexane and pack it into a chromatography column.

  • Dissolve the crude extract (e.g., 1.4 g) in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel.[1]

  • Carefully load the dried, adsorbed sample onto the top of the prepared silica gel column.

  • Begin elution with a stepwise gradient of n-hexane and ethyl acetate. Start with 100% n-hexane and gradually increase the polarity by increasing the proportion of ethyl acetate.[1]

  • A suggested gradient is as follows:

    • 100:0 (n-hexane:ethyl acetate)

    • 90:10 (n-hexane:ethyl acetate)

    • Continue to increase the ethyl acetate concentration until a final ratio of 0:100 is reached.[1]

  • Collect fractions of a consistent volume (e.g., every 5 minutes at a flow rate of 1 mL/min).[1]

  • Monitor the collected fractions using TLC. Spot a small amount of each fraction onto a TLC plate and develop it in a suitable solvent system (e.g., n-hexane:ethyl acetate).

  • Visualize the spots on the TLC plates under a UV lamp and by spraying with vanillin-H2SO4 reagent followed by heating.[1]

  • Pool the fractions that show similar Rf values for the target compound.[1]

  • Concentrate the pooled fractions to obtain a semi-purified product.

Protocol 3: Further Purification and Analysis

For higher purity, a second column chromatography step or preparative TLC can be performed. The final identification and quantification are typically done using spectroscopic methods.

Materials:

  • Semi-purified this compound fractions

  • Preparative TLC plates

  • NMR tubes

  • Deuterated solvents (e.g., CDCl3)

  • UPLC-QTOF mass spectrometer[1]

  • NMR spectrometer[1][2]

Procedure:

  • Subject the semi-purified fractions to a second round of silica gel column chromatography for further refinement.[1]

  • Alternatively, for smaller scales, perform preparative TLC to separate this compound from its regio-isomer.[4]

  • The final purified product is often obtained as white crystals.[1]

  • Confirm the structure and purity of the isolated this compound using 1D and 2D NMR spectroscopy and mass spectrometry.[1][2]

Visualizations

G cluster_extraction Extraction cluster_purification Purification cluster_final_steps Final Steps plant_material Powdered Plant Material maceration Maceration with Ethyl Acetate plant_material->maceration filtration Filtration maceration->filtration concentration Concentration (Rotary Evaporator) filtration->concentration crude_extract Crude Extract concentration->crude_extract column_chromatography Silica Gel Column Chromatography (n-hexane:ethyl acetate gradient) crude_extract->column_chromatography fraction_collection Fraction Collection column_chromatography->fraction_collection tlc_analysis TLC Analysis fraction_collection->tlc_analysis pooling Pooling of Fractions tlc_analysis->pooling purified_fractions Semi-Purified this compound pooling->purified_fractions final_purification Further Purification (Column Chromatography or Prep-TLC) purified_fractions->final_purification characterization Structural Characterization (NMR, Mass Spectrometry) final_purification->characterization pure_this compound Pure this compound characterization->pure_this compound

Caption: Workflow for the purification of this compound.

References

Quantitative Analysis of Cycloeucalenol in Biological Samples: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cycloeucalenol, a tetracyclic triterpenoid alcohol, is a significant intermediate in the biosynthesis of phytosterols in plants. Its presence and concentration in various biological matrices are of growing interest to researchers in fields ranging from plant biochemistry to drug discovery due to its potential pharmacological activities. This document provides detailed application notes and protocols for the quantitative analysis of this compound in biological samples, summarizing available quantitative data and outlining experimental methodologies.

Quantitative Data Summary

The available quantitative data for this compound is primarily focused on its biological activity in cellular models, with limited information on its concentration in tissues and fluids.

Biological MatrixAnalyteMethodReported Concentration/ActivityReference
Human Neuroblastoma Cells (SH-SY5Y)This compoundMTT AssayIC50: 173.0 ± 5.1 µM[1][2][3][4]
Human Neuroblastoma Cells (SH-SY5Y)This compound regio-isomerNeutral Red AssayIC50: 223.0 ± 6.4 µM[1][2][4]
Rat AtriaThis compoundIn vitro contractility assaySlight increase in right atrial force of contraction; initial reduction followed by a sustained ~10% reduction in left atrial force[1][5]

Note: IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Experimental Protocols

Accurate quantification of this compound in biological samples necessitates robust and validated analytical methods. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the preferred techniques due to their high sensitivity and selectivity.

Protocol 1: Quantitative Analysis of this compound in Plant Tissue using GC-MS

This protocol is adapted from established methods for the analysis of similar phytosterols.

1. Sample Preparation and Extraction: a. Weigh approximately 100 mg of lyophilized and homogenized plant tissue into a glass tube. b. Add 2 mL of a 2:1 (v/v) mixture of chloroform and methanol. c. Agitate the mixture for 1 hour at 4°C. d. Centrifuge at 3000 rpm for 10 minutes and collect the supernatant. e. Repeat the extraction twice and combine the supernatants.

2. Saponification: a. Evaporate the combined supernatant to dryness under a stream of nitrogen. b. Add 2 mL of 1 M methanolic potassium hydroxide (KOH). c. Incubate at 80°C for 1 hour to hydrolyze esterified sterols. d. Cool the mixture and add 2 mL of n-hexane and 1 mL of water. e. Vortex vigorously and centrifuge to separate the phases. f. Collect the upper hexane layer containing the unsaponifiable lipids. g. Repeat the hexane extraction twice.

3. Derivatization: a. Evaporate the combined hexane extracts to dryness. b. Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS). c. Incubate at 60°C for 30 minutes to form trimethylsilyl (TMS) ethers.

4. GC-MS Analysis: a. Gas Chromatograph (GC) Conditions:

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
  • Injector Temperature: 280°C.
  • Oven Program: Start at 180°C, hold for 1 min, ramp to 280°C at 10°C/min, hold for 15 min.
  • Carrier Gas: Helium at a constant flow of 1 mL/min. b. Mass Spectrometer (MS) Conditions:
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Scan Range: m/z 50-600.
  • Selected Ion Monitoring (SIM): Monitor characteristic ions for this compound-TMS ether (e.g., M+, [M-15]+, etc.).

5. Quantification: a. Prepare a calibration curve using a certified standard of this compound. b. An internal standard (e.g., epicoprostanol) should be added at the beginning of the sample preparation for accurate quantification.

Protocol 2: Quantitative Analysis of this compound in Plasma/Serum using LC-MS/MS

This protocol provides a general framework for developing a sensitive LC-MS/MS method.

1. Sample Preparation: a. To 100 µL of plasma or serum, add an internal standard (e.g., deuterated this compound). b. Protein Precipitation: Add 400 µL of cold acetonitrile, vortex, and centrifuge at 10,000 rpm for 10 minutes. c. Liquid-Liquid Extraction (optional, for cleaner samples): After protein precipitation, evaporate the supernatant and reconstitute in a suitable solvent. Perform a liquid-liquid extraction with a non-polar solvent like hexane or methyl tert-butyl ether. d. Evaporate the final extract to dryness and reconstitute in the mobile phase.

2. LC-MS/MS Analysis: a. Liquid Chromatograph (LC) Conditions:

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable.
  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
  • Flow Rate: 0.3 mL/min. b. Mass Spectrometer (MS) Conditions:
  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.
  • Scan Type: Multiple Reaction Monitoring (MRM).
  • MRM Transitions: Determine the specific precursor-to-product ion transitions for this compound and the internal standard.

3. Quantification: a. Construct a calibration curve by spiking known concentrations of this compound standard into a blank biological matrix. b. The concentration of this compound in the samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.[6][7][8][9][10]

Signaling Pathways and Biological Activities

While the specific signaling pathways of this compound are not yet fully elucidated, its known biological activities suggest potential mechanisms of action that warrant further investigation.

Anti-Inflammatory Activity

This compound's structural similarity to other anti-inflammatory triterpenoids suggests it may modulate inflammatory pathways. A plausible mechanism is the inhibition of prostaglandin synthesis.

anti_inflammatory_pathway Arachidonic_Acid Arachidonic Acid COX1_2 COX-1 / COX-2 Arachidonic_Acid->COX1_2 Prostaglandins Prostaglandins (e.g., PGE2) COX1_2->Prostaglandins Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation This compound This compound (Potential Inhibitor) This compound->COX1_2 Inhibition

Caption: Potential anti-inflammatory action of this compound via COX inhibition.

Non-steroidal anti-inflammatory drugs (NSAIDs) primarily act by inhibiting cyclooxygenase (COX) enzymes, which are key in the conversion of arachidonic acid to prostaglandins.[11][12][13] Prostaglandins are potent lipid mediators of inflammation, pain, and fever.[14] Further research is needed to confirm if this compound directly inhibits COX-1 and/or COX-2 activity.[7][15][16]

Cardiotonic Effects

The observation that this compound exhibits mild cardiotonic effects suggests it may influence intracellular signaling cascades that regulate cardiac muscle contraction.[1][5] A potential mechanism involves the modulation of intracellular calcium levels.

cardiotonic_effect_pathway This compound This compound Membrane_Receptor Membrane Receptor / Ion Channel This compound->Membrane_Receptor Ca_Influx ↑ Intracellular Ca²⁺ Membrane_Receptor->Ca_Influx Myofilament_Interaction Actin-Myosin Interaction Ca_Influx->Myofilament_Interaction Contraction ↑ Cardiac Contractility Myofilament_Interaction->Contraction

Caption: Hypothetical pathway for this compound's cardiotonic effect.

Changes in intracellular calcium concentration are fundamental to regulating cardiac muscle contraction.[4][9][17][18][19] Cardiotonic agents often act by increasing the influx of calcium into cardiomyocytes or by sensitizing the myofilaments to calcium.[15][20] The precise molecular target of this compound in cardiac cells remains to be identified.

Experimental Workflow for Quantitative Analysis

The following diagram illustrates a typical workflow for the quantitative analysis of this compound in a biological sample.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Measurement cluster_data Data Processing Sample Biological Sample (Tissue, Plasma, etc.) Homogenization Homogenization / Lysis Sample->Homogenization Extraction Solvent Extraction Homogenization->Extraction Saponification Saponification (optional) Extraction->Saponification Cleanup Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) Saponification->Cleanup Derivatization Derivatization (for GC-MS) Cleanup->Derivatization Analysis GC-MS or LC-MS/MS Analysis Cleanup->Analysis for LC-MS/MS Derivatization->Analysis Quantification Quantification (Calibration Curve) Analysis->Quantification Validation Method Validation Quantification->Validation

Caption: General workflow for this compound quantification.

Conclusion

The quantitative analysis of this compound in biological samples is a developing area of research. The protocols and information provided herein offer a solid foundation for researchers to develop and validate robust analytical methods. Further studies are required to establish the concentration of this compound in various biological matrices under different physiological and pathological conditions. Elucidating the specific molecular targets and signaling pathways of this compound will be crucial for understanding its biological functions and exploring its therapeutic potential.

References

Application Notes and Protocols for Performing Cytotoxicity Assays with Cycloeucalenol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cycloeucalenol, a cycloartane triterpenoid found in various plant species, has garnered interest for its potential biological activities.[1] This document provides detailed application notes and experimental protocols for assessing the cytotoxic effects of this compound on various cell lines. The provided methodologies for MTT, LDH, and Annexin V assays are standard procedures for evaluating cell viability, membrane integrity, and apoptosis, respectively.

Data Presentation

The cytotoxic activity of this compound and its related cycloartane triterpenoids has been evaluated against a panel of human cancer cell lines and a non-cancerous cell line. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound that is required for 50% inhibition of cell viability, are summarized in the table below. The data indicates that this compound and similar compounds exhibit selective cytotoxicity against cancer cells.

Cell LineCell TypeCompoundIC50 (µM)AssayReference
SH-SY5YHuman NeuroblastomaThis compound173.0 ± 5.1MTT[2]
MCF-7Human Breast AdenocarcinomaCycloartane Triterpenoid5.4 (as µg/mL)MTT[3][4]
HT-29Human Colon AdenocarcinomaCycloartane Triterpenoid9.2 - 26.4MTT[5]
A549Human Lung CarcinomaCycloartane Triterpenoid1.2 - 27.8MTT[6]
MRC-5Human Fetal Lung FibroblastCycloartane Triterpenoid Glycoside>19.21 (selective)MTT[7]

Experimental Workflow

The general workflow for assessing the cytotoxicity of this compound involves a series of sequential steps from cell culture preparation to data analysis. The following diagram illustrates a typical experimental pipeline.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis cell_culture Cell Line Selection (e.g., MCF-7, HT-29, A549) cell_seeding Cell Seeding (96-well plates) cell_culture->cell_seeding compound_prep This compound Preparation (Stock Solution) treatment Treatment with this compound (Dose-response) compound_prep->treatment cell_seeding->treatment mtt_assay MTT Assay (Metabolic Activity) treatment->mtt_assay ldh_assay LDH Assay (Membrane Integrity) treatment->ldh_assay annexin_v Annexin V Assay (Apoptosis) treatment->annexin_v data_acq Data Acquisition (Spectrophotometer, Flow Cytometer) mtt_assay->data_acq ldh_assay->data_acq annexin_v->data_acq data_analysis IC50 Calculation & Statistical Analysis data_acq->data_analysis

Experimental workflow for cytotoxicity assessment.

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase to form a purple formazan product, which is proportional to the number of viable cells.[8]

Materials:

  • This compound stock solution (in DMSO)

  • Selected cell lines

  • Complete cell culture medium

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)[3]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.[9]

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the old medium and add 100 µL of the diluted this compound to each well. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubate the plate for 24, 48, or 72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[6]

  • Aspirate the medium containing MTT and add 100 µL of solubilization solution to dissolve the formazan crystals.[6]

  • Measure the absorbance at 570 nm using a microplate reader.[9]

  • Calculate cell viability as a percentage of the vehicle control.

LDH (Lactate Dehydrogenase) Cytotoxicity Assay

This assay quantifies the amount of LDH released from damaged cells into the culture medium, serving as an indicator of compromised cell membrane integrity.

Materials:

  • This compound stock solution

  • Selected cell lines

  • Complete cell culture medium

  • 96-well plates

  • LDH cytotoxicity assay kit

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate as described for the MTT assay.

  • Treat the cells with various concentrations of this compound for the desired time period.

  • Prepare controls: spontaneous LDH release (untreated cells), maximum LDH release (cells treated with lysis buffer provided in the kit), and a vehicle control.

  • Centrifuge the plate at 250 x g for 5 minutes.

  • Transfer 50 µL of the supernatant from each well to a new 96-well plate.[10]

  • Add 50 µL of the LDH reaction mixture to each well.[10]

  • Incubate for 30 minutes at room temperature, protected from light.[10]

  • Add 50 µL of stop solution.[10]

  • Measure the absorbance at 490 nm.[10]

  • Calculate the percentage of cytotoxicity using the formula provided in the kit instructions.

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane in apoptotic cells, while PI stains the DNA of cells with compromised membranes.[4]

Materials:

  • This compound stock solution

  • Selected cell lines

  • 6-well plates

  • Annexin V-FITC/PI apoptosis detection kit

  • Binding buffer

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and treat with this compound for the desired duration.

  • Harvest the cells by trypsinization and collect the supernatant containing floating cells.

  • Wash the cells twice with cold PBS and resuspend them in 1X binding buffer at a concentration of 1x10⁶ cells/mL.[11]

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.[11]

  • Incubate for 15 minutes at room temperature in the dark.[12]

  • Add 400 µL of 1X binding buffer to each tube.[11]

  • Analyze the cells by flow cytometry within one hour.[12]

  • Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).

Proposed Signaling Pathway for this compound-Induced Apoptosis

Based on studies of other cycloartane triterpenoids, this compound is hypothesized to induce apoptosis through the intrinsic (mitochondrial) pathway.[13] This pathway is often initiated by cellular stress and is regulated by the p53 tumor suppressor protein.

signaling_pathway cluster_stimulus Stimulus cluster_regulation Regulation cluster_mitochondria Mitochondrial Events cluster_caspase Caspase Cascade cluster_apoptosis Apoptosis This compound This compound p53 p53 Activation This compound->p53 bax Bax Upregulation p53->bax bcl2 Bcl-2 Downregulation p53->bcl2 mito_potential Loss of Mitochondrial Membrane Potential bax->mito_potential bcl2->mito_potential cyto_c Cytochrome c Release mito_potential->cyto_c caspase9 Caspase-9 Activation cyto_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

References

Cycloeucalenol: A Potential Plant Biomarker for Stress Response and Chemotaxonomy

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction:

Cycloeucalenol, a cycloartane-type triterpenoid, is a key intermediate in the biosynthesis of phytosterols in plants.[1][2] Phytosterols are essential components of plant cell membranes, and their composition can change in response to various environmental stimuli. This dynamic nature of phytosterol profiles, including the abundance of intermediates like this compound, presents an opportunity for its use as a plant biomarker. These application notes provide an overview of the potential of this compound as a biomarker and detailed protocols for its extraction, and quantification.

Potential Applications as a Plant Biomarker:

  • Stress Response Indicator: Abiotic and biotic stresses can alter the metabolic pathways in plants, including the biosynthesis of phytosterols.[3][4] Changes in the concentration of this compound may serve as an early indicator of stress, allowing for timely intervention in agricultural settings.

  • Chemotaxonomic Marker: The presence and relative abundance of specific phytosterols can vary between plant species. This compound, as a distinct intermediate, could be used as a chemotaxonomic marker to aid in the identification and classification of plants.[5]

  • Drug Discovery and Natural Product Research: The isolation and characterization of this compound from various plant sources can lead to the discovery of new bioactive compounds with potential therapeutic applications. For instance, this compound has been investigated for its cytotoxic effects.[6][7]

Quantitative Data

Plant SpeciesTissueCompoundConcentrationAnalytical MethodReference
Boophone distichaBulbsThis compoundRatio to regio-isomer: 1.04:11H NMR[6][7]
Toona sinensis-This compoundIdentified (m/z 409 [M-H2O+H]+)LC-MS[8]
Canola OilOilCampesterol1.84 ± 0.01 mg/gLC-MS/MS[9]
Corn OilOilβ-sitosterol4.35 ± 0.03 mg/gLC-MS/MS[9]

Experimental Protocols

Protocol 1: Extraction of Phytosterols (including this compound) from Plant Material

This protocol describes a general method for the extraction of total phytosterols from plant tissue, adapted from established procedures.[2][10]

Materials:

  • Fresh or freeze-dried plant tissue

  • Mortar and pestle or grinder

  • Chloroform:Methanol (2:1, v/v)

  • 1 M Methanolic Potassium Hydroxide (KOH)

  • n-Hexane

  • Deionized water

  • Centrifuge

  • Rotary evaporator or nitrogen stream evaporator

  • Glass vials

Procedure:

  • Sample Preparation: Homogenize fresh or freeze-dried plant tissue (approximately 1-5 g) to a fine powder using a mortar and pestle or a grinder.

  • Lipid Extraction:

    • To the powdered sample, add 20 mL of chloroform:methanol (2:1, v/v).

    • Agitate the mixture for 1-2 hours at room temperature.

    • Centrifuge at 3000 x g for 10 minutes and collect the supernatant.

    • Repeat the extraction twice more with fresh solvent.

    • Combine the supernatants.

  • Saponification (to hydrolyze sterol esters):

    • Evaporate the combined supernatant to dryness under a stream of nitrogen or using a rotary evaporator.

    • To the dried lipid extract, add 10 mL of 1 M methanolic KOH.

    • Incubate the mixture at 80°C for 1 hour in a water bath.

  • Extraction of Unsaponifiables (containing free sterols):

    • Cool the saponified mixture to room temperature.

    • Add 10 mL of n-hexane and 5 mL of deionized water.

    • Vortex thoroughly for 1 minute.

    • Centrifuge at 1500 x g for 5 minutes to separate the phases.

    • Carefully collect the upper hexane layer containing the unsaponifiable fraction.

    • Repeat the hexane extraction twice more.

    • Combine the hexane fractions.

  • Final Preparation:

    • Wash the combined hexane fractions with an equal volume of deionized water to remove any remaining soap.

    • Dry the hexane extract over anhydrous sodium sulfate.

    • Evaporate the hexane to dryness under a stream of nitrogen.

    • Reconstitute the dried extract in a known volume of a suitable solvent (e.g., hexane or ethyl acetate) for analysis.

Protocol 2: Quantitative Analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a method for the quantification of this compound using GC-MS, which often requires derivatization.[2]

Materials:

  • Phytosterol extract (from Protocol 1)

  • This compound standard

  • Internal standard (e.g., 5α-cholestane)

  • Derivatization agent (e.g., BSTFA + 1% TMCS)

  • Anhydrous pyridine

  • GC-MS system with a suitable capillary column (e.g., HP-5MS, DB-5MS)

Procedure:

  • Derivatization:

    • Transfer a known aliquot of the phytosterol extract to a clean glass vial and evaporate to dryness.

    • Add 50 µL of anhydrous pyridine and 100 µL of BSTFA + 1% TMCS.

    • Cap the vial tightly and heat at 70°C for 1 hour.

  • GC-MS Analysis:

    • Injector: Splitless mode, 280°C.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Oven Temperature Program:

      • Initial temperature: 180°C, hold for 1 min.

      • Ramp to 280°C at 10°C/min, hold for 20 min.

    • Mass Spectrometer:

      • Ionization mode: Electron Ionization (EI) at 70 eV.

      • Scan range: m/z 50-600.

      • Ion source temperature: 230°C.

      • Quadrupole temperature: 150°C.

  • Quantification:

    • Prepare a calibration curve using the this compound standard.

    • Spike the samples and standards with a known concentration of the internal standard before derivatization.

    • Identify the this compound peak based on its retention time and mass spectrum compared to the standard.

    • Quantify the amount of this compound in the sample by comparing its peak area to that of the internal standard and using the calibration curve.

Protocol 3: Quantitative Analysis of this compound by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method avoids the need for derivatization and offers high selectivity and sensitivity.[9]

Materials:

  • Phytosterol extract (from Protocol 1)

  • This compound standard

  • LC-MS/MS system with an APCI or ESI source

  • Reversed-phase C18 column

  • Acetonitrile (ACN)

  • Methanol (MeOH)

Procedure:

  • Sample Preparation:

    • Dilute the phytosterol extract in the mobile phase.

  • LC-MS/MS Analysis:

    • Liquid Chromatography:

      • Mobile Phase: Isocratic elution with ACN:MeOH (e.g., 90:10 v/v).

      • Flow Rate: 0.5 mL/min.

      • Column Temperature: 40°C.

    • Mass Spectrometry:

      • Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) in positive ion mode.

      • Detection Mode: Multiple Reaction Monitoring (MRM). Monitor specific precursor-to-product ion transitions for this compound (e.g., based on fragmentation of the [M+H-H₂O]⁺ ion) and the internal standard.

  • Quantification:

    • Prepare a calibration curve using the this compound standard.

    • Quantify this compound in the samples based on the peak area ratios relative to the internal standard and the calibration curve.

Visualizations

experimental_workflow cluster_extraction Protocol 1: Extraction cluster_analysis Analysis cluster_gcms Protocol 2: GC-MS cluster_lcms Protocol 3: LC-MS/MS plant_material Plant Material (Fresh/Freeze-dried) homogenization Homogenization plant_material->homogenization lipid_extraction Lipid Extraction (Chloroform:Methanol) homogenization->lipid_extraction saponification Saponification (Methanolic KOH) lipid_extraction->saponification unsaponifiable_extraction Unsaponifiable Extraction (n-Hexane) saponification->unsaponifiable_extraction final_extract Final Phytosterol Extract unsaponifiable_extraction->final_extract derivatization_gcms Derivatization (BSTFA) final_extract->derivatization_gcms lcms_analysis LC-MS/MS Analysis final_extract->lcms_analysis gcms_analysis GC-MS Analysis derivatization_gcms->gcms_analysis data_analysis Data Analysis & Quantification gcms_analysis->data_analysis lcms_analysis->data_analysis

Figure 1. Experimental workflow for the extraction and analysis of this compound.

signaling_pathway stress Abiotic/Biotic Stress (e.g., drought, pathogen) squalene 2,3-Oxidosqualene stress->squalene Alters enzyme activity cycloartenol Cycloartenol squalene->cycloartenol Cycloartenol synthase This compound This compound (Biomarker) cycloartenol->this compound SAM-dependent C-24 methyltransferase obtusifoliol Obtusifoliol This compound->obtusifoliol This compound cycloisomerase (CPI1) response Plant Stress Response (e.g., growth regulation, defense) This compound->response Change in concentration correlates with stress phytosterols Other Phytosterols (e.g., sitosterol, campesterol) obtusifoliol->phytosterols membrane Cell Membrane Integrity & Fluidity phytosterols->membrane membrane->response

References

Pharmacological Applications of Cycloeucalenol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cycloeucalenol, a tetracyclic triterpenoid alcohol, has emerged as a compound of interest in pharmacological research due to its diverse bioactive properties. This document provides a comprehensive overview of the reported pharmacological applications of this compound, including its anti-inflammatory, anticancer, and antimicrobial activities. Detailed application notes and experimental protocols are provided to guide researchers in exploring the therapeutic potential of this natural compound.

Introduction

This compound is a phytosterol found in various plant species. Structurally, it is characterized by a cycloartane skeleton.[1] Preliminary studies have indicated that this compound possesses several pharmacological effects, suggesting its potential as a lead compound for the development of new therapeutic agents.[2] This document summarizes the current understanding of this compound's pharmacological applications and provides detailed protocols for its investigation.

Pharmacological Applications

This compound has demonstrated a range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects. The following sections detail these applications with available quantitative data and experimental protocols.

Anti-inflammatory Activity

This compound is suggested to possess anti-inflammatory properties, potentially through the inhibition of key inflammatory mediators. While specific IC50 values for this compound in anti-inflammatory assays are not widely reported in the available literature, a related compound, cycloeucalenone, has been shown to have an affinity for NF-κB, a key transcription factor in inflammation.[3][4] A common method to assess the anti-inflammatory potential of a compound is to measure its ability to inhibit the production of nitric oxide (NO) and prostaglandin E2 (PGE2) in lipopolysaccharide (LPS)-stimulated macrophages.[5][6]

Table 1: Quantitative Data for Anti-inflammatory and Other Activities of this compound and Related Compounds

ActivityCompoundAssayCell LineIC50 / MIC/MBCReference
Anti-inflammatoryCycloeucalenoneMolecular Docking-Binding Affinity for NF-κB: -6.0 kcal/mol[3][4]
Anticancer (Cytotoxicity)This compoundMTT AssaySH-SY5Y (Human Neuroblastoma)173.0 ± 5.1 µM[7]
Anticancer (Cytotoxicity)This compoundNeutral Red AssaySH-SY5Y (Human Neuroblastoma)223.0 ± 6.4 µM[8]
Antibacterial & AntifungalThis compoundBroth DilutionClinical Isolates2.5 - 5.0 mg/mL[8]

Experimental Protocol: Inhibition of Nitric Oxide (NO) Production in RAW 264.7 Macrophages

This protocol describes a method to evaluate the anti-inflammatory activity of this compound by measuring its effect on nitric oxide production in LPS-stimulated RAW 264.7 macrophage cells.

Materials:

  • RAW 264.7 macrophage cells

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS) from E. coli

  • This compound

  • Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (for standard curve)

  • 96-well culture plates

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere for 24 hours.

  • Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 10, 50, 100 µM) for 1 hour.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control (cells treated with DMSO or other solvent for this compound) and a negative control (cells without LPS or this compound).

  • Nitrite Measurement: After incubation, collect 50 µL of the cell culture supernatant from each well.

  • Add 50 µL of Griess Reagent to each supernatant sample.

  • Incubate at room temperature for 10 minutes.

  • Data Analysis: Measure the absorbance at 540 nm using a microplate reader. Calculate the nitrite concentration using a standard curve prepared with sodium nitrite. The percentage of NO inhibition is calculated as: [(Absorbance of LPS control - Absorbance of sample) / Absorbance of LPS control] x 100.

Logical Workflow for Anti-inflammatory Screening

G cluster_0 In Vitro Anti-inflammatory Assay A RAW 264.7 Cell Culture B Cell Seeding in 96-well Plate A->B C Pre-treatment with this compound B->C D LPS Stimulation C->D E Nitric Oxide Measurement (Griess Assay) D->E F Data Analysis (IC50 Calculation) E->F MAPK_NFkB_Pathway Potential Cancer-Related Signaling Pathways cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway ERK ERK Transcription_Factors Transcription Factors (e.g., AP-1) ERK->Transcription_Factors Activate JNK JNK JNK->Transcription_Factors Activate p38 p38 p38->Transcription_Factors Activate IKK IKK IkB IκB IKK->IkB Phosphorylates IKK->IkB NFkB NF-κB (p50/p65) IkB->NFkB Inhibits (in cytoplasm) Nucleus Nucleus NFkB->Nucleus Translocates to Nucleus Extracellular_Stimuli Extracellular Stimuli (e.g., Growth Factors, Stress) Extracellular_Stimuli->ERK Activates Extracellular_Stimuli->JNK Activates Extracellular_Stimuli->p38 Activates Extracellular_Stimuli->IKK Activates Cell_Membrane Cell Membrane Gene_Expression Gene Expression (Proliferation, Survival, Apoptosis) Transcription_Factors->Gene_Expression Regulate Nucleus->Gene_Expression G A Prepare Standardized Microbial Inoculum C Inoculate Microtiter Plate A->C B Serial Dilution of This compound in Broth B->C D Incubate at 37°C C->D E Determine MIC (Lowest concentration with no growth) D->E F Subculture from Clear Wells onto Agar Plates E->F G Incubate Agar Plates F->G H Determine MBC/MFC (Lowest concentration with no colonies) G->H

References

Investigating the Anti-Inflammatory Properties of Cycloeucalenol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cycloeucalenol, a tetracyclic triterpenoid alcohol, has garnered interest for its potential therapeutic properties. This document provides detailed application notes and experimental protocols for investigating the anti-inflammatory effects of this compound. The information presented herein is intended to guide researchers in the systematic evaluation of this compound's mechanism of action and efficacy in preclinical models of inflammation. While direct quantitative data for this compound is limited in publicly available literature, the following sections are based on established anti-inflammatory assays and the known activities of structurally related compounds, providing a robust framework for its investigation.

Data Presentation

Due to the current lack of specific published IC50 values for this compound, the following table presents hypothetical, yet plausible, quantitative data to serve as a template for researchers to populate with their experimental findings. These values are illustrative and should be determined experimentally.

Table 1: Hypothetical Anti-Inflammatory Activity of this compound

AssayCell Type / ModelInflammatory StimulusMeasured ParameterThis compound IC50 (µM)Positive ControlPositive Control IC50 (µM)
Nitric Oxide (NO) ProductionRAW 264.7 MacrophagesLipopolysaccharide (LPS)Nitrite15.5L-NMMA22.1
TNF-α ProductionRAW 264.7 MacrophagesLipopolysaccharide (LPS)TNF-α25.2Dexamethasone0.5
IL-6 ProductionRAW 264.7 MacrophagesLipopolysaccharide (LPS)IL-628.7Dexamethasone0.3
Reactive Oxygen Species (ROS)RAW 264.7 MacrophagesLipopolysaccharide (LPS)Dihydrorhodamine 12318.9N-Acetylcysteine1,500
Paw Edema InhibitionWistar RatsCarrageenanPaw VolumeED50: 50 mg/kgIndomethacinED50: 5 mg/kg

Signaling Pathways

The anti-inflammatory effects of many natural products are mediated through the modulation of key signaling pathways involved in the inflammatory response. Based on the activity of structurally similar compounds that show an affinity for NF-κB, it is hypothesized that this compound may exert its anti-inflammatory effects through the inhibition of the NF-κB and MAPK signaling pathways.

This compound Anti-Inflammatory Signaling Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_products Inflammatory Products LPS LPS TLR4 TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK MAPK_pathway MAPK Pathway (p38, ERK, JNK) MyD88->MAPK_pathway IκBα IκBα IKK->IκBα phosphorylates NFkB_complex NF-κB (p65/p50) IκBα->NFkB_complex releases p65 p65 p50 p50 NFkB_translocation NF-κB Translocation NFkB_complex->NFkB_translocation This compound This compound This compound->IKK inhibits This compound->MAPK_pathway inhibits Gene_expression Pro-inflammatory Gene Expression NFkB_translocation->Gene_expression iNOS iNOS Gene_expression->iNOS COX2 COX-2 Gene_expression->COX2 TNFa TNF-α Gene_expression->TNFa IL6 IL-6 Gene_expression->IL6 NO NO iNOS->NO Prostaglandins Prostaglandins COX2->Prostaglandins Cytokines Pro-inflammatory Cytokines TNFa->Cytokines IL6->Cytokines

Caption: Proposed mechanism of this compound's anti-inflammatory action.

Experimental Workflow

A systematic approach is crucial for elucidating the anti-inflammatory properties of this compound. The following workflow outlines the key stages of investigation, from in vitro screening to in vivo validation.

Experimental Workflow for Investigating this compound cluster_invitro In Vitro Screening cluster_mechanistic Mechanistic Studies cluster_invivo In Vivo Validation cell_culture RAW 264.7 Cell Culture lps_stimulation LPS Stimulation cell_culture->lps_stimulation no_assay Nitric Oxide Assay lps_stimulation->no_assay ros_assay ROS Assay lps_stimulation->ros_assay cytokine_assay Cytokine Assays (ELISA) lps_stimulation->cytokine_assay western_blot Western Blot Analysis (NF-κB, MAPK pathways) cytokine_assay->western_blot animal_model Carrageenan-Induced Paw Edema in Rats western_blot->animal_model edema_measurement Paw Volume Measurement animal_model->edema_measurement histopathology Histopathological Analysis edema_measurement->histopathology

Caption: Workflow for evaluating this compound's anti-inflammatory potential.

Experimental Protocols

In Vitro Assays

1. Cell Culture and Treatment

  • Cell Line: Murine macrophage cell line RAW 264.7.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere of 5% CO2.

  • Treatment:

    • Seed RAW 264.7 cells in 96-well plates at a density of 1.5 x 10^5 cells/well and incubate for 24 hours.

    • Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 2 hours.

    • Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for 18-24 hours.

2. Nitric Oxide (NO) Production Assay (Griess Assay)

  • Principle: This assay measures the accumulation of nitrite, a stable product of NO, in the cell culture supernatant.

  • Procedure:

    • After the treatment period, collect 100 µL of the cell culture supernatant from each well.

    • Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each supernatant sample in a new 96-well plate.

    • Incubate the plate at room temperature for 10 minutes in the dark.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Quantify the nitrite concentration using a sodium nitrite standard curve.

3. Reactive Oxygen Species (ROS) Assay

  • Principle: This assay utilizes a fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is oxidized by intracellular ROS to the highly fluorescent dichlorofluorescein (DCF).

  • Procedure:

    • Following treatment with this compound and LPS, wash the cells with phosphate-buffered saline (PBS).

    • Incubate the cells with 10 µM DCFH-DA in serum-free DMEM for 30 minutes at 37°C.

    • Wash the cells again with PBS to remove excess probe.

    • Measure the fluorescence intensity using a fluorescence microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.

4. Cytokine Measurement (ELISA)

  • Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of pro-inflammatory cytokines such as TNF-α and IL-6 in the cell culture supernatant.

  • Procedure:

    • Collect the cell culture supernatants after treatment.

    • Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions for the specific commercial kits being used.

5. Western Blot Analysis

  • Principle: This technique is used to detect and quantify the expression levels of specific proteins involved in inflammatory signaling pathways.

  • Procedure:

    • After treatment, lyse the cells and determine the protein concentration of the lysates.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and then incubate with primary antibodies against target proteins (e.g., phospho-p65, phospho-IκBα, phospho-p38, iNOS, COX-2, and β-actin as a loading control).

    • Incubate with the appropriate HRP-conjugated secondary antibodies.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Assay

1. Carrageenan-Induced Paw Edema in Rats

  • Principle: This is a widely used model of acute inflammation. The injection of carrageenan into the rat paw induces a biphasic inflammatory response characterized by edema formation.

  • Animals: Male Wistar rats (180-220 g).

  • Procedure:

    • Acclimatize the animals for at least one week before the experiment.

    • Administer this compound (e.g., 25, 50, 100 mg/kg) or the vehicle (e.g., 0.5% carboxymethylcellulose) orally or intraperitoneally 1 hour before carrageenan injection. The positive control group receives a standard anti-inflammatory drug like indomethacin (5-10 mg/kg).

    • Measure the initial paw volume of the right hind paw using a plethysmometer.

    • Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.

    • Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.

    • Calculate the percentage inhibition of edema for each group compared to the vehicle control group.

    • At the end of the experiment, the animals can be euthanized, and the paw tissue can be collected for histopathological analysis to assess inflammatory cell infiltration and tissue damage.

Conclusion

The protocols and guidelines presented in this document provide a comprehensive framework for the investigation of the anti-inflammatory properties of this compound. By employing these standardized in vitro and in vivo models, researchers can systematically evaluate its efficacy, elucidate its mechanism of action, and gather the necessary data to support its potential development as a novel anti-inflammatory agent. It is imperative that future studies focus on generating specific quantitative data for this compound to validate the hypotheses presented herein.

Application Notes and Protocols for the Chemical Derivatization of Cycloeucalenol for Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical derivatization of cycloeucalenol, a cycloartane-type triterpene, to enhance its volatility and detectability for chromatographic analysis. The primary focus is on silylation and acetylation for Gas Chromatography-Mass Spectrometry (GC-MS) analysis, which are common and effective methods for triterpenoids. Additionally, general considerations for derivatization for High-Performance Liquid Chromatography (HPLC) are discussed.

Introduction

This compound, in its native form, possesses a hydroxyl group that renders it polar and insufficiently volatile for direct GC-MS analysis. Chemical derivatization is a crucial step to replace the active hydrogen of the hydroxyl group with a less polar functional group. This process increases the volatility and thermal stability of the analyte, leading to improved chromatographic peak shape, enhanced sensitivity, and better resolution. The two most common derivatization techniques for hydroxyl-containing compounds like this compound are silylation and acetylation. For HPLC analysis, derivatization is employed to introduce a chromophore or fluorophore to enhance UV or fluorescence detection.

Derivatization for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. Derivatization is essential for making this compound amenable to GC-MS analysis.

Silylation

Silylation involves the replacement of the active hydrogen of the hydroxyl group with a trimethylsilyl (TMS) group. This is a widely used and effective method for derivatizing sterols and triterpenes.[1][2][3]

Workflow for Silylation of this compound

cluster_sample_prep Sample Preparation cluster_derivatization Silylation Reaction cluster_analysis Analysis Sample This compound Sample Dry Dry Sample Sample->Dry Under N2 stream Reagents Add Silylating Reagent (e.g., BSTFA + TMCS) Dry->Reagents Incubate Incubate Reagents->Incubate Heat GCMS GC-MS Analysis Incubate->GCMS

Caption: General workflow for the silylation of this compound for GC-MS analysis.

Experimental Protocol: Silylation of this compound

This protocol is based on established methods for the silylation of triterpenes and other sterols.[1][3][4]

Materials:

  • This compound standard or extracted sample

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (anhydrous)

  • Heptane or Hexane (anhydrous)

  • Reaction vials (2 mL) with PTFE-lined caps

  • Heating block or oven

  • Nitrogen gas supply

  • GC-MS system

Procedure:

  • Sample Preparation: Accurately weigh 1-5 mg of the this compound sample into a reaction vial. If the sample is in solution, evaporate the solvent to dryness under a gentle stream of nitrogen gas.

  • Reagent Addition: To the dried sample, add 100 µL of anhydrous pyridine to dissolve the sample.

  • Add 100 µL of the BSTFA + 1% TMCS silylating reagent to the vial.

  • Reaction: Tightly cap the vial and heat at 60-70°C for 30-60 minutes in a heating block or oven. The reaction time and temperature may need optimization depending on the sample matrix.[3][4]

  • Cooling and Analysis: After incubation, allow the vial to cool to room temperature.

  • The derivatized sample can be directly injected into the GC-MS system. Alternatively, the reaction mixture can be evaporated to dryness under nitrogen and reconstituted in heptane or hexane prior to injection.

Silylation Reaction of this compound

This compound This compound C30H50O R-OH TMS_this compound TMS-Cycloeucalenol C33H60OSi R-O-Si(CH3)3 This compound->TMS_this compound Silylation BSTFA BSTFA + TMCS Silylating Agent (CH3)3Si-R' BSTFA->TMS_this compound

Caption: Silylation of the this compound hydroxyl group to form a TMS ether.

Acetylation

Acetylation is another common derivatization method where the hydroxyl group is converted to an acetate ester. This also increases the volatility of the compound for GC-MS analysis.

Experimental Protocol: Acetylation of this compound

This protocol is adapted from general methods for the acetylation of triterpenes.[5][6]

Materials:

  • This compound standard or extracted sample

  • Acetic anhydride

  • Pyridine (anhydrous)

  • Reaction vials (2 mL) with PTFE-lined caps

  • Heating block or water bath

  • Nitrogen gas supply

  • GC-MS system

Procedure:

  • Sample Preparation: Place 1-5 mg of the dried this compound sample into a reaction vial.

  • Reagent Addition: Add 0.5 mL of anhydrous pyridine and 0.5 mL of acetic anhydride to the vial.

  • Reaction: Securely cap the vial and heat at 50-60°C for 1-2 hours, or let it stand at room temperature overnight.

  • Work-up: After the reaction is complete, evaporate the pyridine and excess acetic anhydride under a stream of nitrogen.

  • Extraction: Dissolve the residue in a suitable organic solvent like hexane or ethyl acetate for GC-MS analysis.

Acetylation Reaction of this compound

This compound This compound C30H50O R-OH Acetylated_this compound Acetylated this compound C32H52O2 R-O-COCH3 This compound->Acetylated_this compound Acetylation AceticAnhydride Acetic Anhydride (CH3CO)2O AceticAnhydride->Acetylated_this compound

Caption: Acetylation of the this compound hydroxyl group to form an acetate ester.

Derivatization for High-Performance Liquid Chromatography (HPLC) Analysis

For HPLC analysis, derivatization is typically performed to enhance the detection of analytes that lack a strong chromophore or fluorophore. This compound does not have significant UV absorbance, making it a candidate for derivatization to improve its detectability.

General Considerations:

  • UV/Vis Detection: Derivatization reagents that introduce an aromatic ring or a conjugated system can be used to enhance UV/Vis detection. Examples of such reagents for hydroxyl groups include benzoyl chloride and p-nitrobenzoyl chloride.

  • Fluorescence Detection: For higher sensitivity, fluorescent tagging reagents can be employed. Reagents like dansyl chloride and 9-fluorenylmethyl chloroformate (FMOC-Cl) react with hydroxyl groups to form highly fluorescent derivatives.

Experimental Protocol: General Esterification for HPLC-UV Detection

This is a general protocol for esterification to introduce a UV-active group.

Materials:

  • This compound standard or extracted sample

  • Derivatization reagent (e.g., benzoyl chloride)

  • Pyridine (anhydrous) or another suitable base

  • Aprotic solvent (e.g., acetonitrile, dichloromethane)

  • Reaction vials

  • HPLC system with a UV detector

Procedure:

  • Sample Preparation: Dissolve a known amount of the dried this compound sample in the aprotic solvent in a reaction vial.

  • Reagent Addition: Add an excess of the derivatization reagent and a suitable base (e.g., pyridine).

  • Reaction: The reaction is typically carried out at room temperature or with gentle heating. The reaction time can vary from minutes to hours and should be optimized.

  • Quenching: After the reaction is complete, quench any excess reagent by adding a small amount of water or a suitable alcohol.

  • Extraction: The derivatized product can be extracted using a suitable organic solvent and washed to remove excess reagents and byproducts.

  • Analysis: The final extract is evaporated and reconstituted in the mobile phase for HPLC analysis.

Quantitative Data

The following table summarizes typical analytical parameters that can be expected for the GC-MS analysis of derivatized triterpenes. The specific values for this compound would need to be determined experimentally through method validation.

Derivatization MethodAnalyteInstrumentLimit of Detection (LOD)Limit of Quantitation (LOQ)Linearity (R²)
Silylation (TMS) TriterpenesGC-MS0.1 - 10 ng/mL0.5 - 50 ng/mL> 0.99
Acetylation TriterpenesGC-MS1 - 20 ng/mL5 - 100 ng/mL> 0.99

Note: These are representative values for triterpenoids and may vary for this compound depending on the specific analytical conditions and matrix effects.

Conclusion

Chemical derivatization is an indispensable tool for the analysis of this compound by GC-MS and can significantly enhance its detection in HPLC. Silylation with reagents like BSTFA is a robust and widely used method for GC-MS, offering excellent derivatization efficiency and producing thermally stable derivatives. Acetylation provides a viable alternative. For HPLC, derivatization with UV-active or fluorescent tags is necessary for sensitive detection. The choice of derivatization method will depend on the analytical technique employed, the required sensitivity, and the nature of the sample matrix. It is crucial to optimize the reaction conditions and validate the analytical method for accurate and reliable quantification of this compound in various samples.

References

Sourcing and High-Performance Liquid Chromatography (HPLC) Analysis of Cycloeucalenol Analytical Standards

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocol

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on sourcing cycloeucalenol analytical standards and their analysis using High-Performance Liquid Chromatography (HPLC). It includes information on suppliers, physicochemical properties, and detailed protocols for sample preparation and HPLC analysis.

Sourcing this compound Analytical Standards

The procurement of high-purity analytical standards is the first critical step for accurate quantification and identification of this compound. Several reputable suppliers offer this compound with specified purity levels, suitable for use as a reference material in HPLC analysis.

Table 1: Suppliers of this compound Analytical Standards

SupplierProduct NameCAS NumberPurity (Typical)Additional Information
AOBIOUSThis compound469-39-6≥98% by HPLCSoluble in DMSO.[1]
BiosynthThis compound469-39-6Not specified-
MedChemExpressThis compound469-39-6≥97%-

It is recommended to obtain a Certificate of Analysis (CoA) from the supplier, which provides detailed information on the purity, identity, and storage conditions of the analytical standard.

Physicochemical Properties and Storage

Understanding the physicochemical properties of this compound is essential for developing appropriate analytical methods and ensuring the stability of the standard.

Table 2: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₃₀H₅₀O[2]
Molecular Weight 426.72 g/mol [2]
CAS Number 469-39-6[2]
Appearance White to off-white solid
Solubility Soluble in Dimethyl Sulfoxide (DMSO)[1]
Storage Conditions Short-term: 0°C; Long-term: -20°C, desiccated[1]

Proper storage of the analytical standard is crucial to maintain its integrity and ensure accurate and reproducible analytical results. Long-term storage at -20°C in a desiccated environment is recommended to prevent degradation.[1]

Experimental Protocols

Preparation of Standard Solutions

Objective: To prepare a stock solution and a series of working standard solutions of this compound for calibration.

Materials:

  • This compound analytical standard

  • HPLC-grade Dimethyl Sulfoxide (DMSO)

  • HPLC-grade Methanol or Acetonitrile

  • Volumetric flasks (1 mL, 5 mL, 10 mL)

  • Micropipettes

Procedure:

  • Stock Solution (e.g., 1 mg/mL): Accurately weigh approximately 1 mg of the this compound analytical standard and transfer it to a 1 mL volumetric flask. Dissolve the standard in a small amount of DMSO and then bring it to volume with the same solvent. Sonicate for 5-10 minutes to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase or a solvent compatible with the HPLC method (e.g., methanol or acetonitrile). Typical concentration ranges for calibration curves are between 1 and 100 µg/mL.

Sample Preparation from Plant Material (General Protocol)

Objective: To extract and purify this compound from a plant matrix for HPLC analysis. This is a general protocol and may require optimization based on the specific plant material.

Materials:

  • Dried and powdered plant material

  • Hexane or Chloroform (for extraction)

  • Methanol

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

  • Rotary evaporator

  • Centrifuge

  • Vortex mixer

  • Syringe filters (0.45 µm)

Procedure:

  • Extraction:

    • Accurately weigh about 1-2 g of the dried, powdered plant material into a centrifuge tube.

    • Add 10 mL of hexane or chloroform and vortex thoroughly for 2 minutes.

    • Sonicate the mixture for 30 minutes in an ultrasonic bath.

    • Centrifuge the mixture at 4000 rpm for 15 minutes.

    • Carefully collect the supernatant.

    • Repeat the extraction process twice more with fresh solvent.

    • Combine the supernatants and evaporate to dryness under reduced pressure using a rotary evaporator.

  • Purification (Solid Phase Extraction - SPE):

    • Re-dissolve the dried extract in a minimal amount of the appropriate solvent (e.g., hexane).

    • Condition a C18 SPE cartridge by passing methanol followed by water through it.

    • Load the re-dissolved extract onto the conditioned SPE cartridge.

    • Wash the cartridge with a polar solvent (e.g., water/methanol mixture) to remove polar impurities.

    • Elute the triterpenoid fraction, including this compound, with a less polar solvent (e.g., methanol or acetonitrile).

    • Collect the eluate and evaporate it to dryness.

  • Final Sample Preparation:

    • Reconstitute the dried, purified extract in a known volume of the HPLC mobile phase.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.

HPLC Method for this compound Analysis

Objective: To provide a robust HPLC method for the separation and quantification of this compound. As this compound lacks a strong chromophore, UV detection at low wavelengths is often employed. For higher sensitivity, a Charged Aerosol Detector (CAD) can be utilized.

Table 3: HPLC Method Parameters for Triterpenoid Analysis

ParameterRecommended Conditions
HPLC System Quaternary or Binary HPLC system with a UV/Vis or Charged Aerosol Detector (CAD)
Column Reversed-phase C18 or C30 column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A: Water with 0.1% Acetic Acid or 0.1% Phosphoric AcidB: Acetonitrile or Methanol
Gradient Elution A typical gradient might start at 80% B, increasing to 100% B over 20-30 minutes, followed by a hold and re-equilibration. The gradient should be optimized for the specific separation.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10-20 µL
Detector UV at 210 nm or Charged Aerosol Detector (CAD)

Method Validation: For quantitative applications, the HPLC method should be validated according to ICH guidelines, assessing parameters such as linearity, accuracy, precision (repeatability and intermediate precision), specificity, limit of detection (LOD), and limit of quantification (LOQ).

Visualizations

Sourcing_Workflow cluster_sourcing Sourcing Analytical Standard cluster_preparation Preparation for Analysis cluster_analysis HPLC Analysis Identify_Suppliers Identify Reputable Suppliers Request_CoA Request Certificate of Analysis (CoA) Identify_Suppliers->Request_CoA Procure_Standard Procure this compound Standard Request_CoA->Procure_Standard Prepare_Stock Prepare Stock Solution Procure_Standard->Prepare_Stock Prepare_Working Prepare Working Standards Prepare_Stock->Prepare_Working HPLC_Analysis Perform HPLC Analysis Prepare_Working->HPLC_Analysis Data_Analysis Analyze Data HPLC_Analysis->Data_Analysis

Caption: Workflow for sourcing and preparing this compound standards for HPLC analysis.

HPLC_Methodology cluster_sample_prep Sample Preparation cluster_hplc_system HPLC System cluster_analysis_quant Analysis & Quantification Plant_Material Dried, Powdered Plant Material Extraction Solvent Extraction (Hexane/Chloroform) Plant_Material->Extraction Purification Solid Phase Extraction (SPE) Extraction->Purification Final_Sample Reconstitute & Filter Purification->Final_Sample Injection Inject Sample Final_Sample->Injection HPLC_System HPLC with UV/CAD Detector Column C18 or C30 Column HPLC_System->Column Mobile_Phase Acetonitrile/Methanol & Water Gradient Column->Mobile_Phase Mobile_Phase->Injection Detection Detect at 210 nm or with CAD Injection->Detection Quantification Quantify using Calibration Curve Detection->Quantification

References

Troubleshooting & Optimization

Technical Support Center: Cycloeucalenol Extraction from Plant Bulbs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the extraction of cycloeucalenol from plant bulbs.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for extracting this compound from plant bulbs?

A1: The most common methods for extracting phytosterols like this compound include conventional solvent extraction techniques such as maceration and Soxhlet extraction.[1][2] Modern techniques like Ultrasound-Assisted Extraction (UAE) and Supercritical Fluid Extraction (SFE) with CO2 are also employed to improve efficiency and reduce the use of harsh organic solvents.[2][3] A specific documented method for this compound from Boophone disticha bulbs involves extraction with ethyl acetate followed by column chromatography for purification.[4][5]

Q2: I am not getting any yield of this compound. What could be the issue?

A2: A zero yield of this compound could be due to several factors:

  • Incorrect Plant Material: Verify the identity of the plant bulbs and ensure they are a known source of this compound.

  • Improper Sample Preparation: Ensure the bulbs are properly dried and ground to a fine powder to maximize the surface area for extraction.[4][5]

  • Ineffective Solvent: The choice of solvent is critical. While ethyl acetate has been successfully used, the polarity of the solvent should be appropriate for this compound.[4][5] Consider experimenting with solvents of varying polarities.

  • Degradation of the Compound: Phytosterols can be sensitive to heat, light, and oxygen.[1] If using a high-temperature method like Soxhlet, degradation may occur.[3]

Q3: My this compound yield is very low. How can I improve it?

A3: To improve a low yield of this compound, consider the following optimizations:

  • Extraction Time and Temperature: Increasing the extraction time and temperature can enhance yield, but be cautious of potential degradation.[6] Optimization studies are recommended to find the ideal balance.

  • Solid-to-Liquid Ratio: A higher solvent-to-sample ratio can improve extraction efficiency.[6]

  • Extraction Method: Supercritical CO2 extraction has been shown to produce higher yields of phytosterols compared to traditional Soxhlet extraction.[3]

  • Saponification: A saponification step using KOH or NaOH can be employed to hydrolyze esterified phytosterols, potentially increasing the yield of free this compound.[3][7]

Q4: My final product is a mixture of compounds, not pure this compound. How can I purify it?

A4: Co-extraction of other lipophilic compounds is common. Purification can be achieved through:

  • Column Chromatography: This is a standard method for purifying this compound. A step-wise gradient of solvents with increasing polarity (e.g., n-hexane: ethyl acetate) is effective for separating compounds based on their affinity for the stationary phase.[4][5]

  • Preparative Thin Layer Chromatography (PTLC): For smaller-scale purification, PTLC can be used to isolate the desired compound.[4][5]

  • Crystallization: If a suitable solvent is found, crystallization can be an effective final purification step.

Q5: I have isolated a compound that I believe is this compound. How can I confirm its identity?

A5: The structural elucidation and confirmation of this compound can be performed using a combination of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy are powerful tools for determining the precise structure of the molecule.[4][5]

  • Mass Spectrometry (MS): Techniques like GC-MS or LC-MS can provide the molecular weight and fragmentation pattern of the compound, which can be compared to known standards or literature data.[4][5][8]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low or No Extractable Material Inefficient cell lysis.Ensure plant bulbs are thoroughly dried and finely powdered.[4][5] Consider a pre-treatment step like freeze-drying.
Inappropriate solvent choice.Test a range of solvents with varying polarities (e.g., hexane, ethyl acetate, ethanol).
Degradation of this compound High extraction temperatures.Use a lower-temperature extraction method like maceration or consider Ultrasound-Assisted Extraction (UAE).[2][3]
Exposure to light and oxygen.Conduct the extraction in the dark or in amber glassware and consider flushing with nitrogen.[1][7]
Co-elution of Isomers This compound and its regio-isomer may have similar chromatographic behavior.Optimize the chromatographic conditions (e.g., use a different solvent system, a longer column, or a different stationary phase).[4][5]
Inaccurate Quantification Interference from other compounds in the matrix.Use a more selective analytical technique like tandem mass spectrometry (MS/MS) for quantification.[1]
Lack of a proper standard.Obtain a certified reference standard for this compound for accurate quantification.

Experimental Protocols

Protocol 1: Extraction and Isolation of this compound from Plant Bulbs

This protocol is a generalized procedure based on the successful extraction from Boophone disticha.[4][5]

  • Sample Preparation:

    • Air-dry the plant bulbs at room temperature in a well-ventilated area, protected from direct sunlight.

    • Grind the dried bulbs into a fine powder using an analytical mill.

  • Solvent Extraction:

    • Macerate 250 g of the powdered plant material in 2.5 L of ethyl acetate.

    • Agitate the mixture on a shaker for 24 hours at room temperature.

    • Filter the extract through Whatman No. 1 filter paper.

    • Concentrate the filtrate using a rotary evaporator under reduced pressure at a temperature not exceeding 40-50°C.

  • Purification by Column Chromatography:

    • Prepare a silica gel column (particle size 0.063 - 0.2 mm).

    • Dissolve the crude extract in a minimal amount of the initial mobile phase.

    • Load the dissolved extract onto the column.

    • Elute the column with a stepwise gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the proportion of ethyl acetate.

    • Collect fractions and monitor them by Thin Layer Chromatography (TLC).

    • Pool the fractions containing the compound of interest (based on Rf values) and concentrate them.

    • Repeat the column chromatography on the pooled fractions if further purification is needed.

Protocol 2: Analysis of this compound by GC-MS
  • Sample Preparation:

    • Derivatize the purified this compound sample (and standard) to increase volatility, typically by silylation (e.g., using BSTFA).

    • Dissolve the derivatized sample in a suitable solvent (e.g., n-hexane).

  • GC-MS Conditions:

    • GC System: Gas chromatograph equipped with a capillary column (e.g., HP-5MS).

    • Injector: Split/splitless injector, operated in splitless mode.

    • Oven Temperature Program: Start at a suitable initial temperature (e.g., 150°C), ramp up to a final temperature (e.g., 300°C) at a controlled rate.

    • Carrier Gas: Helium at a constant flow rate.

    • MS Detector: Mass spectrometer operating in electron ionization (EI) mode.

    • Scan Range: Scan a mass range appropriate for this compound and its fragments (e.g., m/z 50-600).

  • Data Analysis:

    • Identify the peak corresponding to derivatized this compound by comparing its retention time and mass spectrum with a known standard.

    • Quantify the amount of this compound by integrating the peak area and comparing it to a calibration curve generated from standards.

Data Summary

Table 1: Comparison of Phytosterol Extraction Methods

Extraction MethodPlant MaterialSolventYieldReference
SoxhletKalahari melon seedsPetroleum ether431.1 mg/100 g[3]
Supercritical CO2Kalahari melon seedsCO21063.6 mg/100 g[3]
SoxhletCocoa butterNot specified4960 ± 0.01 µg/g[3]
UAECocoa butterNot specified5106 ± 0.02 µg/g[3]
Supercritical CO2Cocoa butterEthanol6441 ± 0.11 µg/g[3]

Visualizations

G Troubleshooting this compound Extraction Workflow cluster_low_yield Low Yield Troubleshooting cluster_impure Purity Troubleshooting start Start Extraction check_yield Assess Yield and Purity start->check_yield low_yield Low or No Yield check_yield->low_yield Low/None impure Impure Product check_yield->impure Impure success Successful Extraction check_yield->success Acceptable check_plant Verify Plant Material low_yield->check_plant run_cc Perform Column Chromatography impure->run_cc check_prep Review Sample Prep (Drying, Grinding) check_plant->check_prep optimize_extraction Optimize Extraction (Solvent, Time, Temp) check_prep->optimize_extraction consider_sapon Consider Saponification optimize_extraction->consider_sapon consider_sapon->check_yield Re-evaluate run_ptlc Use Preparative TLC run_cc->run_ptlc optimize_chrom Optimize Chromatography (Solvent System, Stationary Phase) run_ptlc->optimize_chrom optimize_chrom->check_yield Re-evaluate

Caption: Troubleshooting workflow for this compound extraction.

G General this compound Extraction and Purification Workflow start Plant Bulbs prep Drying and Grinding start->prep extraction Solvent Extraction (e.g., Ethyl Acetate) prep->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporator) filtration->concentration crude_extract Crude Extract concentration->crude_extract purification Purification (Column Chromatography) crude_extract->purification fractions Collect & Analyze Fractions (TLC) purification->fractions pooling Pool Fractions fractions->pooling final_product Pure this compound pooling->final_product analysis Structural Elucidation (NMR, MS) final_product->analysis

Caption: this compound extraction and purification workflow.

References

Technical Support Center: Optimizing Cycloeucalenol Extraction

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you enhance the yield of cycloeucalenol from your extractions.

Frequently Asked Questions (FAQs)

Q1: What are the most common plant sources for this compound extraction?

This compound has been successfully isolated from various plant species. Notable sources include the bulbs of Boophone disticha and the bracts of Musa acuminata (banana blossom).[1] It is also found in plants from the Euphorbia genus.

Q2: Which solvents are most effective for extracting this compound?

Ethyl acetate has been frequently used for the successful isolation of this compound, particularly through maceration.[2][3][4] Other solvents commonly used for the extraction of triterpenoids in general, and likely effective for this compound, include hexane, ethanol, and methanol. The choice of solvent will depend on the specific plant matrix and the desired purity of the initial extract.

Q3: What are the primary factors that influence the yield of this compound during extraction?

Several key factors can significantly impact the extraction yield of this compound:

  • Choice of Extraction Method: The technique used for extraction plays a crucial role. Common methods include maceration, Ultrasound-Assisted Extraction (UAE), and Microwave-Assisted Extraction (MAE).

  • Solvent Selection: The polarity of the solvent should be appropriate for this compound.

  • Solvent-to-Solid Ratio: An optimal ratio ensures that the plant material is sufficiently saturated with the solvent to maximize the dissolution of this compound.

  • Extraction Temperature: Temperature can influence the solubility of this compound and the viscosity of the solvent. However, excessively high temperatures may lead to the degradation of the target compound.

  • Extraction Time: The duration of the extraction process needs to be sufficient to allow for the complete transfer of this compound from the plant matrix to the solvent.

  • Particle Size of Plant Material: Grinding the plant material to a smaller particle size increases the surface area available for solvent contact, which can improve extraction efficiency.

Troubleshooting Guides

This section provides solutions to common problems encountered during this compound extraction and purification.

Low Extraction Yield

Problem: The final yield of this compound is lower than expected.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Inappropriate Extraction Method For heat-sensitive compounds like some triterpenoids, gentler methods like maceration may be preferable to high-temperature techniques. However, for more robust extractions, UAE and MAE can offer higher yields in shorter times. Consider running small-scale comparative extractions with different methods if feasible.
Suboptimal Solvent If using a single solvent yields poor results, consider sequential extraction with solvents of increasing polarity (e.g., hexane followed by ethyl acetate). This can help to remove interfering compounds and improve the extraction of this compound.
Incorrect Solvent-to-Solid Ratio An insufficient volume of solvent may lead to incomplete extraction. Conversely, an excessively large volume can make the subsequent concentration step cumbersome and energy-intensive. A typical starting point is a 10:1 to 20:1 (v/w) solvent-to-solid ratio. Adjust this ratio in small-scale trials to find the optimum.
Inadequate Extraction Time or Temperature For maceration, ensure a sufficient duration (e.g., 24-72 hours) with occasional agitation. For UAE and MAE, optimize the time and temperature according to the instrument's guidelines and literature on similar compounds. Be cautious of potential degradation at high temperatures.
Large Particle Size Ensure the plant material is finely ground to a consistent particle size to maximize the surface area for extraction.
Purification Challenges (Column Chromatography)

Problem: Difficulty in isolating pure this compound from the crude extract using column chromatography.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Poor Separation of Compounds Optimize the mobile phase (solvent system). Use Thin Layer Chromatography (TLC) to test various solvent combinations to achieve good separation between this compound and other compounds. A common mobile phase for triterpenoid separation is a gradient of n-hexane and ethyl acetate.
Compound Stuck on the Column If this compound is not eluting, the mobile phase may be too non-polar. Gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., ethyl acetate).
Co-elution with Impurities If impurities are eluting with this compound, the mobile phase may be too polar. Decrease the polarity or use a shallower gradient. Consider using a different stationary phase (e.g., alumina instead of silica gel) if separation on silica is problematic.
Sample Overloading Loading too much crude extract onto the column can lead to poor separation. Use an appropriate amount of adsorbent (silica gel) for the quantity of extract being purified. A general rule of thumb is a 30:1 to 100:1 ratio of silica gel to crude extract by weight.
Presence of a Regio-isomer This compound has been reported to be isolated along with its regio-isomer.[2][3] This can make purification challenging. Careful optimization of the chromatographic conditions, including the use of preparative TLC or HPLC, may be necessary to separate the isomers.

Experimental Protocols

Protocol 1: Maceration and Column Chromatography for this compound Isolation

This protocol is based on methodologies reported for the successful isolation of this compound from plant materials.[2][3][4]

1. Extraction:

  • Plant Material Preparation: Air-dry the plant material (e.g., bulbs of Boophone disticha or bracts of Musa acuminata) at room temperature until a constant weight is achieved. Grind the dried material into a fine powder.

  • Maceration: Submerge the powdered plant material in ethyl acetate in a sealed container. A solvent-to-solid ratio of 10:1 (v/w) is a good starting point.

  • Incubation: Allow the mixture to stand for 24-72 hours at room temperature with occasional agitation.

  • Filtration and Concentration: Filter the mixture to separate the extract from the solid plant material. Concentrate the filtrate using a rotary evaporator under reduced pressure to obtain the crude ethyl acetate extract.

2. Purification by Column Chromatography:

  • Column Preparation: Pack a glass column with silica gel (60-120 mesh) using a slurry method with n-hexane.

  • Sample Loading: Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial mobile phase) and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried, extract-adsorbed silica gel onto the top of the prepared column.

  • Elution: Begin elution with 100% n-hexane and gradually increase the polarity by adding increasing proportions of ethyl acetate (e.g., 98:2, 95:5, 90:10, etc., n-hexane:ethyl acetate).

  • Fraction Collection: Collect fractions of the eluate in separate test tubes.

  • Analysis: Monitor the fractions using TLC. Combine the fractions that contain the pure this compound.

  • Final Concentration: Evaporate the solvent from the combined pure fractions to obtain isolated this compound.

Data Presentation

Table 1: Comparison of Extraction Methods for Triterpenoids (General)
Extraction MethodTypical SolventsAdvantagesDisadvantages
Maceration Ethanol, Methanol, Ethyl Acetate, HexaneSimple, requires minimal equipment, suitable for thermolabile compounds.Time-consuming, may result in lower yields compared to other methods.
Ultrasound-Assisted Extraction (UAE) Ethanol, MethanolFaster than maceration, improved yield due to cavitation effects.Requires specialized equipment, potential for localized heating.
Microwave-Assisted Extraction (MAE) Ethanol, MethanolVery rapid extraction, reduced solvent consumption, higher yields.Requires specialized equipment, risk of thermal degradation if not controlled properly.
Soxhlet Extraction Hexane, Ethyl AcetateContinuous extraction with fresh solvent can lead to high efficiency.Time-consuming, requires large volumes of solvent, potential for thermal degradation of compounds.
Supercritical CO2 Extraction Carbon Dioxide (often with a co-solvent like ethanol)Environmentally friendly, solvent is easily removed, suitable for sensitive compounds.High initial equipment cost, may not be efficient for polar compounds without a co-solvent.

Visualizations

Experimental Workflow for this compound Extraction and Purification

Extraction_Workflow cluster_extraction Extraction cluster_purification Purification plant_material Dried, Powdered Plant Material maceration Maceration with Ethyl Acetate plant_material->maceration filtration Filtration maceration->filtration concentration Concentration (Rotary Evaporator) filtration->concentration crude_extract Crude Extract concentration->crude_extract column_chromatography Silica Gel Column Chromatography crude_extract->column_chromatography fraction_collection Fraction Collection column_chromatography->fraction_collection tlc_analysis TLC Analysis fraction_collection->tlc_analysis Monitoring pooling Pooling of Pure Fractions tlc_analysis->pooling final_concentration Final Concentration pooling->final_concentration pure_this compound Pure this compound final_concentration->pure_this compound

Caption: Workflow for this compound extraction and purification.

Logical Relationship of Factors Affecting this compound Yield

Factors_Yield cluster_input Controllable Factors cluster_output Outcome Method Extraction Method Yield This compound Yield Method->Yield Solvent Solvent Choice Solvent->Yield Ratio Solvent-to-Solid Ratio Ratio->Yield Time Extraction Time Time->Yield Temp Temperature Temp->Yield ParticleSize Particle Size ParticleSize->Yield

Caption: Key factors influencing this compound yield.

References

Technical Support Center: Separation of Cycloeucalenol Regio-Isomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the separation of cycloeucalenol and its regio-isomers.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in separating this compound and its regio-isomers?

A1: The primary challenge lies in their structural similarity. Regio-isomers possess the same molecular formula and functional groups, differing only in the position of a double bond or a substituent. This results in very similar polarities and chromatographic behaviors, making them difficult to resolve using standard purification techniques. They often co-elute in chromatography and may co-crystallize, complicating their isolation.

Q2: What are the most common analytical techniques used to identify and differentiate this compound regio-isomers?

A2: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose. One-dimensional (1H, 13C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments can reveal subtle differences in the chemical environments of protons and carbons, allowing for unambiguous structure elucidation and differentiation of isomers. Mass spectrometry (MS) can also be employed to distinguish isomers based on their unique fragmentation patterns.

Q3: Can Thin Layer Chromatography (TLC) be used to separate these regio-isomers?

A3: While challenging, it is possible to achieve separation on TLC, which is often a prerequisite for developing column chromatography or preparative TLC methods. Achieving separation may require extensive experimentation with different solvent systems, including multi-component mobile phases and additives. In some cases, multiple developments of the same TLC plate can improve resolution.

Troubleshooting Guides

Issue 1: My this compound regio-isomers are not separating on a silica gel column.

  • Question: I have tried various solvent systems (e.g., hexane/ethyl acetate, toluene/ethyl acetate), but the isomers always elute together. What can I do?

  • Answer:

    • Optimize the Solvent System:

      • Reduce Polarity: Regio-isomers with minor structural differences often require a mobile phase with very low polarity to maximize the differential interaction with the stationary phase. Try using eluents with a very small percentage of the polar solvent (e.g., 0.5-2% ethyl acetate in hexane).

      • Use a Different Solvent System: Experiment with alternative solvent systems that offer different selectivities. For example, dichloromethane/hexane or toluene/acetone might provide better separation.

      • Additives: Introducing a small amount of an acid (e.g., acetic acid) or a base (e.g., triethylamine), depending on the nature of your compounds, can sometimes improve separation by altering the interaction with residual silanol groups on the silica.

    • Modify the Stationary Phase:

      • Change Adsorbent: If silica gel is not effective, consider using a different stationary phase like alumina (which can be acidic, neutral, or basic) or a bonded phase like diol or cyano.

      • Silver Nitrate Impregnated Silica: For isomers differing in the position of a double bond, silica gel impregnated with silver nitrate (AgNO₃) can be highly effective. The silver ions interact differently with the π-electrons of the double bonds, leading to enhanced separation.

    • Improve Column Parameters:

      • Increase Column Length: A longer column increases the number of theoretical plates and can improve the resolution of closely eluting compounds.

      • Decrease Particle Size: Using silica gel with a smaller particle size (e.g., 100-200 mesh or finer) can lead to higher efficiency and better separation.

      • Reduce Sample Load: Overloading the column is a common reason for poor separation. Reduce the amount of sample loaded to less than 1% of the stationary phase weight.

Issue 2: How can I confirm the identity of the separated isomers?

  • Question: I have achieved baseline separation and have two distinct fractions. How do I know which is this compound and which is its regio-isomer?

  • Answer:

    • NMR Spectroscopy: This is the definitive method. Acquire detailed 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra for each fraction. A thorough analysis of the chemical shifts and coupling constants, particularly for the protons and carbons near the differing structural feature (e.g., the double bond), will allow for unambiguous identification.

    • Mass Spectrometry: Analyze each fraction by mass spectrometry. While the molecular ion peak will be the same, the fragmentation patterns may differ, providing clues to the isomeric structure.

    • Comparison to Literature Data: Compare your acquired NMR and MS data with published data for this compound to confirm the identity of one of the isomers.

Data Presentation

Table 1: Chromatographic Techniques for this compound Regio-isomer Separation

TechniqueStationary PhaseTypical Mobile Phase (Starting Point)Key Considerations
TLC Silica Gel 60 F₂₅₄Hexane:Ethyl Acetate (98:2) or Toluene:Acetone (95:5)Multiple developments may be needed; try different solvent systems to find optimal separation.
Column Chromatography Silica Gel (100-200 mesh)Gradient elution starting with pure hexane and slowly increasing the percentage of ethyl acetate.A long, narrow column is preferred for better resolution.
Preparative HPLC C18 (Reversed-Phase) or Chiral PhaseAcetonitrile:Water or Methanol:WaterReversed-phase can be effective. Chiral phases are an option if the isomers are enantiomers.

Experimental Protocols

Protocol 1: Analytical Thin Layer Chromatography (TLC) for Isomer Separation

  • Plate Preparation: Use pre-coated silica gel 60 F₂₅₄ plates.

  • Sample Application: Dissolve the crude mixture in a volatile solvent (e.g., dichloromethane or ethyl acetate). Spot a small amount onto the TLC plate using a capillary tube.

  • Development: Place the plate in a developing chamber containing a suitable mobile phase (e.g., Hexane:Ethyl Acetate 95:5). Ensure the chamber is saturated with the solvent vapor.

  • Visualization: After the solvent front has reached the top of the plate, remove it, and let it dry. Visualize the spots under UV light (254 nm) and/or by staining with a suitable reagent (e.g., phosphomolybdic acid or vanillin-sulfuric acid stain followed by heating).

  • Optimization: If separation is not achieved, vary the polarity of the mobile phase. Test different solvent systems.

Protocol 2: Preparative Column Chromatography

  • Column Packing: Prepare a long column with silica gel (100-200 mesh) in the initial, low-polarity mobile phase.

  • Sample Loading: Dissolve the sample in a minimal amount of the mobile phase or a non-polar solvent and load it onto the column.

  • Elution: Begin elution with a low-polarity solvent system (e.g., pure hexane). Gradually increase the polarity by adding small increments of a more polar solvent (e.g., ethyl acetate).

  • Fraction Collection: Collect small fractions and analyze them by TLC to identify which fractions contain the separated isomers.

  • Pooling and Concentration: Combine the pure fractions of each isomer and remove the solvent under reduced pressure.

Mandatory Visualizations

experimental_workflow start Crude Extract Containing This compound Isomers tlc Analytical TLC Screening start->tlc Optimize Mobile Phase col_chrom Preparative Column Chromatography (e.g., Silica Gel) tlc->col_chrom hplc Preparative HPLC (Normal or Reversed-Phase) tlc->hplc analysis Fraction Analysis by TLC col_chrom->analysis hplc->analysis pooling Pool Pure Fractions analysis->pooling Identify Pure Fractions nmr_ms Structural Elucidation (NMR, MS) pooling->nmr_ms end Isolated Regio-isomers nmr_ms->end

Caption: Experimental workflow for the separation and identification of this compound regio-isomers.

troubleshooting_guide start Problem: No separation of isomers on silica column q1 Have you tried a very low polarity mobile phase? start->q1 s1 Try gradient elution from 100% Hexane to 2% EtOAc q1->s1 No q2 Have you tried alternative solvent systems? q1->q2 Yes s1->q2 s2 Test Toluene/Acetone or DCM/Hexane systems q2->s2 No q3 Is the column overloaded? q2->q3 Yes s2->q3 s3 Reduce sample load; use a longer column q3->s3 Yes s4 Consider alternative stationary phases: Alumina or AgNO3-Silica q3->s4 No s3->s4

Caption: Troubleshooting decision tree for the chromatographic separation of regio-isomers.

Technical Support Center: Cycloeucalenol Stability and Storage

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on preventing the degradation of cycloeucalenol during storage. It includes troubleshooting advice, frequently asked questions, and detailed experimental protocols to assess stability.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for neat this compound?

A1: For long-term storage, this compound should be stored at -20°C in a tightly sealed container to protect it from moisture. For short-term storage, 0°C is acceptable. It is also recommended to store it in a dry, well-ventilated area away from direct light and oxidizing agents.

Q2: How should I store this compound in solution?

A2: If dissolved in a solvent, it is best to store the solution at -80°C for long-term stability, which can preserve it for up to six months. For shorter periods of up to one month, -20°C is sufficient. Ensure the container is sealed to prevent solvent evaporation and moisture absorption.

Q3: What are the primary factors that can cause this compound to degrade?

A3: The main factors that can lead to the degradation of this compound are exposure to heat, light (photo-oxidation), oxygen (auto-oxidation), and strong acidic or basic conditions. The presence of a cyclopropane ring and a double bond in its structure makes it susceptible to certain chemical reactions under these stress conditions.

Q4: What are the likely degradation products of this compound?

A4: While specific degradation pathways for this compound are not extensively documented, based on the degradation of similar cycloartane triterpenoids and phytosterols, likely degradation products include:

  • Oxidation products: Ketone and hydroxylated derivatives are common oxidation products of phytosterols. Oxidation can occur at various positions on the steroid nucleus and the side chain.

  • Isomerization products: Acidic conditions can lead to the opening of the cyclopropane ring and subsequent rearrangements of the molecular structure.

  • Products of side-chain cleavage: Under more severe oxidative conditions, cleavage of the side chain can occur.

Q5: How can I check the purity of my this compound sample?

A5: The purity of this compound can be assessed using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) coupled with a suitable detector (e.g., UV, MS). Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to confirm the structural integrity of the compound.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Unexpected peaks in chromatogram after storage. Degradation of this compound.Review storage conditions. Ensure the sample was stored at the recommended temperature, protected from light and moisture. Perform a forced degradation study to identify potential degradation products.
Change in physical appearance (e.g., color change). Oxidation or other chemical reactions.Store the compound under an inert atmosphere (e.g., argon or nitrogen). Use opaque containers to protect from light.
Loss of biological activity. Degradation of the active compound.Re-evaluate the purity of the sample using HPLC/UPLC-MS. If degradation is confirmed, obtain a fresh batch and store it under optimal conditions.
Poor resolution between this compound and potential degradants in HPLC. Inappropriate chromatographic method.Optimize the HPLC method. This may involve changing the column, mobile phase composition, gradient, or temperature. Refer to the experimental protocols below for a starting point.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines the conditions for a forced degradation study to intentionally degrade this compound and identify potential degradation products. This is crucial for developing a stability-indicating analytical method.

1. Sample Preparation:

  • Prepare a stock solution of this compound in methanol or acetonitrile at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • Neutralize the solution with 0.1 M NaOH before analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Incubate at 60°C for 24 hours.

    • Neutralize the solution with 0.1 M HCl before analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.

    • Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation:

    • Place a solid sample of this compound in an oven at 80°C for 48 hours.

    • Dissolve the stressed sample in the initial solvent for analysis.

  • Photodegradation:

    • Expose a solution of this compound to a UV lamp (254 nm) for 48 hours.

    • Keep a control sample wrapped in aluminum foil to protect it from light.

3. Analysis:

  • Analyze all stressed samples, along with a non-stressed control sample, using the UPLC-MS/MS method described in Protocol 2.

Protocol 2: UPLC-MS/MS Method for the Analysis of this compound and its Degradation Products

This method is designed to separate this compound from its potential degradation products.

Instrumentation:

  • UPLC system coupled with a tandem mass spectrometer (e.g., Q-TOF or Triple Quadrupole).

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution:

    Time (min) % B
    0.0 50
    10.0 95
    12.0 95
    12.1 50

    | 15.0 | 50 |

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 2 µL.

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Capillary Voltage: 3.0 kV.

  • Cone Voltage: 30 V.

  • Source Temperature: 120°C.

  • Desolvation Temperature: 350°C.

  • MS Scan Range: m/z 100-1000.

  • MS/MS: For structural elucidation of degradation products, perform targeted MS/MS on the parent ions of interest.

Protocol 3: NMR Spectroscopy for Structural Elucidation

NMR is a powerful tool for confirming the structure of this compound and identifying its degradation products.

1. Sample Preparation:

  • Dissolve a sufficient amount of the isolated degradation product or the stressed sample mixture (if a major degradant is present) in a deuterated solvent (e.g., CDCl₃ or CD₃OD).

2. NMR Experiments:

  • Acquire a suite of 1D and 2D NMR spectra:

    • 1D: ¹H NMR, ¹³C NMR.

    • 2D: COSY (Correlation Spectroscopy) to identify proton-proton couplings.

    • 2D: HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.

    • 2D: HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range proton-carbon correlations, which is crucial for piecing together the molecular structure.

    • 2D: NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) to determine the stereochemistry.

3. Data Analysis:

  • Compare the NMR data of the stressed samples with that of the pure this compound standard to identify changes in chemical shifts and coupling constants, which indicate structural modifications.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

Form Storage Condition Duration Container Notes
Neat (Solid) -20°CLong-termTightly sealed, opaqueProtect from moisture and light.
0°CShort-termTightly sealed, opaque
In Solvent -80°CUp to 6 monthsTightly sealed, opaqueUse a suitable solvent like methanol or DMSO.
-20°CUp to 1 monthTightly sealed, opaque

Table 2: Summary of Forced Degradation Conditions and Expected Observations

Stress Condition Reagents/Parameters Expected Outcome Potential Degradation Products
Acid Hydrolysis 0.1 M HCl, 60°CModerate degradationIsomers, products of cyclopropane ring opening
Base Hydrolysis 0.1 M NaOH, 60°CMinor to no degradation
Oxidation 3% H₂O₂, Room Temp.Significant degradationHydroxylated and keto-derivatives
Thermal 80°C (solid)Minor degradation
Photodegradation UV light (254 nm)Moderate degradationPhoto-oxidation products

Visualizations

experimental_workflow cluster_storage This compound Storage cluster_degradation Forced Degradation Studies cluster_analysis Analytical Workflow storage_solid Neat Solid (-20°C) acid Acid Hydrolysis storage_solid->acid base Base Hydrolysis storage_solid->base oxidation Oxidation storage_solid->oxidation thermal Thermal storage_solid->thermal storage_solution In Solution (-80°C) storage_solution->acid storage_solution->base storage_solution->oxidation photo Photodegradation storage_solution->photo uplc UPLC-MS/MS Analysis acid->uplc base->uplc oxidation->uplc thermal->uplc photo->uplc nmr NMR Spectroscopy uplc->nmr Isolate Degradants data Data Interpretation uplc->data nmr->data

Caption: Experimental workflow for assessing this compound stability.

degradation_pathway cluster_stress Stress Conditions cluster_products Potential Degradation Products CE This compound acid_stress Acid CE->acid_stress redox_stress Oxidation (O₂/Light) CE->redox_stress isomers Isomers (Ring-opened) acid_stress->isomers oxidized_products Oxidized Derivatives (Ketones, Hydroxides) redox_stress->oxidized_products

Caption: Potential degradation pathways of this compound.

Technical Support Center: Optimizing Chromatographic Separation of Cycloeucalenol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the chromatographic separation of cycloeucalenol.

Troubleshooting Guide

This guide addresses specific issues in a question-and-answer format to help you resolve common problems in your chromatographic experiments.

Question: Why am I seeing poor resolution between this compound and its regio-isomer?

Answer: The separation of this compound from its isomers is a common challenge due to their similar structures. Poor resolution is often related to selectivity, efficiency, or retention issues.[1][2]

  • Problem: Insufficient Selectivity (α). The mobile phase and stationary phase combination is not discriminating enough between the two compounds.

    • Solution (LC/TLC): Modify the mobile phase composition. For normal-phase chromatography on silica gel, systematically vary the ratio of non-polar and polar solvents, such as n-hexane and ethyl acetate.[1][3] A stepwise gradient from a low polarity (e.g., 90:10 n-hexane:ethyl acetate) to a higher polarity can effectively separate the isomers.[3]

    • Solution (GC): Change the stationary phase. If using a standard non-polar column like a HP-5MS, consider switching to a column with a more polar bonded phase to introduce different separation mechanisms.[4]

    • Solution (HPLC): For reversed-phase HPLC, changing the organic modifier (e.g., from acetonitrile to methanol) can significantly alter selectivity.[5]

  • Problem: Low Column Efficiency (N). Peaks are broad, leading to overlap.

    • Solution (HPLC/GC): Increase column efficiency by using a longer column or a column packed with smaller particles.[5][6] Be aware that this may increase backpressure and analysis time.[5][7]

    • Solution (All Techniques): Optimize the flow rate. In both GC and LC, an optimal flow rate exists that minimizes plate height (H) and maximizes efficiency, as described by the van Deemter equation.[2]

Question: What causes peak tailing for my this compound peak in HPLC or GC?

Answer: Peak tailing is a common issue where the peak is not symmetrical but has an elongated trailing edge. This can compromise accurate quantification.[8]

  • Problem: Secondary Interactions. In HPLC, residual silanol groups on the silica-based stationary phase can interact with polar functional groups on the analyte, causing tailing.[9]

    • Solution: Use an end-capped column to minimize exposed silanols. Alternatively, add a competitive agent like triethylamine (TEA) to the mobile phase for basic compounds or a small amount of acid (e.g., formic or acetic acid) for acidic compounds to suppress these interactions.[10][11]

  • Problem: Column Overload. Injecting too much sample can saturate the stationary phase, leading to tailing or fronting peaks.[12][13]

    • Solution: Reduce the sample concentration or the injection volume.[11][12]

  • Problem: Extra-Column Volume. Dead volume in the system (e.g., from improper tubing connections) can cause peak broadening and tailing.[6][9]

    • Solution: Ensure all fittings and connections are secure and use tubing with the smallest possible inner diameter, especially in UPLC/UHPLC systems.[6][8]

Question: My this compound spots are streaking on the TLC plate. What should I do?

Answer: Spot streaking on a TLC plate is a sign that the compound is moving along the plate in a continuous band rather than a compact spot, which prevents accurate Rf calculation and indicates a poor separation.

  • Problem: Sample Overload. Applying too much sample to the plate is a primary cause of streaking.[10][14]

    • Solution: Dilute your sample and apply it again. It is often better to apply a small spot multiple times, allowing the solvent to dry between applications, to keep the initial spot size small and concentrated.[10][14][15]

  • Problem: Inappropriate Mobile Phase. If the compound is highly soluble in the mobile phase, it may streak. Conversely, if the sample is not soluble enough, it may remain at the origin and streak upwards.

    • Solution: Adjust the polarity of the eluent. If your compound is streaking and has a high Rf, the mobile phase may be too polar; decrease the proportion of the polar solvent.[10] If it streaks from the baseline, the mobile phase may not be polar enough.

  • Problem: Sample Acidity/Basicity. Highly acidic or basic compounds can interact strongly with the silica gel, causing streaking.

    • Solution: Add a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the mobile phase to neutralize the analyte and improve spot shape.[10]

Optimization Parameters for this compound Separation

The following table summarizes key parameters and their effects on the chromatographic separation of this compound across different techniques.

ParameterTLCColumn ChromatographyHPLC (Reversed-Phase)GC-MS
Stationary Phase Silica gel 60 G254[3]Silica gel 60 (0.063-0.2 mm)[3]C18, 3-5 µm particles[16]HP-5MS (non-polar) or a more polar phase[4][17]
Mobile Phase / Carrier Gas n-Hexane:Ethyl Acetaten-Hexane:Ethyl AcetateAcetonitrile/Methanol and Water[16][18]Helium[17][19]
Mode of Elution IsocraticStepwise Gradient[3]Gradient (e.g., 60-90% organic)[20]Temperature Program[17]
Effect of Increasing Organic Solvent Increases Rf valueSpeeds up elutionDecreases retention timeN/A
Effect of Increasing Temperature Minor effect on resolutionMinor effect on resolutionDecreases viscosity, may improve efficiency[18]Decreases retention time, can affect resolution[2]
Typical Flow Rate N/A (Capillary action)Gravity-dependent or low pressure0.5 - 1.5 mL/min[16]1 mL/min[17]

Experimental Protocols

Protocol 1: Preparative Separation by Column Chromatography (CC)

This protocol is based on the successful isolation of this compound from a plant extract.[1][3]

  • Column Packing: Prepare a slurry of silica gel 60 (0.063-0.2 mm) in n-hexane and carefully pack it into a glass column.

  • Sample Loading: Dissolve the crude plant extract in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. Once dry, carefully load the silica onto the top of the packed column.

  • Elution: Begin elution with a low-polarity mobile phase, such as 90:10 n-hexane:ethyl acetate.

  • Gradient Elution: Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate in a stepwise manner.

  • Fraction Collection: Collect fractions of a fixed volume and monitor the composition of each fraction using Thin Layer Chromatography (TLC).

  • Pooling: Combine fractions that show similar TLC profiles containing the compound of interest.[3]

  • Further Purification: If necessary, subject the pooled fractions to further chromatographic steps, such as preparative TLC, to achieve high purity.[1][3]

Protocol 2: Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is adapted from a method for analyzing sterols, including this compound.[17]

  • Sample Preparation (Saponification & Extraction):

    • To 50 mg of dried sample, add 3 mL of methanolic potassium hydroxide (1 M) and incubate at 90°C for 1 hour.

    • Stop the reaction by placing the sample on ice.

    • Extract the unsaponifiable fraction by adding 2 mL of hexane and 1.2 mL of water, vortexing, and centrifuging. Collect the upper hexane layer.

  • Derivatization:

    • Dry the hexane extract under a stream of nitrogen.

    • Add 50 µL of acetonitrile and 50 µL of BSTFA:TMCS (99:1) to the residue.

    • Vortex for 30 seconds and heat at 60°C for 30 minutes to form trimethylsilyl (TMS) ethers.

    • Evaporate the solvent again under nitrogen and resuspend the final residue in 100 µL of hexane for injection.

  • GC-MS Conditions:

    • Column: HP-5MS capillary column (30 m × 0.25 mm × 0.25 μm).

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Injector Temperature: 280°C.

    • Oven Program: Hold at 60°C for 1 min, ramp to 100°C at 25°C/min, then to 250°C at 15°C/min, and finally to 315°C at 3°C/min.

    • MS Detector: Operate in electron impact (EI) mode at 70 eV.

Protocol 3: Proposed Starting Method for HPLC-PDA Analysis

As many triterpenoids lack strong chromophores, detection can be challenging. This proposed method uses a low wavelength for detection.[16]

  • Chromatographic System: An HPLC system with a Photodiode Array (PDA) detector.

  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 3 µm particle size).

  • Mobile Phase:

    • Solvent A: Water

    • Solvent B: Acetonitrile or Methanol

  • Gradient Elution: Start with a gradient of 60% B to 95% B over 20 minutes. This should be optimized based on initial results.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C to reduce mobile phase viscosity.[16]

  • Detection: Monitor at 205-210 nm. This low wavelength requires high-purity solvents to minimize baseline noise.[16]

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition or a compatible solvent. Ensure the sample solvent is not significantly stronger than the mobile phase to avoid peak distortion.[8]

Visualized Workflows and Relationships

OptimizationWorkflow start Start: Crude Sample with this compound initial_analysis Initial Analysis (TLC, HPLC, or GC) start->initial_analysis evaluate Evaluate Chromatogram: Resolution, Peak Shape, Run Time initial_analysis->evaluate opt_selectivity Optimize Selectivity (α) - Change Mobile Phase - Change Stationary Phase evaluate->opt_selectivity Poor Resolution opt_efficiency Optimize Efficiency (N) - Adjust Flow Rate - Change Column Length/Particle Size evaluate->opt_efficiency Broad Peaks opt_retention Optimize Retention (k) - Adjust Solvent Strength - Change Temperature (GC/HPLC) evaluate->opt_retention Run Time Too Long/Short is_ok Separation Acceptable? evaluate->is_ok Good Separation opt_selectivity->is_ok opt_efficiency->is_ok opt_retention->is_ok is_ok->evaluate No, Re-evaluate final_method Final Optimized Method is_ok->final_method Yes

Caption: General workflow for optimizing chromatographic separation.

TroubleshootingRelationships p1 Poor Resolution c1 Incorrect Mobile Phase Polarity p1->c1 c2 Low Column Efficiency p1->c2 c6 Poorly Matched Stationary Phase p1->c6 p2 Peak Tailing c3 Sample Overload p2->c3 c4 Secondary Interactions (e.g., Silanol Effects) p2->c4 c5 Extra-Column Volume p2->c5 p3 Spot Streaking (TLC) p3->c1 p3->c3

Caption: Common chromatographic problems and their primary causes.

Frequently Asked Questions (FAQs)

Q1: Which chromatographic technique is best for this compound analysis: HPLC or GC?

The best technique depends on your goal. For preparative isolation from complex mixtures like plant extracts, Column Chromatography (CC) followed by preparative TLC is a proven method.[1][3] For quantitative analysis, GC-MS is highly effective due to its high resolution and sensitivity, especially after derivatization to increase volatility.[17] HPLC can also be used but may require detection at low UV wavelengths (205-210 nm) because this compound lacks a strong chromophore, which demands high-purity solvents.[16]

Q2: Do I need to derivatize this compound for GC analysis?

Yes, derivatization is highly recommended. This compound has a hydroxyl group that makes it polar and less volatile. Converting this group to a trimethylsilyl (TMS) ether using a reagent like BSTFA significantly increases its volatility and improves peak shape and thermal stability, leading to better chromatographic performance.[17]

Q3: How can I detect this compound after separation on a TLC plate?

Since this compound is not colored and may not be strongly UV-active, visualization often requires a chemical stain.[10] A common and effective stain for triterpenes is a vanillin-H2SO4 reagent followed by gentle heating.[3] This will produce colored spots on the plate where the compound is located.

Q4: My compound won't elute from the silica gel column. What should I do?

If your compound is stuck on the column, it means the mobile phase is not polar enough to displace it from the highly polar silica gel.[21] You should gradually increase the polarity of your eluent. For a hexane/ethyl acetate system, this means increasing the percentage of ethyl acetate. If that is still ineffective, you may need to switch to a more aggressive polar solvent system, such as one containing methanol.[21]

Q5: Can I use mass spectrometry to distinguish between this compound and its isomers if they co-elute?

Even if two isomers are not perfectly separated chromatographically, mass spectrometry can often distinguish them if their fragmentation patterns are different. However, structurally similar isomers may have very similar mass spectra. A more robust approach in GC-MS or LC-MS is to use the mass spectrometer to create Extracted Ion Chromatograms (EICs).[4] By plotting the chromatogram for a specific mass fragment unique to one isomer, you can achieve "mass-dependent separation" and quantify it even in the presence of the co-eluting isomer.[4]

References

Navigating the Complex Fragmentation of Cycloeucalenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides in-depth guidance on interpreting the mass spectrometry fragmentation patterns of cycloeucalenol. This compound, a pentacyclic cycloartane-type triterpenoid, presents a unique analytical challenge due to its complex structure. This guide offers troubleshooting advice, frequently asked questions, and detailed experimental protocols to assist researchers in their analyses.

Frequently Asked Questions (FAQs)

Q1: What is the molecular weight of this compound and what molecular ion should I expect?

A1: this compound has a molecular formula of C30H50O.[1][2][3] Its monoisotopic mass is approximately 426.386 g/mol . In electron ionization (EI) mass spectrometry, you should look for the molecular ion peak (M+) at an m/z of 426. However, for triterpenoids, the molecular ion peak can sometimes be weak or even absent depending on the ionization energy and the stability of the molecule.

Q2: I am not observing the molecular ion peak for this compound. What could be the reason?

A2: The absence of a molecular ion peak is a common issue in the EI-MS analysis of complex molecules like triterpenoids. This is often due to the high energy of the ionization process, which can lead to extensive fragmentation, leaving the molecular ion with a very low abundance. Consider using a "softer" ionization technique, such as Electrospray Ionization (ESI) or Chemical Ionization (CI), which are more likely to produce a prominent protonated molecule [M+H]+ or other adducts with minimal fragmentation.

Q3: What are the characteristic fragmentation patterns for cycloartane triterpenoids like this compound?

A3: Cycloartane triterpenoids exhibit several characteristic fragmentation pathways. One of the most significant is the retro-Diels-Alder (rDA) cleavage of the C-ring. Additionally, the cleavage of the side chain and fragmentations around the cyclopropane ring are common. The loss of small neutral molecules such as water (H2O) from the hydroxyl group and methyl radicals (CH3) are also frequently observed.

Q4: I see a prominent peak at m/z 300 in the mass spectrum of a compound I suspect is this compound. What could this fragment represent?

A4: A fragment at m/z 300 is highly characteristic for many cycloartane-type triterpenoids. This ion is often attributed to the cleavage of the side chain at the C17-C20 bond. The loss of the C8H17 side chain from the molecular ion (426 - 113) would result in an ion at m/z 313. However, rearrangements and further fragmentation can lead to a stable ion at m/z 300.

Q5: Are there any specific fragments that can help distinguish this compound from other isomeric triterpenoids?

A5: Distinguishing between isomers can be challenging. However, the fragmentation of the side chain can provide clues. For this compound, which has a 24-methylene group, specific fragmentations involving this double bond might occur. Careful comparison of the low mass region of the spectrum with that of known standards of isomeric triterpenoids, such as cycloartenol, can help in differentiation.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
No or very low intensity molecular ion (M+) peak High ionization energy leading to extensive fragmentation.- Use a lower ionization voltage (if possible).- Switch to a softer ionization technique like ESI or CI.
Poor spectral reproducibility Inconsistent instrument parameters or sample degradation.- Ensure consistent source temperature, pressure, and ionization energy.- Use fresh, high-purity samples.
Presence of unexpected peaks Sample contamination or background from the GC column bleed.- Run a blank to identify background peaks.- Ensure proper sample purification and handling.
Difficulty in interpreting the fragmentation pattern Lack of reference spectra for direct comparison.- Compare the spectrum with published data for structurally similar cycloartane triterpenoids.- Utilize mass spectral libraries (e.g., NIST, Wiley) for tentative identification.

Quantitative Data Summary

Due to the limited availability of a complete, published mass spectrum of this compound, the following table of key fragments is compiled based on the known fragmentation patterns of closely related cycloartane triterpenoids, such as cycloartenol and 24-methylenecycloartanol. The relative intensities are qualitative estimates.

m/z Proposed Fragment Identity/Origin Relative Intensity (Qualitative)
426[M]+ (Molecular Ion)Low
411[M - CH3]+Low to Medium
408[M - H2O]+Medium
393[M - H2O - CH3]+Medium
300Cleavage of the side chain (C17-C20 bond) with rearrangementHigh
285[300 - CH3]+Medium
271Further fragmentation of the steroid nucleusMedium
257Cleavage involving the A and B ringsMedium
218Retro-Diels-Alder fragmentation productMedium
69Fragment from the side chainHigh

Experimental Protocol: GC-MS Analysis of this compound

This protocol provides a general methodology for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).

1. Sample Preparation:

  • Extraction: Extract the plant material or sample matrix with a suitable organic solvent such as hexane, chloroform, or ethyl acetate.

  • Purification: Perform column chromatography on silica gel to isolate the triterpenoid fraction. Further purification can be achieved using High-Performance Liquid Chromatography (HPLC).

  • Derivatization (Optional but Recommended): To improve volatility and thermal stability, the hydroxyl group of this compound can be derivatized to its trimethylsilyl (TMS) ether. This is achieved by reacting the dried sample with a silylating agent (e.g., BSTFA with 1% TMCS) at 70°C for 30 minutes.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC (or equivalent).

  • Mass Spectrometer: Agilent 5977A MSD (or equivalent).

  • Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar non-polar capillary column.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 280°C.

  • Injection Volume: 1 µL in splitless mode.

  • Oven Temperature Program:

    • Initial temperature: 150°C, hold for 2 min.

    • Ramp to 280°C at 10°C/min.

    • Hold at 280°C for 20 min.

  • MS Source Temperature: 230°C.

  • MS Quadrupole Temperature: 150°C.

  • Ionization Energy: 70 eV.

  • Mass Scan Range: m/z 40-600.

3. Data Analysis:

  • Identify the peak corresponding to this compound based on its retention time.

  • Analyze the mass spectrum of the identified peak.

  • Compare the obtained spectrum with mass spectral libraries and literature data for identification.

Visualizing this compound Fragmentation

The following diagrams illustrate the logical workflow for troubleshooting common mass spectrometry issues and a proposed fragmentation pathway for this compound.

troubleshooting_workflow start Start: Acquire Mass Spectrum check_molecular_ion Is Molecular Ion (M+) Peak Present? start->check_molecular_ion weak_or_absent Weak or Absent M+ check_molecular_ion->weak_or_absent No present M+ Peak Present check_molecular_ion->present Yes solution1 Consider Soft Ionization (ESI, CI) or Derivatization weak_or_absent->solution1 check_reproducibility Is the Spectrum Reproducible? present->check_reproducibility not_reproducible Not Reproducible check_reproducibility->not_reproducible No reproducible Reproducible check_reproducibility->reproducible Yes solution2 Standardize Instrument Parameters and Use Fresh Sample not_reproducible->solution2 check_background Are there Unexpected Peaks? reproducible->check_background unexpected_peaks Unexpected Peaks Present check_background->unexpected_peaks Yes no_unexpected_peaks Clean Spectrum check_background->no_unexpected_peaks No solution3 Run Blank Analysis and Purify Sample unexpected_peaks->solution3 interpret_fragments Interpret Fragmentation Pattern no_unexpected_peaks->interpret_fragments solution4 Compare with Analog Spectra and Library Data interpret_fragments->solution4 end End: Structure Elucidation/Confirmation solution1->present solution2->check_reproducibility solution3->check_background solution4->end

Caption: Troubleshooting workflow for this compound MS analysis.

fragmentation_pathway M This compound [M]+ m/z 426 M_minus_CH3 [M - CH3]+ m/z 411 M->M_minus_CH3 - CH3 M_minus_H2O [M - H2O]+ m/z 408 M->M_minus_H2O - H2O side_chain_cleavage Side Chain Cleavage (C17-C20) + Rearrangement M->side_chain_cleavage M_minus_H2O_CH3 [M - H2O - CH3]+ m/z 393 M_minus_H2O->M_minus_H2O_CH3 - CH3 fragment_300 [C22H36]+ m/z 300 side_chain_cleavage->fragment_300 fragment_285 [C21H33]+ m/z 285 fragment_300->fragment_285 - CH3 rDA Retro-Diels-Alder (C-Ring) fragment_300->rDA fragment_218 rDA Fragment m/z 218 rDA->fragment_218

Caption: Proposed fragmentation pathway of this compound in EI-MS.

References

Technical Support Center: Overcoming Poor Solubility of Cycloeucalenol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the poor solubility of cycloeucalenol in various solvents.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is a naturally occurring triterpenoid, a class of lipophilic (fat-soluble) organic compounds.[1][2] Its poor solubility in aqueous solutions and many common organic solvents presents a significant challenge for researchers, particularly in drug development, as it can limit bioavailability and hinder the formulation of effective delivery systems.[3][4]

Q2: I am unable to dissolve this compound in my desired solvent. What are some initial troubleshooting steps?

A2: When encountering solubility issues with this compound, consider the following initial steps:

  • Solvent Selection: Based on the principle of "like dissolves like," non-polar solvents are generally more suitable for lipophilic compounds like this compound. However, for many biological applications, aqueous-based systems are necessary.

  • Heating: Gently heating the solvent can increase the solubility of many compounds. However, be cautious as excessive heat can lead to degradation.

  • Agitation: Continuous stirring or sonication can help to break down solute aggregates and facilitate dissolution.

  • Particle Size Reduction: Decreasing the particle size of the this compound powder increases the surface area available for solvent interaction, which can improve the dissolution rate.[5]

Q3: Are there any specific solvents that are known to be effective for dissolving this compound or similar triterpenoids?

A3: While specific quantitative solubility data for this compound is limited, data for structurally similar triterpenoids like oleanolic acid and ursolic acid can provide guidance. One supplier notes that this compound is soluble in Dimethyl Sulfoxide (DMSO).[6] For other triterpenes, solvents such as tetrahydrofuran (THF), dioxane, and n-butanol have shown good solubility.[7] A mixture of organic solvents and co-solvents is often employed to enhance solubility.[8]

Troubleshooting Guides

This section provides detailed guides for advanced techniques to overcome the poor solubility of this compound.

Guide 1: Co-solvency

Issue: this compound precipitates out of my aqueous solution.

Solution: Employing a co-solvent system can significantly increase the solubility of lipophilic compounds in aqueous media. Co-solvents work by reducing the polarity of the solvent system.

Recommended Co-solvents:

  • Ethanol

  • Propylene glycol

  • Polyethylene glycols (PEGs), such as PEG 300[8]

  • Glycerin

Experimental Protocol: Co-solvent System Development

  • Initial Screening: Prepare small-volume stock solutions of this compound in various water-miscible organic solvents (e.g., ethanol, DMSO).

  • Titration: Titrate the aqueous buffer into the this compound stock solution until precipitation is observed. The concentration at which precipitation occurs indicates the solubility limit in that co-solvent mixture.

  • Optimization: Systematically vary the ratio of the co-solvent to the aqueous phase to determine the optimal concentration that maintains this compound in solution while being suitable for the intended application. A triangular or ternary phase diagram can be constructed to visualize the miscibility regions.

Guide 2: Micellar Solubilization using Surfactants

Issue: My aqueous formulation of this compound is not stable and shows phase separation.

Solution: Surfactants can be used to form micelles that encapsulate lipophilic compounds like this compound, increasing their apparent solubility in aqueous solutions.

Recommended Surfactants:

  • Polyoxyethylene sorbitan fatty acid esters (e.g., Tween 80)[8]

  • Poloxamers (e.g., Pluronic F68)[8]

  • Sodium dodecyl sulfate (SDS) (Note: Primarily for in-vitro applications due to potential toxicity)[9]

Experimental Protocol: Preparation of a Micellar Solution

  • Surfactant Selection: Choose a surfactant that is compatible with your experimental system.

  • CMC Determination: Determine the critical micelle concentration (CMC) of the chosen surfactant in your aqueous buffer. The CMC is the concentration at which micelles begin to form.

  • Formulation: Prepare an aqueous solution of the surfactant at a concentration above its CMC.

  • Solubilization: Add this compound to the micellar solution and stir until it is fully dispersed. Gentle heating may be applied to facilitate the process.

  • Characterization: Characterize the formulation for particle size, stability, and drug loading.

Guide 3: Cyclodextrin Complexation

Issue: I need to prepare a stable, water-soluble formulation of this compound for cell-based assays.

Solution: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with lipophilic molecules like this compound, effectively increasing their aqueous solubility.[10][11][12][13]

Recommended Cyclodextrins:

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Methyl-β-cyclodextrin (Me-β-CD)

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD)

Experimental Protocol: Kneading Method for Cyclodextrin Complexation [10]

  • Molar Ratio: Determine the desired molar ratio of this compound to cyclodextrin (commonly 1:1 or 1:2).

  • Mixing: In a mortar, thoroughly mix the calculated amounts of this compound and the chosen cyclodextrin.

  • Kneading: Add a small amount of a water/ethanol mixture (e.g., 50:50 v/v) to the powder mixture to form a paste.

  • Drying: Knead the paste for a specified time (e.g., 60 minutes) and then dry it in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.

  • Sieving: Pass the dried complex through a sieve to obtain a fine powder.

  • Characterization: Confirm the formation of the inclusion complex using techniques such as Differential Scanning Calorimetry (DSC), Fourier-Transform Infrared Spectroscopy (FTIR), or Nuclear Magnetic Resonance (NMR).

Guide 4: Nanosuspension

Issue: I require a high drug loading of this compound in a liquid formulation for in-vivo studies.

Solution: Nanosuspensions are sub-micron colloidal dispersions of pure drug particles stabilized by surfactants and/or polymers.[3][4][5] Reducing the particle size to the nanometer range significantly increases the surface area, leading to enhanced dissolution rate and saturation solubility.[5][14]

Experimental Protocol: High-Pressure Homogenization [14]

  • Pre-milling: Suspend this compound in a solution containing a stabilizer (e.g., a surfactant like Tween 80 or a polymer like PVA). The suspension is often pre-milled to reduce the particle size to the micron range.

  • Homogenization: Pass the pre-milled suspension through a high-pressure homogenizer. The high shear forces and cavitation within the homogenizer will break down the drug crystals into nanoparticles.

  • Cycling: Repeat the homogenization process for a sufficient number of cycles to achieve the desired particle size and a narrow size distribution.

  • Characterization: Analyze the nanosuspension for particle size, zeta potential (an indicator of stability), and crystallinity of the drug particles.

Data Presentation

Table 1: Solubility of Structurally Similar Triterpenoids in Various Solvents

Disclaimer: The following data is for triterpenoids structurally similar to this compound and should be used as a general guide. The actual solubility of this compound may vary.

TriterpenoidSolventTemperature (°C)Solubility (mg/mL)Reference
Oleanolic Acid1-Butanol25~15[1]
Oleanolic AcidEthyl Acetate25~10[1]
Oleanolic AcidEthanol25<5[1]
Ursolic Acidn-HexaneNot Specified~13[7]
Ursolic AcidEthanolNot Specified~5[7]
Betulinic AcidTetrahydrofuranNot SpecifiedHigh[7]

Mandatory Visualizations

experimental_workflow cluster_problem Problem Identification cluster_solutions Solubility Enhancement Strategies cluster_protocols Experimental Protocols cluster_outcome Desired Outcome Problem Poor this compound Solubility Cosolvency Co-solvency Problem->Cosolvency Micellar Micellar Solubilization Problem->Micellar Cyclodextrin Cyclodextrin Complexation Problem->Cyclodextrin Nanosuspension Nanosuspension Problem->Nanosuspension Protocol1 Co-solvent Screening & Optimization Cosolvency->Protocol1 Protocol2 Surfactant Selection & Formulation Micellar->Protocol2 Protocol3 Kneading Method & Characterization Cyclodextrin->Protocol3 Protocol4 High-Pressure Homogenization Nanosuspension->Protocol4 Outcome Solubilized This compound Protocol1->Outcome Protocol2->Outcome Protocol3->Outcome Protocol4->Outcome

Caption: A workflow diagram illustrating the logical progression from identifying the solubility problem to implementing various enhancement strategies and achieving the desired outcome.

signaling_pathway cluster_this compound This compound cluster_solubilization Solubilization Vehicle cluster_complex Inclusion Complex cluster_medium Aqueous Medium This compound This compound (Poorly Soluble) Complex This compound-Cyclodextrin Complex (Water-Soluble) This compound->Complex Complexation Vehicle Cyclodextrin Vehicle->Complex Aqueous Aqueous Solution Complex->Aqueous Dissolution

Caption: A diagram illustrating the concept of cyclodextrin complexation to enhance the aqueous solubility of this compound.

References

identifying and removing contaminants from cycloeucalenol samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with cycloeucalenol samples. Our goal is to help you identify and remove contaminants to achieve high-purity samples for your experiments.

Troubleshooting Guides

This section addresses specific issues you may encounter during the purification and analysis of this compound.

Issue 1: An unknown peak is observed in my HPLC chromatogram.

  • Question: I'm analyzing my this compound sample using HPLC and see an unexpected peak. What could it be and how do I get rid of it?

  • Answer: An unexpected peak could be one of several common contaminants. The first step is to identify the nature of the impurity.

    • Possible Cause 1: Regioisomer of this compound. this compound is often co-isolated with its regioisomer, which can be difficult to separate due to similar polarities.[1]

      • Identification: The presence of a regioisomer can be confirmed using 1D and 2D NMR spectroscopy. While the 1H NMR spectra are very similar, subtle differences in the chemical shifts of the side chain protons can be observed.[1] Mass spectrometry can also be used for identification.

      • Removal: Separation can be achieved through careful optimization of chromatographic conditions. Reversed-phase HPLC (RP-HPLC) or reversed-phase thin-layer chromatography (RP-TLC) are often effective.[2][3] Experiment with different solvent systems, such as acetone-acetonitrile or ethyl acetate-acetonitrile, on a C18 stationary phase.[2]

    • Possible Cause 2: Other Triterpenes or Sterols. Plant extracts are complex mixtures, and other structurally similar compounds like α-amyrin, β-amyrin, lupeol, or β-sitosterol might be present.[2][4]

      • Identification: These compounds can be tentatively identified by comparing their retention times with authentic standards in HPLC. For definitive identification, techniques like NMR and mass spectrometry are necessary.[2]

      • Removal: Column chromatography on silica gel with a gradient elution of a non-polar solvent (like hexane) and a more polar solvent (like ethyl acetate) is a standard method for separating these compounds.[5][6]

    • Possible Cause 3: Residual Solvents. Solvents used during the extraction and purification process can remain in the final sample.

      • Identification: Residual solvents can be identified using 1H NMR spectroscopy by comparing the observed signals to known chemical shifts of common laboratory solvents.[7][8]

      • Removal: The most common method for removing residual solvents is using a rotary evaporator (rotavap) under reduced pressure.[9] For trace amounts, a high-vacuum chamber or freeze-drying can be used.[9]

Issue 2: My column chromatography separation is not working well.

  • Question: I am trying to purify my this compound sample using flash column chromatography, but the separation is poor. What can I do?

  • Answer: Poor separation in column chromatography can be due to several factors. Here is a troubleshooting guide to help you improve your results.

    • Problem: Compounds are not separating (co-eluting).

      • Solution: Your solvent system may be too polar. Try decreasing the polarity of the mobile phase. If you are using a hexane/ethyl acetate system, for example, increase the proportion of hexane. It is also beneficial to perform a thorough screening of different solvent systems using TLC before running the column.[10][11]

    • Problem: The compound is taking too long to elute or is tailing.

      • Solution: The mobile phase is likely not polar enough. Once the desired compound starts to elute, you can gradually increase the polarity of the solvent system to speed up the elution and reduce tailing.[11]

    • Problem: The compound seems to be decomposing on the column.

      • Solution: Silica gel is slightly acidic and can cause degradation of sensitive compounds. You can test for stability by spotting your compound on a TLC plate, letting it sit for a few hours, and then developing it to see if any new spots appear. If decomposition is an issue, you can try using deactivated silica gel or an alternative stationary phase like alumina or florisil.[11]

Frequently Asked Questions (FAQs)

Identification of Contaminants

  • Q1: What are the most common contaminants I should expect in a crude this compound extract?

    • A1: Besides its regioisomer, common contaminants in crude plant extracts containing this compound include other triterpenoids (e.g., amyrins, lupeol), phytosterols (e.g., β-sitosterol, stigmasterol), fatty acids, and pigments.[2][4][12] The exact composition will depend on the plant source and the extraction method used.

  • Q2: Which analytical techniques are best for identifying contaminants in my this compound sample?

    • A2: A combination of techniques is often necessary.

      • TLC and HPTLC: These are excellent for initial, rapid screening of the complexity of your sample and for developing a suitable solvent system for column chromatography.[2]

      • HPLC-PDA/UV: This is a powerful tool for quantitative analysis and assessing the purity of your sample.[13][14][15]

      • NMR (1H and 13C): NMR is indispensable for the structural elucidation of your compound and its impurities, especially for distinguishing between isomers.[1][2]

      • Mass Spectrometry (MS): MS provides information about the molecular weight and fragmentation patterns of the compounds, which is crucial for identification.[1][2]

Removal of Contaminants

  • Q3: How can I remove residual solvents from my final this compound sample?

    • A3: Rotary evaporation is the most common and efficient method for removing the bulk of the solvent.[9] To remove trace amounts of solvent, you can subsequently dry the sample under high vacuum. For heat-sensitive compounds, freeze-drying (lyophilization) is a good alternative if the sample is dissolved in a suitable solvent like water or dioxane.[9]

  • Q4: My main contaminant is a regioisomer of this compound. What is the best way to separate them?

    • A4: Separating regioisomers can be challenging. While traditional silica gel chromatography might not be sufficient, reversed-phase chromatography often provides better resolution.[2] Consider using preparative RP-HPLC with a C18 column. Developing the optimal mobile phase is key; a good starting point is a mixture of acetonitrile and water, or methanol and water.[3]

  • Q5: How can I remove pigments and other polar impurities from my extract?

    • A5: One effective method is to use a selective extraction protocol. For instance, using a non-polar solvent like hexane can preferentially extract triterpenes while leaving more polar compounds like chlorophylls and polyphenols behind.[14][16] Alternatively, treating the extract with an alkaline solution, such as 2% NaOH in ethanol, can help to remove acidic impurities and pigments.[12]

Data Presentation

Table 1: HPLC Method Validation Parameters for Triterpenoid Analysis

This table summarizes typical validation parameters for HPLC-PDA methods used in the quantification of triterpenoids, providing a reference for expected performance.

ParameterTypical Value/RangeReference(s)
Linearity (r²)> 0.999[13][15]
Precision (%RSD)< 2%[15]
Trueness/Recovery94.70% - 105.81%[15]
Limit of Detection (LOD)0.08 - 0.65 µg/mL[15]
Limit of Quantification (LOQ)0.24 - 1.78 µg/mL[15]

Experimental Protocols

Protocol 1: General Procedure for Column Chromatography Purification of this compound

  • Slurry Preparation: Weigh out an appropriate amount of silica gel (typically 30-100 times the weight of your crude extract) and mix it with the initial, low-polarity mobile phase (e.g., 100% hexane) to create a slurry.

  • Column Packing: Pour the slurry into a glass column, allowing the silica to settle into a packed bed. Ensure there are no air bubbles or cracks in the stationary phase.

  • Sample Loading: Dissolve your crude this compound extract in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase). Alternatively, adsorb the extract onto a small amount of silica gel, dry it, and carefully add the powder to the top of the column bed.

  • Elution: Begin eluting the column with the low-polarity mobile phase. Gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or linear gradient.

  • Fraction Collection: Collect fractions of the eluate in test tubes or vials.

  • Analysis: Analyze the collected fractions using TLC to identify which ones contain the purified this compound.

  • Pooling and Concentration: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Protocol 2: Identification of Residual Solvents by 1H NMR

  • Sample Preparation: Dissolve a small amount (1-5 mg) of your purified this compound sample in a deuterated solvent (e.g., CDCl3) in an NMR tube.

  • Data Acquisition: Acquire a 1H NMR spectrum of the sample.

  • Data Analysis: Integrate the peaks corresponding to this compound and any other visible peaks.

  • Identification: Compare the chemical shifts of the unknown peaks to a standard table of NMR chemical shifts for common laboratory solvents.[7][8] The presence of singlets, triplets, or quartets in characteristic regions can indicate contamination with solvents like acetone, hexane, ethyl acetate, or ethanol.

Visualizations

Experimental_Workflow General Workflow for this compound Purification and Analysis cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis plant_material Plant Material extraction Solvent Extraction (e.g., Ethyl Acetate) plant_material->extraction crude_extract Crude Extract extraction->crude_extract column_chromatography Column Chromatography (Silica Gel) crude_extract->column_chromatography fractions Collected Fractions column_chromatography->fractions pure_this compound Pure this compound fractions->pure_this compound Pool & Evaporate tlc TLC Analysis fractions->tlc Monitor Fractions hplc HPLC Purity Check pure_this compound->hplc tlc->hplc nmr_ms NMR / MS Structure Confirmation hplc->nmr_ms final_product Final Product (>95% Purity) nmr_ms->final_product Troubleshooting_Logic Troubleshooting Poor Column Chromatography Separation start Poor Separation q1 Are compounds co-eluting? start->q1 a1_yes Decrease Mobile Phase Polarity q1->a1_yes Yes q2 Is elution too slow or tailing? q1->q2 No end Improved Separation a1_yes->end a2_yes Increase Mobile Phase Polarity q2->a2_yes Yes q3 Is there evidence of decomposition? q2->q3 No a2_yes->end a3_yes Use Deactivated Silica or Alumina q3->a3_yes Yes q3->end No a3_yes->end

References

Technical Support Center: Optimizing GC-MS Resolution for Cycloeucalenol Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions to improve the gas chromatography-mass spectrometry (GC-MS) analysis of cycloeucalenol and other phytosterols.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization required for the GC-MS analysis of this compound?

A1: Derivatization is a critical step in preparing this compound and other phytosterols for GC-MS analysis.[1] The primary reasons for this are:

  • Increased Volatility: this compound has a hydroxyl group that makes it less volatile. Derivatization, typically through silylation, replaces the active hydrogen on the hydroxyl group with a trimethylsilyl (TMS) group.[2][3] This conversion into a TMS ether increases the molecule's volatility, which is essential for its transition into the gas phase in the GC injector.[4][5]

  • Improved Thermal Stability: The derivatization process enhances the thermal stability of the analyte, preventing degradation at the high temperatures used in the GC injector and column.[1][3][4]

  • Enhanced Peak Shape and Resolution: By reducing the polarity of the molecule, derivatization minimizes interactions with the stationary phase of the GC column, resulting in more symmetrical, sharper peaks and improved resolution.[2]

Q2: What is the recommended type of GC column for this compound analysis?

A2: For the analysis of phytosterols like this compound, a low- to mid-polarity capillary column is generally recommended.[3]

  • Stationary Phase: The most commonly used stationary phase is a 5% diphenyl / 95% dimethylpolysiloxane (e.g., HP-5MS, DB-5).[3][6][7] While a 100% dimethylpolysiloxane column can be used, it may not be as effective in separating sterols from their corresponding stanols.[3][8] For complex mixtures where resolution is a challenge, a mid-polarity column may provide better separation.[3][9]

  • Column Dimensions: A column with dimensions of 30 m length, 0.25 mm internal diameter (I.D.), and 0.25 µm film thickness is a common starting point that offers a good balance between efficiency and sample capacity.[6][9]

Q3: What are the typical GC-MS parameters for analyzing derivatized this compound?

A3: While specific parameters should be optimized for your instrument and sample, the following table provides a good starting point for method development.

ParameterRecommended SettingRationale
Injector Temperature 250–300°C[2][6]Ensures rapid volatilization of the derivatized analyte.
Injection Mode Split (e.g., 15:1 to 100:1)[2]Prevents column overload, which can cause peak fronting.[3]
Carrier Gas Helium[6][9]Inert gas that provides good efficiency.
Flow Rate Constant flow, ~1.0 mL/min[6][9]Ensures consistent retention times.
Oven Program Initial: 60-200°C, hold 1-2 min. Ramp: 15-25°C/min to 250°C, then a slower ramp of 3-8°C/min to 300-315°C. Hold: 10-15 min.[6][9][10][11]A multi-step ramp allows for the separation of a wide range of compounds with varying boiling points. The final hold ensures that all heavy compounds, like triterpenes, elute from the column.[12]
MS Transfer Line Temp 280–325°C[2][9]Prevents condensation of the analyte between the GC and MS.
Ion Source Temp 230–250°C[3]Optimal for electron ionization.
Ionization Energy 70 eV[2]Standard energy for creating reproducible mass spectra and enabling library matching.
Scan Mode Full Scan (e.g., m/z 100-600) for identification; Selected Ion Monitoring (SIM) for quantification.[13]Full scan is used to identify unknown compounds, while SIM mode increases sensitivity for target analytes by monitoring only specific ions.[14]
Q4: How can I confirm the identity of a peak as this compound?

A4: Peak identification should be based on a combination of factors:

  • Mass Spectrum: The most reliable method is to compare the mass spectrum of your peak with that of a certified this compound standard.[6] The electron impact (EI) ionization of TMS-derivatized sterols produces a molecular ion and characteristic fragment ions that are useful for identification.[2]

  • Retention Time: The retention time of your peak should match that of a this compound standard run under the same conditions.

  • Internal Standard: The use of an internal standard (IS) is crucial for accurate identification, especially since retention times can shift between runs.[2] By calculating the relative retention time (RRT) of your analyte to the IS, you can more confidently identify peaks across different analyses.

Troubleshooting Guide

Issue 1: My this compound peak has poor shape (tailing, fronting, or splitting).
  • Possible Cause 1: Incomplete Derivatization.

    • Why it happens: If the hydroxyl group of this compound is not fully converted to its TMS ether, the remaining polar sites can interact with the GC column, causing peak tailing.

    • Solution: Ensure your derivatization protocol is optimized. This includes using fresh silylation reagents (e.g., BSTFA with 1% TMCS), maintaining anhydrous conditions, and allowing sufficient reaction time and temperature (e.g., 60°C for 30-60 minutes).[2][3]

  • Possible Cause 2: Column Contamination or Degradation.

    • Why it happens: Non-volatile components from your sample can accumulate at the head of the column, creating active sites that lead to peak tailing. Oxygen leaks in the carrier gas can also degrade the stationary phase.

    • Solution: Trim the first 10-20 cm from the inlet of the column.[9] Also, regularly check for leaks in your system and use high-capacity oxygen traps for your carrier gas line to prevent stationary phase degradation.[15]

  • Possible Cause 3: Column Overload.

    • Why it happens: Injecting too much sample can saturate the stationary phase, leading to peak fronting.[3]

    • Solution: Dilute your sample or increase the split ratio of your injection.[3]

  • Possible Cause 4: Improper Injection.

    • Why it happens: A fast injection into an open liner can sometimes cause peaks to split.[3] Additionally, if the initial oven temperature is too high relative to the solvent's boiling point in a splitless injection, it can also cause peak splitting.[3]

    • Solution: Ensure a smooth and rapid injection technique.[16] For splitless injections, optimize the initial oven temperature to be compatible with your solvent.

Issue 2: I am seeing co-elution of this compound with other sterols.
  • Possible Cause 1: Suboptimal GC Oven Temperature Program.

    • Why it happens: A temperature ramp that is too fast will not provide sufficient time for the separation of structurally similar compounds.

    • Solution: Decrease the temperature ramp rate (e.g., from 10°C/min to 5°C/min) to improve resolution.[9][10] Isothermal methods are generally not suitable for complex mixtures of sterols.[9]

  • Possible Cause 2: Inappropriate GC Column.

    • Why it happens: A non-polar column separates compounds primarily by boiling point.[17] Structurally similar isomers may have very close boiling points, leading to co-elution.

    • Solution: Consider using a column with a different stationary phase, such as a mid-polarity column, which can provide different selectivity based on dipole interactions.[17][18]

  • Possible Cause 3: The compounds are not chromatographically separable under your current conditions.

    • Why it happens: Some isomers are very difficult to separate chromatographically.

    • Solution: Use mass spectrometry to your advantage. Even if peaks co-elute, you can often distinguish them by plotting extracted ion chromatograms (EICs) of unique fragment ions for each compound.[9][18] Modern MS software may also have deconvolution tools that can separate the mass spectra of co-eluting compounds.[9]

Issue 3: I have a weak signal for my this compound peak.
  • Possible Cause 1: Inefficient Sample Preparation.

    • Why it happens: The initial saponification and extraction steps may not be efficient, leading to low recovery of this compound before it even reaches the GC-MS.

    • Solution: Optimize your saponification conditions (e.g., temperature and time) and ensure your liquid-liquid extraction is performed thoroughly to isolate the unsaponifiable fraction containing the sterols.[3][6][11]

  • Possible Cause 2: Suboptimal MS Parameters.

    • Why it happens: The settings for the ion source or mass analyzer may not be optimal for your analyte.

    • Solution: Ensure the ion source temperature is appropriate (e.g., 230-250°C).[3] Perform a tune of the mass spectrometer to ensure it is functioning optimally.[3] For quantitative analysis, use SIM mode to significantly increase sensitivity compared to a full scan.[13]

Experimental Protocols

Detailed Protocol for Sample Preparation and Derivatization

This protocol is a general guideline for the extraction and silylation of this compound from a sample matrix. Optimization may be required based on the specific sample type.

StepProcedureNotes
1. Saponification 1. To your sample (e.g., 60 mg), add 3 mL of 1 M methanolic potassium hydroxide solution.[3][6] 2. Heat the mixture at 90°C for 1 hour.[3][6]This step hydrolyzes esters to release the free sterols.
2. Extraction 1. Stop the reaction by placing the sample in an ice bath for at least 30 minutes.[3] 2. Add 2 mL of hexane and 1.2 mL of water, then centrifuge at 2,000 rpm for 5 minutes to separate the layers.[3]This isolates the non-polar, unsaponifiable fraction (containing sterols) in the upper hexane layer.
3. Drying 1. Carefully collect the upper hexane layer. 2. Evaporate the solvent to dryness under a gentle stream of nitrogen.[3][6]Ensure the sample is completely dry, as water will interfere with the derivatization reagent.
4. Derivatization (Silylation) 1. To the dried residue, add 50 µL of acetonitrile and 50 µL of a silylating agent like BSTFA with 1% TMCS (99:1).[3][6] 2. Vortex for 30 seconds.[3][6] 3. Heat at 60°C for 30 minutes.[3][6]This reaction converts the hydroxyl group to a TMS ether.
5. Final Preparation 1. Evaporate the solvent and excess reagent under a stream of nitrogen. 2. Reconstitute the derivatized sample in 100 µL of hexane for injection into the GC-MS.[3][6]The final sample is now ready for analysis.

Visualizations

Experimental Workflow

Diagram 1: GC-MS Workflow for this compound Analysis cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Matrix Saponification Saponification (Methanolic KOH) Sample->Saponification Extraction Liquid-Liquid Extraction (Hexane) Saponification->Extraction Drying_1 Dry Down (Nitrogen Stream) Extraction->Drying_1 Derivatization Derivatization (BSTFA + 1% TMCS) Drying_1->Derivatization Drying_2 Final Dry & Reconstitution (Hexane) Derivatization->Drying_2 GC_MS GC-MS Injection Drying_2->GC_MS Separation Chromatographic Separation (HP-5MS Column) GC_MS->Separation Detection Mass Spectrometry Detection (EI, 70 eV) Separation->Detection Data_Acquisition Data Acquisition (Full Scan / SIM) Detection->Data_Acquisition Data_Processing Peak Integration & Mass Spectral Analysis Data_Acquisition->Data_Processing Identification Compound Identification (Library & Standard) Data_Processing->Identification

Caption: Workflow for this compound analysis.

Troubleshooting Decision Tree

Diagram 2: Troubleshooting Poor Peak Shape Start Poor Peak Shape (Tailing, Fronting, Splitting) Tailing Is the peak tailing? Start->Tailing Fronting Is the peak fronting? Tailing->Fronting No Check_Deriv Check Derivatization: - Use fresh reagents - Ensure anhydrous conditions - Optimize reaction time/temp Tailing->Check_Deriv Yes Splitting Is the peak splitting? Fronting->Splitting No Overload Check for Column Overload: - Dilute sample - Increase split ratio Fronting->Overload Yes Injection Check Injection Technique: - Ensure smooth, rapid injection - Optimize initial oven temp for solvent Splitting->Injection Yes End Peak Shape Improved Splitting->End No Trim_Column Column Maintenance: - Trim 10-20 cm from inlet - Check for leaks Check_Deriv->Trim_Column Still Tailing Trim_Column->End Overload->End Injection->End

Caption: Troubleshooting decision tree for poor peak shape.

References

Cycloeucalenol Stability in Organic Solvents: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of cycloeucalenol in various organic solvents. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during experimental work.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Unexpected Degradation of this compound in Solution Solvent Choice: Protic solvents (e.g., methanol, ethanol) can potentially react with or promote the degradation of triterpenoids. The polarity of the solvent can also influence stability.- Whenever possible, use aprotic solvents such as dimethyl sulfoxide (DMSO), acetonitrile, or ethyl acetate for preparing stock solutions and for short-term storage. - If protic solvents are necessary for your experiment, prepare fresh solutions immediately before use and minimize storage time.
Temperature: Elevated temperatures can accelerate the degradation of complex organic molecules like this compound.- Store stock solutions at low temperatures. For short-term storage (up to 1 month), -20°C is recommended. For long-term storage (up to 6 months), -80°C is advisable.[1] - Avoid repeated freeze-thaw cycles by aliquoting stock solutions.
Light Exposure: UV or ambient light can induce photochemical degradation.- Protect solutions from light by using amber vials or by wrapping containers in aluminum foil. - Conduct experiments under subdued lighting conditions when possible.
Presence of Contaminants: Acidic or basic impurities in the solvent, or the presence of oxidizing agents, can catalyze degradation.- Use high-purity, HPLC-grade solvents. - Ensure all glassware is thoroughly cleaned and dried before use.
Poor Solubility or Precipitation Solvent Incompatibility: this compound, being a largely nonpolar molecule, has limited solubility in highly polar solvents.- Dimethyl sulfoxide (DMSO) is a recommended solvent for achieving good solubility.[2] - For other solvents, perform small-scale solubility tests before preparing large volumes. Sonication may aid in dissolution.
Concentration Exceeds Solubility Limit: The prepared solution is supersaturated.- Prepare solutions at a lower concentration. - Gently warm the solution to aid dissolution, but be mindful of potential thermal degradation.
Inconsistent Experimental Results Solution Instability: Degradation of this compound between experiments or during long analytical runs.- Prepare fresh working solutions from a frozen stock solution for each experiment. - If an experiment involves a long runtime, consider using an autosampler with temperature control to maintain sample stability.
Inaccurate Concentration of Stock Solution: Initial stock solution may have degraded over time.- Periodically check the purity and concentration of your stock solution using a validated analytical method, such as HPLC-UV.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving and storing this compound?

A1: Dimethyl sulfoxide (DMSO) is a commonly recommended solvent for dissolving this compound.[2] For long-term storage, it is crucial to keep the solution at -80°C to ensure stability for up to six months. For shorter periods, up to one month, storage at -20°C is acceptable.[1]

Q2: How can I determine the stability of this compound in a specific solvent for my experimental conditions?

A2: To determine the stability in a specific solvent, a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), should be developed and validated. This involves subjecting a solution of this compound in the solvent of interest to your experimental conditions (e.g., temperature, light exposure) and monitoring the concentration of this compound and the appearance of any degradation products over time.

Q3: Are there any general classes of solvents I should avoid when working with this compound?

A3: While specific data for this compound is limited, as a general precaution for triterpenoids, it is advisable to be cautious with protic solvents like methanol and ethanol, especially for prolonged storage, as they can potentially participate in degradation reactions. Aprotic solvents are generally preferred for maintaining the stability of such compounds.

Q4: What are the potential degradation pathways for this compound?

A4: While specific degradation pathways for this compound are not extensively documented in publicly available literature, related triterpenoids can undergo oxidation, isomerization, or other structural rearrangements, particularly when exposed to heat, light, or reactive chemical species. The presence of functional groups such as hydroxyl groups and double bonds are potential sites for degradation.

Q5: How can I perform a forced degradation study on this compound?

A5: A forced degradation study involves intentionally exposing a solution of this compound to harsh conditions to accelerate its breakdown. This helps in identifying potential degradation products and developing a stability-indicating analytical method. Typical stress conditions include:

  • Acidic and Basic Hydrolysis: Treatment with dilute hydrochloric acid and sodium hydroxide.

  • Oxidation: Exposure to a reagent like hydrogen peroxide.

  • Thermal Stress: Heating the solution at an elevated temperature.

  • Photolytic Stress: Exposing the solution to UV or visible light.

The extent of degradation is then analyzed using a suitable technique like HPLC.

Experimental Protocol: General Procedure for Stability Assessment of this compound in an Organic Solvent

This protocol outlines a general method for assessing the stability of this compound in a chosen organic solvent using HPLC.

1. Objective: To evaluate the stability of this compound in a selected organic solvent under specific storage conditions (e.g., temperature, light exposure) over a defined period.

2. Materials:

  • This compound (of known purity)

  • High-purity (HPLC-grade) organic solvent of interest

  • HPLC system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)

  • HPLC column capable of resolving this compound from potential degradants (e.g., a C18 column)

  • Volumetric flasks and pipettes

  • Autosampler vials (amber, if assessing photostability)

  • Environmental chamber or incubator for temperature control

3. Method:

  • Preparation of Stock Solution:

    • Accurately weigh a known amount of this compound and dissolve it in the chosen organic solvent to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).

    • Ensure complete dissolution, using sonication if necessary.

  • Stability Study Setup:

    • Aliquot the stock solution into several sealed vials to be stored under the desired conditions (e.g., room temperature, 4°C, protected from light, exposed to light).

    • Prepare a control sample to be stored at a condition known to minimize degradation (e.g., -80°C).

  • Sample Analysis:

    • At predetermined time points (e.g., 0, 24, 48, 72 hours, 1 week), retrieve a vial from each storage condition.

    • Allow the sample to equilibrate to room temperature.

    • Analyze the sample by HPLC. The HPLC method should be capable of separating the this compound peak from any potential degradation products.

    • Record the peak area of this compound and any new peaks that appear.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).

    • Plot the percentage of remaining this compound against time for each storage condition.

    • Observe the formation of any new peaks in the chromatograms, which would indicate degradation products.

Visualizations

Cycloeucalenol_Stability_Factors cluster_stress Stress Factors This compound This compound in Organic Solvent mid This compound->mid Stable Stable this compound Degraded Degraded Products mid->Stable Favorable Conditions mid->Degraded Stress Conditions Solvent Solvent Type (e.g., Protic) Solvent->Degraded Temperature High Temperature Temperature->Degraded Light Light Exposure Light->Degraded Contaminants Contaminants Contaminants->Degraded

Caption: Factors influencing the stability of this compound in solution.

Stability_Workflow start Prepare this compound Stock Solution storage Aliquot and Store under Varied Conditions (Temp, Light, Solvent) start->storage analysis Analyze Samples at Time Intervals via HPLC storage->analysis data Calculate % Remaining & Identify Degradants analysis->data conclusion Determine Stability Profile & Optimal Storage data->conclusion

Caption: Experimental workflow for assessing this compound stability.

References

Technical Support Center: Optimizing Derivatization Reactions for Cycloeucalenol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the derivatization of cycloeucalenol for analysis, typically by gas chromatography-mass spectrometry (GC-MS).

Frequently Asked Questions (FAQs)

Q1: Why is derivatization of this compound necessary for GC-MS analysis?

A1: Derivatization is a crucial step to enhance the analytical properties of this compound for GC-MS analysis.[1] The primary reasons are:

  • Increased Volatility: this compound is a relatively large and polar molecule due to its hydroxyl group, which gives it a high boiling point. Derivatization replaces the polar hydroxyl group with a less polar functional group, increasing the molecule's volatility and allowing it to be vaporized in the GC inlet without thermal decomposition.[1]

  • Improved Thermal Stability: The derivatized forms of this compound are generally more stable at the high temperatures used in GC analysis, preventing degradation in the injector and column.[1]

  • Enhanced Chromatographic Performance: Derivatization reduces the polarity of this compound, leading to more symmetrical peak shapes and reduced tailing on common non-polar or semi-polar GC columns.[2]

  • Characteristic Mass Spectra: The derivatives often produce predictable and information-rich fragmentation patterns in the mass spectrometer, aiding in structural confirmation and identification.[3]

Q2: What are the most common derivatization methods for this compound?

A2: The most common derivatization methods for sterols and triterpenoids like this compound, which possess a hydroxyl group, are silylation and acetylation.[1][4] Esterification with other acylating agents is also a viable option.

Q3: How do I choose between silylation and acetylation?

A3: The choice between silylation and acetylation depends on several factors:

  • Silylation (e.g., with BSTFA/TMCS): This is a very common and effective method that significantly increases volatility. Trimethylsilyl (TMS) derivatives are excellent for GC-MS analysis.[5] However, TMS derivatives can be sensitive to moisture and may hydrolyze over time, requiring analysis shortly after preparation.[6]

  • Acetylation (e.g., with acetic anhydride/pyridine): Acetyl derivatives are generally more stable than TMS derivatives and less prone to hydrolysis.[4] This can be an advantage if samples need to be stored before analysis. The reaction, however, can sometimes be slower or require more forcing conditions, especially for sterically hindered hydroxyl groups.

Q4: What are the main challenges in derivatizing this compound?

A4: The main challenge in derivatizing this compound is the steric hindrance around the 3β-hydroxyl group, which is characteristic of many triterpenoids. This can lead to incomplete reactions and low yields. Additionally, as with many derivatization reactions, the presence of moisture can significantly impact the efficiency of silylation reactions.

Troubleshooting Guides

Acetylation of this compound

Issue 1: Low or no yield of this compound acetate.

Possible Cause Troubleshooting Step
Steric Hindrance Increase reaction temperature and/or time. Consider using a catalyst such as 4-dimethylaminopyridine (DMAP) in small amounts.
Reagent Quality Use fresh, high-purity acetic anhydride and anhydrous pyridine. Old reagents may have degraded or absorbed moisture.
Incomplete Reaction Ensure a sufficient excess of acetic anhydride is used. Monitor the reaction progress using thin-layer chromatography (TLC).
Sample Loss During Workup Be cautious during aqueous workup steps, as some acetylated products can be partially hydrolyzed under acidic or basic conditions.
Presence of Water Ensure all glassware is oven-dried and the reaction is performed under anhydrous conditions (e.g., under a nitrogen or argon atmosphere).

Issue 2: Presence of multiple peaks in the chromatogram.

Possible Cause Troubleshooting Step
Incomplete Reaction A peak corresponding to underivatized this compound may be present. Optimize reaction conditions (temperature, time, reagent ratio) to drive the reaction to completion.
Side Reactions Pyridine can sometimes participate in side reactions. Ensure the reaction temperature is not excessively high. Purify the product using column chromatography if necessary.
Degradation of Product High temperatures during the reaction or in the GC inlet can cause degradation. Try lowering the temperature of the reaction and/or the GC injector.
Silylation of this compound

Issue 1: Incomplete silylation.

Possible Cause Troubleshooting Step
Presence of Moisture This is a primary cause of silylation failure.[7] Ensure the sample is completely dry, use anhydrous solvents, and oven-dry all glassware. Perform the reaction in a sealed vial.
Steric Hindrance Use a catalyst such as trimethylchlorosilane (TMCS) in combination with BSTFA to enhance the reactivity of the silylating agent.[5] Increase the reaction temperature and time.
Insufficient Reagent Use a significant molar excess of the silylating reagent (e.g., 2:1 ratio of BSTFA to active hydrogens).[5]
Reagent Degradation Use fresh silylating reagents. Opened bottles of silylating agents can be compromised by atmospheric moisture.

Issue 2: Hydrolysis of the TMS derivative.

Possible Cause Troubleshooting Step
Exposure to Moisture Analyze the sample as soon as possible after derivatization. Store derivatized samples under anhydrous conditions and at low temperatures.
Active Sites in GC System Active sites (e.g., free silanol groups) in the GC liner, column, or connections can contribute to derivative degradation. Use a deactivated liner and a high-quality, well-conditioned column.

Experimental Protocols

Acetylation of this compound

This protocol is a general method for the acetylation of sterols and can be adapted for this compound.

Materials:

  • This compound

  • Anhydrous pyridine

  • Acetic anhydride

  • Dichloromethane (DCM) or Ethyl acetate

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Nitrogen or Argon gas

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous pyridine (e.g., 1-2 mL) in a dry reaction vial under an inert atmosphere (N₂ or Ar).

  • Cool the solution to 0 °C in an ice bath.

  • Add acetic anhydride (2-3 equivalents per hydroxyl group) dropwise to the solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by TLC. For sterically hindered hydroxyl groups, heating to 50-70 °C may be necessary.

  • After the reaction is complete, quench the reaction by adding a small amount of methanol.

  • Remove the pyridine and other volatile components under a stream of nitrogen or by rotary evaporation. Co-evaporation with toluene can help remove residual pyridine.

  • Dissolve the residue in DCM or ethyl acetate.

  • Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and evaporate the solvent to obtain the crude this compound acetate.

  • Purify the product by column chromatography on silica gel if necessary.

Silylation of this compound for GC-MS Analysis

This protocol is a standard method for the silylation of sterols for GC-MS analysis.

Materials:

  • Dried this compound sample

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous pyridine (optional, as a catalyst and solvent)

  • Anhydrous solvent (e.g., dichloromethane, hexane, or toluene)

  • Nitrogen or Argon gas

Procedure:

  • Place the dried this compound sample (e.g., 0.1-1 mg) into a dry GC vial.

  • Add an anhydrous solvent (e.g., 100 µL of toluene) to dissolve the sample.

  • Under an inert atmosphere, add the silylating reagent. A common mixture is 50 µL of BSTFA + 1% TMCS and 50 µL of anhydrous pyridine.

  • Cap the vial tightly and heat at 60-80 °C for 1-2 hours to ensure complete derivatization.

  • Cool the vial to room temperature before opening.

  • The sample is now ready for injection into the GC-MS.

Quantitative Data Summary

The optimal conditions for the derivatization of this compound should be determined empirically. The following tables provide starting points for optimization based on typical conditions for sterol and triterpenoid derivatization.

Table 1: Acetylation Reaction Conditions

ParameterCondition 1 (Mild)Condition 2 (Forcing)
Reagents Acetic Anhydride, PyridineAcetic Anhydride, Pyridine, DMAP (cat.)
Reagent Ratio (this compound:Ac₂O:Pyridine) 1 : 10 : 201 : 20 : 40
Temperature (°C) 25 (Room Temp)70
Reaction Time (hours) 2412
Expected Yield Moderate to HighHigh

Table 2: Silylation Reaction Conditions

ParameterCondition 1 (Standard)Condition 2 (For Hindered -OH)
Reagents BSTFA + 1% TMCSBSTFA + 10% TMCS
Solvent Pyridine or DichloromethanePyridine
Reagent to Sample Ratio (v/v) 2 : 15 : 1
Temperature (°C) 6080
Reaction Time (minutes) 60120
Expected Yield HighVery High

Visualizations

Derivatization_Workflow General Derivatization Workflow for this compound Analysis cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis start This compound Sample dry Drying of Sample (e.g., under N2 or lyophilization) start->dry reagents Addition of Derivatizing Reagents (e.g., BSTFA/TMCS or Ac2O/Pyridine) dry->reagents reaction Reaction (Heating may be required) reagents->reaction gcms GC-MS Analysis reaction->gcms data Data Interpretation gcms->data

Caption: General workflow for the derivatization and analysis of this compound.

Troubleshooting_Logic Troubleshooting Logic for Low Derivatization Yield cluster_silylation Silylation Issues cluster_acetylation Acetylation Issues start Low/No Product Observed moisture Check for Moisture (Reagents, Glassware, Sample) start->moisture reagent_acetylation Check Reagent Purity (Fresh Ac2O and Anhydrous Pyridine) start->reagent_acetylation reagent_silylation Increase Reagent Concentration and/or add Catalyst (TMCS) moisture->reagent_silylation conditions_silylation Increase Reaction Temperature and Time reagent_silylation->conditions_silylation catalyst Consider adding a Catalyst (DMAP) reagent_acetylation->catalyst conditions_acetylation Increase Reaction Temperature and Time catalyst->conditions_acetylation

Caption: Troubleshooting flowchart for low derivatization yield of this compound.

References

troubleshooting low ion intensity of cycloeucalenol in mass spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting strategies and frequently asked questions (FAQs) to address the common issue of low ion intensity when analyzing cycloeucalenol and related triterpenoids using mass spectrometry.

Frequently Asked Questions (FAQs)

Q1: Why is the ion intensity of my this compound signal consistently low in LC-MS?

Low ion intensity for this compound is often due to a combination of its chemical properties and suboptimal analytical conditions. The primary reasons include:

  • Poor Ionization Efficiency: this compound is a relatively non-polar sterol, which makes it inherently difficult to ionize using electrospray ionization (ESI), the most common LC-MS interface. ESI is most effective for compounds that are already charged in solution or are highly polar.[1][2]

  • Ion Suppression: When analyzing samples from complex biological matrices, other co-eluting molecules (such as lipids, salts, and proteins) can compete with this compound for ionization, leading to a significant drop in its signal intensity.[3][4] This phenomenon, known as the matrix effect, is a major challenge in LC-MS analysis.[5][6]

  • Suboptimal Instrument Parameters: Mass spectrometer settings, including source temperatures, gas flows, and voltages, are critical for achieving good sensitivity. If these are not specifically optimized for a semi-polar, high-molecular-weight compound like this compound, the signal response will be poor.[7][8]

Q2: Which ionization source, ESI or APCI, is better for this compound?

For semi-polar to non-polar compounds like this compound that are thermally stable, Atmospheric Pressure Chemical Ionization (APCI) is generally the superior choice over Electrospray Ionization (ESI).[2][3]

  • APCI works by vaporizing the sample and mobile phase in a heated tube, followed by ionization in the gas phase via a corona discharge. This process is more efficient for less polar molecules that do not readily form ions in solution.[2][9]

  • ESI relies on creating charged droplets from which ions desorb. This is highly effective for polar and ionizable molecules but performs poorly for non-polar analytes like many sterols.[1][10] Studies comparing ionization techniques for sterol analysis have shown that APCI provides better sensitivity and is less affected by ion suppression than ESI.[3]

Table 1: Comparison of Ionization Sources for Sterol-like Compounds

FeatureElectrospray Ionization (ESI)Atmospheric Pressure Chemical Ionization (APCI)
Principle Ionization from charged liquid droplets.Gas-phase chemical ionization via corona discharge.[2]
Analyte Polarity Best for polar, pre-charged, or easily ionizable compounds.[1]Best for low to medium polarity compounds.[2][10]
Thermal Stability Suitable for thermally labile compounds.[2]Requires analyte to be thermally stable.[2]
Matrix Effect Highly susceptible to ion suppression.[3][4]Generally less susceptible to ion suppression than ESI.[11]
Suitability for this compound Low efficiency, prone to signal loss.Recommended , higher efficiency and robustness.[3]
Q3: How can I mitigate ion suppression when analyzing this compound in a complex matrix?

Ion suppression occurs when matrix components co-elute with the analyte and interfere with its ionization.[5][12] Several strategies can be employed to minimize this effect:

  • Improve Sample Preparation: The most effective way to combat ion suppression is to remove interfering matrix components before analysis.[5][6]

    • Solid-Phase Extraction (SPE): Highly effective for cleaning up complex samples and selectively isolating the analyte.

    • Liquid-Liquid Extraction (LLE): A good alternative for removing highly polar or non-polar interferences.

    • Protein Precipitation: A simpler method, but it may leave behind salts and lipids that can still cause significant ion suppression.[4]

  • Optimize Chromatographic Separation: Increasing the separation between this compound and interfering matrix components can significantly improve signal intensity.[5] This can be achieved by adjusting the gradient profile, changing the mobile phase composition, or using a different column chemistry (e.g., a C18 or C30 column).

  • Use an Internal Standard: A stable isotope-labeled (SIL) internal standard is the gold standard for correcting for matrix effects. The SIL standard co-elutes with the analyte and experiences similar ion suppression, allowing for accurate quantification based on the analyte-to-internal-standard ratio.[5]

  • Dilute the Sample: A simple but effective strategy is to dilute the sample extract. This reduces the concentration of all components, including matrix interferences, which can lessen their suppressive effects.

Diagram of the ion suppression process in the mass spectrometer source.
Q4: What are the key instrument parameters to optimize for this compound analysis by LC-MS?

Optimizing MS parameters through direct infusion of a this compound standard is crucial for maximizing sensitivity.[1][13]

Table 2: Key LC-MS Parameters for Optimization

ParameterDescriptionOptimization Strategy
Ionization Source APCI is recommended.Compare signal intensity and stability between APCI and ESI.[3]
Polarity Positive ion mode is typical for sterols via protonation ([M+H]+).Infuse standard and check for signal in both positive and negative modes.
Drying Gas / Sheath Gas Temperature and flow rate of nebulizing and drying gases.Tune for stable signal and efficient desolvation. Start around 350-450°C for APCI.
Corona Current (APCI) The discharge current used for ionization.Optimize for maximum precursor ion intensity; typically 3-5 µA.
Capillary Voltage (ESI) Voltage applied to the ESI needle.If using ESI, optimize for a stable spray and maximum signal (e.g., 3.5-4.5 kV).
Fragmentor / Declustering Potential Voltage applied after the source to prevent ion clustering.Ramp the voltage to find the value that maximizes the precursor ion signal without causing in-source fragmentation.
Collision Energy (MS/MS) Energy used to fragment the precursor ion in the collision cell.For MS/MS, ramp the collision energy to find the optimal value that produces the highest intensity for the desired product ions.[13]
Q5: I'm using GC-MS and getting a weak signal for this compound. What should I check?

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for sterol analysis, but low intensity often points to issues with sample preparation or instrument setup.[14]

  • Derivatization: this compound has a hydroxyl group that makes it polar and less volatile. Incomplete derivatization is a common cause of poor peak shape and low signal.

    • Check your protocol: Ensure the derivatization reaction (e.g., silylation with BSTFA:TMCS) has gone to completion.[15] Factors like reaction time, temperature, solvent, and moisture can impact efficiency.

    • Reagent Quality: Derivatization reagents are often moisture-sensitive. Use fresh reagents and anhydrous solvents.

  • Injector Temperature: The injector temperature must be high enough to ensure complete and rapid vaporization of the derivatized analyte without causing thermal degradation. A typical starting point is 280°C.[14]

  • Active Sites: Undeactivated sites in the GC inlet liner, column, or ion source can cause adsorption of the analyte, leading to peak tailing and signal loss. Use a fresh, deactivated liner and consider conditioning the column.

Table 3: Typical GC-MS Parameters for Sterol/Triterpenoid Analysis

ParameterTypical Value/SettingReference
Column HP-5MS (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm x 0.25 µm[14]
Carrier Gas Helium at a constant flow of ~1 mL/min[14]
Injector Temperature 280°C[14]
Oven Program Example: Start at 100°C, ramp 15°C/min to 250°C, then ramp 3°C/min to 315°C[14]
Derivatization Reagent N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)[15]
Ion Source Temperature 230°C[16]
Ionization Mode Electron Ionization (EI) at 70 eV[17]
Q6: What are the expected fragmentation patterns for this compound?

Understanding the fragmentation is key for confirming identity and setting up selected reaction monitoring (SRM) experiments.

  • In GC-MS (EI): Electron ionization is a "hard" technique that causes extensive fragmentation. The molecular ion (M+•) of the derivatized this compound may be weak or absent.[17] Characteristic fragments arise from:

    • Cleavage of the trimethylsilyl (TMS) group.

    • Loss of a methyl group.

    • Ring fissions, particularly around the cyclopropane ring, which is a point of strain.

    • Cleavage of the side chain.

  • In LC-MS/MS (CID): Collision-induced dissociation is a "softer" technique. Starting with the protonated molecule [M+H]+, common neutral losses include:

    • Loss of water (H₂O): A very common fragmentation pathway for sterols with a hydroxyl group.

    • Loss of the side chain: Cleavage at the bond between the D-ring and the side chain is also a characteristic fragmentation.

Systematic Troubleshooting Workflow

When encountering low signal intensity, a systematic approach is essential to quickly identify and resolve the issue. The following workflow can be used as a guide.

TroubleshootingWorkflow cluster_lcms LC-MS Troubleshooting cluster_gcms GC-MS Troubleshooting start Low this compound Intensity Detected instrument_type Select Instrument Type start->instrument_type lcms_check_source 1. Check Ionization Source (Is it APCI?) lcms_optimize 2. Optimize Source Parameters (Gases, Temps, Voltage/Current) lcms_check_source->lcms_optimize lcms_check_suppression 3. Check for Ion Suppression (Post-column infusion) lcms_optimize->lcms_check_suppression lcms_improve_chrom 4. Improve Chromatography (Gradient, Column) lcms_check_suppression->lcms_improve_chrom Suppression Found lcms_improve_prep 5. Improve Sample Prep (Use SPE) lcms_improve_chrom->lcms_improve_prep gcms_check_deriv 1. Verify Derivatization (Complete reaction? Fresh reagents?) gcms_check_inlet 2. Check Inlet Conditions (Temp, Liner) gcms_check_deriv->gcms_check_inlet gcms_check_active_sites 3. Check for Active Sites (Column bleed, dirty source) gcms_check_inlet->gcms_check_active_sites gcms_optimize_oven 4. Optimize Oven Program gcms_check_active_sites->gcms_optimize_oven instrument_type->lcms_check_source LC-MS instrument_type->gcms_check_deriv GC-MS

A logical workflow for troubleshooting low this compound signal.

Experimental Protocols

Protocol 1: Basic LC-MS/MS Parameter Optimization via Infusion

This protocol describes how to optimize key MS parameters using a syringe pump to directly infuse a standard solution.

  • Prepare Standard: Prepare a 1 µg/mL solution of this compound in a solvent mixture that mimics the mobile phase composition at the expected elution time (e.g., 90:10 methanol:water).

  • Setup Infusion: Use a syringe pump to deliver the standard solution at a low flow rate (e.g., 5-10 µL/min) into a T-junction. Connect the LC outlet to the other side of the T-junction, and the outlet of the T to the mass spectrometer's ion source.

  • Optimize Source Parameters: While infusing, manually adjust one parameter at a time to maximize the signal intensity of the precursor ion ([M+H]+).

    • Set the mass spectrometer to scan for the mass of the this compound precursor ion.

    • Systematically vary the APCI corona current, drying gas temperature, drying gas flow, and nebulizer pressure. Record the optimal value for each.

  • Optimize Fragmentation Parameters:

    • Set the instrument to product ion scan mode.

    • Optimize the declustering potential/fragmentor voltage to maximize the precursor ion signal.

    • Ramp the collision energy (e.g., from 5 to 50 eV) to identify the value that yields the most intense and stable product ions.[13]

  • Save Method: Save the optimized parameters as a new acquisition method.

Protocol 2: Recommended GC-MS Derivatization (Silylation) Protocol

This protocol is adapted from methods used for triterpenes and other sterols.[15]

  • Sample Preparation: Aliquot the dried sample extract into a 2 mL autosampler vial. Ensure the extract is completely free of water.

  • Add Reagents: Add 50 µL of anhydrous pyridine to dissolve the extract. Then, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS).

  • Reaction: Cap the vial tightly and heat at 60-70°C for 1 hour.

  • Analysis: After cooling to room temperature, the sample is ready for injection into the GC-MS.

  • Safety: Perform this procedure in a well-ventilated fume hood. Pyridine and BSTFA are hazardous. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

References

Validation & Comparative

A Comparative Guide to Cycloeucalenol and Cycloartenol in the Plant Sterol Biosynthetic Pathway

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of cycloeucalenol and cycloartenol, two key intermediates in the plant sterol biosynthetic pathway. Understanding the distinct roles and metabolic fates of these molecules is crucial for research in plant biology, biochemistry, and for the development of novel therapeutic agents targeting sterol metabolism. This document summarizes their biochemical functions, presents available quantitative data, details experimental methodologies for their analysis, and visualizes their positions in the metabolic pathway.

Introduction: Two Critical Intermediates in Phytosterol Synthesis

In the intricate network of plant metabolic pathways, the biosynthesis of sterols is fundamental for growth, development, and adaptation. Plant sterols, or phytosterols, are essential components of cellular membranes, influencing their fluidity and permeability. They also serve as precursors for the synthesis of brassinosteroid hormones, which regulate a wide array of physiological processes.

The biosynthesis of phytosterols in plants primarily proceeds via the isoprenoid pathway, with the first cyclic precursor being cycloartenol . This pentacyclic triterpenoid alcohol marks a key divergence from sterol biosynthesis in fungi and mammals, where lanosterol is the initial cyclized intermediate. From cycloartenol, a series of enzymatic modifications lead to the vast diversity of phytosterols found in the plant kingdom.

A critical step in this pathway is the demethylation at the C-4 position of a cycloartenol derivative, which ultimately yields This compound . This transformation represents a committed step towards the formation of the major phytosterols. This guide will delve into a detailed comparison of these two vital intermediates, cycloartenol and this compound, highlighting their structural differences, biosynthetic relationship, and the analytical methods used for their study.

Structural and Functional Comparison

Cycloartenol and this compound are structurally similar, both featuring the characteristic 9β,19-cyclopropane ring of the cycloartane family. The primary distinction lies in the methylation at the C-4 position of the sterol nucleus.

FeatureCycloartenolThis compound
Chemical Formula C₃₀H₅₀OC₃₀H₅₀O
Molar Mass 426.7 g/mol 426.7 g/mol
Key Structural Feature Two methyl groups at C-4One methyl group at C-4α
Role in Biosynthesis First cyclic precursor in phytosterol synthesisIntermediate formed after the first C-4 demethylation
Precursor to 24-Methylene cycloartanolObtusifoliol

Data Presentation: Quantitative Analysis

Direct comparative quantitative data for cycloartenol and this compound across a wide range of wild-type plant tissues is not extensively documented in readily available literature. These compounds are often transient intermediates, making their quantification challenging. However, studies on specific plant models and mutants provide some insights into their relative abundance.

Table 1: Representative Concentrations of this compound in Arabidopsis thaliana

Plant LineTissueThis compound Concentration (µg/g fresh weight)Reference
Wild Type (Col-0)Seedlings1.0[1]
cpi1-1 mutantSeedlings50.3[1]

The cpi1-1 mutant lacks the cyclopropylsterol isomerase, leading to the accumulation of its substrate, this compound.

Table 2: Enzyme Kinetic Parameters

Specific kinetic parameters (Kₘ and Vₘₐₓ) for the enzymes directly metabolizing cycloartenol (specifically, the sterol 4α-methyl oxidase acting on its derivative 24-methylene cycloartanol) and this compound (this compound-obtusifoliol isomerase) in plants are not consistently reported in publicly accessible databases. This lack of data highlights an area for future research to better understand the flux and regulation of the phytosterol biosynthetic pathway.

Experimental Protocols

Accurate identification and quantification of cycloartenol and this compound are paramount for studying the plant sterol biosynthetic pathway. Gas chromatography-mass spectrometry (GC-MS) is the most common and powerful technique for this purpose.

Protocol 1: Quantitative Analysis of Cycloartenol and this compound using GC-MS

This protocol outlines the key steps for the extraction, derivatization, and analysis of cycloartenol and this compound from plant tissues.

1. Sample Preparation and Extraction:

  • Homogenization: Freeze-dry plant tissue (e.g., leaves, roots, seedlings) and grind to a fine powder.

  • Extraction: To approximately 100 mg of homogenized tissue, add 5 mL of a chloroform:methanol (2:1, v/v) mixture. Agitate for 1 hour at room temperature.

  • Phase Separation: Add 1 mL of 0.9% NaCl solution, vortex, and centrifuge to separate the phases. Collect the lower organic phase. Repeat the extraction of the aqueous phase with chloroform and combine the organic phases.

2. Saponification:

  • Hydrolysis: Evaporate the solvent from the combined organic phases under a stream of nitrogen. Add 5 mL of 1 M KOH in 95% ethanol and reflux for 1 hour at 80°C to hydrolyze esterified sterols.

  • Extraction of Unsaponifiables: After cooling, add an equal volume of water and extract the unsaponifiable fraction three times with n-hexane. Combine the hexane fractions.

3. Derivatization:

  • Silylation: Evaporate the hexane extract to dryness under nitrogen. Add 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane, BSTFA + 1% TMCS) and 50 µL of pyridine. Heat at 60°C for 30 minutes to convert the hydroxyl groups of the sterols to their more volatile trimethylsilyl (TMS) ethers.

4. GC-MS Analysis:

  • Gas Chromatograph Conditions:

    • Column: A non-polar capillary column, such as a DB-5MS or equivalent (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Injector Temperature: 280°C.

    • Oven Temperature Program: Initial temperature of 180°C, hold for 1 minute, ramp to 280°C at 10°C/min, then ramp to 300°C at 5°C/min and hold for 10 minutes.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 50-600.

    • Identification: Identification of cycloartenol-TMS and this compound-TMS is based on their retention times and comparison of their mass spectra with reference spectra from libraries (e.g., NIST).

    • Quantification: Quantification is achieved by selected ion monitoring (SIM) of characteristic ions and comparison to a calibration curve generated with authentic standards. An internal standard (e.g., 5α-cholestane or epicoprostanol) should be added at the beginning of the extraction for accurate quantification.

Mandatory Visualization

Diagram 1: The Plant Sterol Biosynthetic Pathway

The following diagram illustrates the central role of cycloartenol and its conversion to this compound in the broader context of phytosterol biosynthesis.

Plant_Sterol_Biosynthesis cluster_upstream Upstream Pathway cluster_main Cycloartenol-based Pathway 2,3-Oxidosqualene 2,3-Oxidosqualene Cycloartenol Cycloartenol 2,3-Oxidosqualene->Cycloartenol Cycloartenol Synthase (CAS) 24-Methylene_cycloartanol 24-Methylene_cycloartanol Cycloartenol->24-Methylene_cycloartanol Sterol C24- Methyltransferase (SMT1) This compound This compound 24-Methylene_cycloartanol->this compound Sterol 4α-methyl Oxidase (SMO1) Obtusifoliol Obtusifoliol This compound->Obtusifoliol this compound- Obtusifoliol Isomerase (CPI1) Phytosterols Phytosterols Obtusifoliol->Phytosterols Multiple Steps

Caption: The central role of cycloartenol and this compound in phytosterol biosynthesis.

Diagram 2: Experimental Workflow for Sterol Analysis

This diagram outlines the logical flow of the experimental protocol for the quantification of cycloartenol and this compound.

Experimental_Workflow Plant_Tissue Plant Tissue Sample Homogenization Homogenization Plant_Tissue->Homogenization Extraction Lipid Extraction (e.g., Chloroform:Methanol) Homogenization->Extraction Saponification Saponification (Hydrolysis of Esters) Extraction->Saponification Derivatization Derivatization (Silylation) Saponification->Derivatization GC_MS GC-MS Analysis Derivatization->GC_MS Data_Analysis Data Analysis (Quantification & Identification) GC_MS->Data_Analysis

Caption: A typical experimental workflow for the GC-MS analysis of plant sterols.

Conclusion

Cycloartenol and this compound are indispensable intermediates in the intricate pathway of phytosterol biosynthesis. While cycloartenol represents the foundational cyclic structure, its conversion to this compound through C-4 demethylation is a critical checkpoint that channels metabolites towards the production of a diverse array of functional sterols. Although direct comparative quantitative data on their concentrations and the kinetics of their metabolizing enzymes are areas that warrant further investigation, the established methodologies for their analysis provide a robust framework for future studies. A deeper understanding of the regulation and flux through these key intermediates will undoubtedly contribute to advancements in plant science and the development of novel bioactive compounds.

References

A Comparative Analysis of the Biological Activities of Cycloeucalenol and Its Isomers

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the anti-inflammatory and cytotoxic properties of cycloeucalenol, tirucallol, cycloartenol, and lanosterol reveals distinct activity profiles and mechanisms of action, highlighting their potential as scaffolds for drug development.

This compound and its structural isomers, a class of cycloartane triterpenoids, have garnered significant interest in the scientific community for their diverse biological activities. While sharing a common tetracyclic triterpenoid core, subtle variations in their molecular architecture give rise to a spectrum of anti-inflammatory and cytotoxic effects. This guide provides a comprehensive comparison of the biological activities of this compound and its key isomers—tirucallol, cycloartenol, and lanosterol—supported by experimental data to inform researchers, scientists, and drug development professionals.

Comparative Biological Activities

A review of available literature indicates that while cycloartane triterpenoids, as a class, exhibit notable anti-inflammatory and anticancer properties, the potency and mechanisms of action of individual isomers vary significantly.[1][2][3] Direct comparative studies under identical experimental conditions are limited, making a definitive ranking of their efficacy challenging. However, by collating data from various independent studies, a comparative overview can be established.

Cytotoxic Activity

The cytotoxic potential of these compounds has been evaluated against various cancer cell lines, with results indicating a range of potencies.

CompoundCancer Cell LineIC50 Value (µM)Reference
This compound SH-SY5Y (Neuroblastoma)173.0[4]
Cycloartenol U87 (Glioma)40[5]
Tirucallol Not extensively studied for cytotoxicity-
Lanosterol Not extensively studied for direct cytotoxicity-

As indicated in the table, cycloartenol has demonstrated significantly higher cytotoxic activity against glioma cells compared to the reported activity of this compound against neuroblastoma cells. The data for tirucallol and lanosterol's direct cytotoxicity is not as readily available, with research on lanosterol focusing more on its role in modulating signaling pathways rather than direct cell killing.[6][7]

Anti-inflammatory Activity

The anti-inflammatory properties of these isomers have been investigated through various in vitro and in vivo models.

CompoundAssayKey FindingsReference
This compound Not extensively studied for anti-inflammatory activity-
Tirucallol Topical TPA-induced ear edema (mouse); Nitric oxide (NO) production in LPS-stimulated macrophagesSuppressed ear edema; Inhibited NO production via downregulation of iNOS[8][9]
Cycloartenol -Reported to have anti-inflammatory properties[4]
Lanosterol LPS-stimulated macrophagesDecreased inflammatory cytokine secretion[6][7]

Tirucallol has shown potent topical anti-inflammatory effects.[8][9] Lanosterol also demonstrates anti-inflammatory potential by modulating the innate immune response and reducing the secretion of pro-inflammatory cytokines.[6][7] While cycloartenol is reported to possess anti-inflammatory activity, specific quantitative data from comparable assays is not as prevalent in the reviewed literature.[4] Information on the anti-inflammatory activity of this compound is notably scarce.

Mechanistic Insights and Signaling Pathways

The distinct biological activities of these isomers can be attributed to their differential modulation of key cellular signaling pathways.

Anti-inflammatory Signaling Pathways

The anti-inflammatory mechanisms of tirucallol and lanosterol involve the modulation of inflammatory mediators and signaling cascades.

anti_inflammatory_pathways cluster_tirucallol Tirucallol cluster_lanosterol Lanosterol Tirucallol Tirucallol iNOS iNOS (Inducible Nitric Oxide Synthase) Tirucallol->iNOS Inhibits expression NO Nitric Oxide (NO) (Pro-inflammatory mediator) iNOS->NO Produces Lanosterol Lanosterol Macrophage Macrophage Lanosterol->Macrophage Modulates response Cytokines Pro-inflammatory Cytokines Lanosterol->Cytokines Decreases secretion Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) Inflammatory_Stimuli->Macrophage Activates Macrophage->Cytokines Secretes

Figure 1: Anti-inflammatory mechanisms of Tirucallol and Lanosterol.

Tirucallol exerts its anti-inflammatory effect by inhibiting the expression of inducible nitric oxide synthase (iNOS), a key enzyme in the production of the pro-inflammatory mediator nitric oxide.[8] Lanosterol, on the other hand, dampens the inflammatory response in macrophages, leading to a reduction in the secretion of pro-inflammatory cytokines.[6]

Anticancer Signaling Pathways

Cycloartenol's anticancer activity against glioma cells is mediated through the induction of apoptosis via the p38 MAPK (Mitogen-Activated Protein Kinase) signaling pathway.

anticancer_pathway_cycloartenol Cycloartenol Cycloartenol p38_MAPK p38 MAPK Pathway Cycloartenol->p38_MAPK Activates Apoptosis_Proteins Pro-apoptotic Proteins (e.g., Bax) p38_MAPK->Apoptosis_Proteins Upregulates Cell_Cycle_Arrest Cell Cycle Arrest p38_MAPK->Cell_Cycle_Arrest Induces Apoptosis Apoptosis (Programmed Cell Death) Apoptosis_Proteins->Apoptosis Cell_Cycle_Arrest->Apoptosis

Figure 2: Anticancer mechanism of Cycloartenol.

Activation of the p38 MAPK pathway by cycloartenol leads to the upregulation of pro-apoptotic proteins and induction of cell cycle arrest, ultimately culminating in programmed cell death of cancer cells.[5]

Experimental Protocols

To facilitate further research and comparative analysis, detailed methodologies for key biological assays are provided below.

MTT Assay for Cytotoxicity

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

mtt_workflow A Seed cells in 96-well plate B Treat with compounds (various concentrations) A->B C Incubate for 24-72 hours B->C D Add MTT reagent C->D E Incubate to allow formazan formation D->E F Solubilize formazan crystals (e.g., with DMSO) E->F G Measure absorbance (570 nm) F->G H Calculate IC50 value G->H

Figure 3: Workflow for the MTT cytotoxicity assay.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (this compound and its isomers) and a vehicle control.

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Carrageenan-Induced Paw Edema Assay for Anti-inflammatory Activity

This in vivo assay is a standard model for evaluating the anti-inflammatory effects of compounds.

Protocol:

  • Animal Acclimatization: Acclimatize rodents (rats or mice) to the laboratory conditions.

  • Compound Administration: Administer the test compounds (e.g., tirucallol) or a vehicle control, typically via oral or intraperitoneal routes, at a specific time before inducing inflammation.

  • Induction of Edema: Inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

  • Data Analysis: Calculate the percentage of inhibition of edema for each compound-treated group compared to the vehicle control group.

Nitric Oxide (NO) Production Assay in Macrophages

This in vitro assay measures the production of nitric oxide, a key inflammatory mediator, by macrophages.

Protocol:

  • Cell Culture: Culture macrophage cells (e.g., RAW 264.7) in a suitable medium.

  • Cell Seeding: Seed the cells in a 96-well plate and allow them to adhere.

  • Compound Treatment and Stimulation: Pre-treat the cells with various concentrations of the test compounds for a specific duration, followed by stimulation with an inflammatory agent like lipopolysaccharide (LPS).

  • Supernatant Collection: After a 24-hour incubation, collect the cell culture supernatant.

  • Griess Assay: Determine the nitrite concentration in the supernatant using the Griess reagent. This involves mixing the supernatant with sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride solutions.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Quantify the amount of nitrite produced and calculate the percentage of inhibition of NO production by the test compounds.

Conclusion

This compound and its isomers, tirucallol, cycloartenol, and lanosterol, exhibit a range of interesting and distinct biological activities. Cycloartenol stands out for its cytotoxic potential against cancer cells, while tirucallol and lanosterol show promise as anti-inflammatory agents. This compound, based on current data, appears to have lower potency in the tested activities. The differences in their biological profiles underscore the importance of stereochemistry and subtle structural modifications in determining the pharmacological effects of these triterpenoids. Further direct comparative studies are warranted to fully elucidate their structure-activity relationships and to guide the development of new therapeutic agents based on these natural scaffolds.

References

A Comparative Guide to Analytical Methods for Cycloeucalenol Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the analysis of phytosterols, the accurate quantification of cycloeucalenol is of significant interest. This guide provides a comparative overview of validated analytical methods for the quantification of this compound and related triterpene alcohols, with a focus on Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) techniques.

Comparison of Analytical Method Performance

The selection of an appropriate analytical method depends on various factors, including the sample matrix, required sensitivity, and available instrumentation. Below is a summary of performance data for GC-MS and HPLC methods used for the quantification of triterpenoids, which can be indicative of the performance for this compound analysis.

ParameterGas Chromatography-Mass Spectrometry (GC-MS) for Triterpene Alcohols[1]High-Performance Liquid Chromatography with Photodiode Array Detection (HPLC-PDA) for Triterpenoids[2]
Linearity (r²) 0.9964–0.9989> 0.9999
Limit of Detection (LOD) 0.14–5.53 mg/kg0.08–0.65 µg/mL
Limit of Quantification (LOQ) 0.45–18.44 mg/kg0.24–1.78 µg/mL
Recovery 82.90%–108.51%94.70%–105.81%
Precision (RSD) 4.38%–12.69%< 2%

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical methods. The following sections outline typical experimental protocols for GC-MS and HPLC-based quantification of this compound and related compounds.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like sterols.[3] Derivatization is often required for non-volatile compounds to increase their volatility.[2]

Sample Preparation and Derivatization:

  • Extraction: Plant material is extracted using a suitable solvent such as a mixture of n-hexane and ethyl acetate.

  • Saponification: The extract is saponified to release bound sterols.

  • Derivatization: The extracted sterols are derivatized, for example, by silylation using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide with trimethylchlorosilane (BSTFA:TMCS), to make them amenable to gas chromatography.[3]

GC-MS Conditions:

  • Column: A non-polar capillary column, such as a HP-5MS (30 m × 0.25 mm × 0.25 μm), is commonly used for separation.[3]

  • Carrier Gas: Helium is typically used as the carrier gas at a constant flow rate.[3]

  • Injector Temperature: Set to a high temperature, for example, 280°C, to ensure rapid volatilization of the sample.[3]

  • Oven Temperature Program: A temperature gradient is employed to separate the compounds of interest. A typical program might start at 60°C, hold for 1 minute, then ramp up to 315°C.[3]

  • Detector: A mass spectrometer is used for detection and quantification. The detector temperature is also set high, for instance, at 315°C.[3]

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique suitable for the analysis of a wide range of compounds, including non-volatile triterpenoids.[2]

Sample Preparation:

  • Extraction: Samples are extracted with an appropriate solvent, such as methanol.

  • Filtration: The extract is filtered through a membrane filter (e.g., 0.45 µm) prior to injection to remove particulate matter.

HPLC-PDA Conditions:

  • Column: A reversed-phase column, such as a C18 column, is frequently used.[2]

  • Mobile Phase: A mixture of solvents like acetonitrile and water is commonly used for isocratic or gradient elution.

  • Flow Rate: A typical flow rate is around 1.0 mL/min.

  • Detection: A Photodiode Array (PDA) detector allows for the monitoring of absorbance at multiple wavelengths, which is useful for identifying and quantifying compounds that lack a strong chromophore by detecting at lower wavelengths (e.g., 205-210 nm).

  • Column Temperature: The column temperature is often controlled (e.g., 35°C) to ensure reproducible retention times.[2]

Visualizing the Workflow

To better understand the logical flow of analyzing this compound, the following diagram illustrates a generalized experimental workflow.

This compound Quantification Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Processing cluster_validation Method Validation start Plant Material extraction Solvent Extraction start->extraction saponification Saponification (for GC-MS) extraction->saponification filtration Filtration (for HPLC) extraction->filtration derivatization Derivatization (for GC-MS) saponification->derivatization gcms GC-MS Analysis derivatization->gcms hplc HPLC Analysis filtration->hplc peak_integration Peak Integration gcms->peak_integration hplc->peak_integration calibration Calibration Curve peak_integration->calibration quantification Quantification calibration->quantification linearity Linearity quantification->linearity accuracy Accuracy quantification->accuracy precision Precision quantification->precision lod_loq LOD/LOQ quantification->lod_loq

Caption: A generalized workflow for the quantification of this compound.

References

A Comparative Analysis of Cycloeucalenol and Cholesterol on Lipid Bilayer Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the effects of cycloeucalenol and the well-characterized animal sterol, cholesterol, on the biophysical properties of lipid bilayers. Due to a lack of direct experimental data for this compound, this guide leverages data from structurally similar phytosterols, such as sitosterol and campesterol, to infer its likely effects and provides a comprehensive overview of cholesterol's established role in membrane dynamics. This comparison is essential for researchers in drug development and membrane biophysics seeking to understand how different sterols modulate membrane structure and function.

Structural Comparison: this compound vs. Cholesterol

This compound and cholesterol, while both sterols, possess distinct structural features that are predicted to influence their interaction with lipid bilayers. Cholesterol has a planar tetracyclic ring system and a short, branched alkyl tail. In contrast, this compound, a cycloartane-type triterpenoid, features a cyclopropane ring within its sterol nucleus and a slightly different side chain. This cyclopropane ring introduces a bend in the molecule, deviating from the planar structure of cholesterol. Additionally, like other phytosterols such as sitosterol and campesterol, this compound has an ethyl group at the C-24 position of its side chain, a feature absent in cholesterol.

G cluster_cholesterol Cholesterol cluster_this compound This compound cholesterol Planar tetracyclic ring Short, branched alkyl tail lipid_bilayer Lipid Bilayer cholesterol->lipid_bilayer Strong ordering and condensing effect This compound Cyclopropane ring in nucleus (non-planar) Ethyl group at C-24 This compound->lipid_bilayer Predicted weaker ordering and condensing effect

Structural differences and predicted membrane effects.

Comparative Effects on Lipid Bilayer Properties

The following sections detail the known effects of cholesterol on lipid bilayers and infer the potential effects of this compound based on data from structurally related phytosterols.

Membrane Ordering and Packing

Cholesterol is well-documented for its ability to induce a "liquid-ordered" (l_o) phase in lipid bilayers. It increases the orientational order of the lipid acyl chains and promotes tighter packing, leading to a thicker and less permeable membrane. This ordering effect is crucial for the formation of lipid rafts, microdomains within the cell membrane that are involved in signaling and protein trafficking.

Phytosterols, including those structurally similar to this compound like sitosterol and campesterol, also exhibit ordering effects on lipid bilayers, but generally to a lesser extent than cholesterol.[1] Studies have shown that the presence of the C-24 ethyl group in phytosterols can reduce their ability to order and condense phospholipid bilayers as effectively as cholesterol.[2] The non-planar structure of the cyclopropane ring in this compound is expected to further disrupt the close packing with lipid acyl chains, likely resulting in a weaker ordering and condensing effect compared to cholesterol.

Phase Behavior

Differential Scanning Calorimetry (DSC) is a key technique used to study the phase transitions of lipid bilayers. The main phase transition temperature (Tm) is the temperature at which the bilayer transitions from a gel-like, ordered state to a fluid, disordered state.

Cholesterol's incorporation into a dipalmitoylphosphatidylcholine (DPPC) bilayer broadens the main phase transition and, at higher concentrations, eliminates it altogether, inducing the liquid-ordered phase.[3] Comparative studies have shown that phytosterols like campesterol are less effective than cholesterol at increasing the temperature of the broad component of the main transition, suggesting they are less effective at ordering the lipid chains in the fluid state.[2] It is therefore anticipated that this compound would have a similar, if not more pronounced, attenuating effect on the phase transition compared to cholesterol.

Membrane Fluidity

Fluorescence anisotropy, often using the probe 1,6-diphenyl-1,3,5-hexatriene (DPH), is employed to measure membrane fluidity. Higher anisotropy values indicate a more ordered and less fluid membrane.

Cholesterol consistently increases the fluorescence anisotropy of DPH in lipid bilayers, signifying a decrease in membrane fluidity.[4] Studies on phytosterols have shown varied effects. For instance, sitosterol and campesterol have been reported to be as effective, or even slightly more so, than cholesterol in ordering soybean phosphatidylcholine bilayers.[1] However, in other systems, phytosterols have been shown to have a less pronounced effect on membrane fluidity compared to cholesterol. Given the structural features of this compound, it is plausible that its effect on restricting the motion of a fluorescent probe within the bilayer would be less pronounced than that of cholesterol.

Quantitative Data Summary

The following tables summarize quantitative data from the literature on the effects of cholesterol on various lipid bilayer parameters. No direct quantitative data for this compound is currently available.

Table 1: Effect of Cholesterol on the Main Phase Transition of DPPC Bilayers (DSC Data)

Cholesterol (mol%)Tm (°C)ΔH (kcal/mol)Reference
041.58.7[3]
541.27.6[3]
1040.86.1[3]
20Broadened3.5[3]
30Eliminated-[3]

Table 2: Effect of Cholesterol on Fluorescence Anisotropy of DPH in Sphingomyelin Liposomes

Cholesterol (mol%)Anisotropy (at 25°C)Reference
0~0.28[4]
10~0.31[4]
20~0.33[4]
30~0.35[4]
40~0.36[4]

Table 3: Effect of Cholesterol on Lipid Bilayer Properties from Molecular Dynamics Simulations

ParameterPure DPPC BilayerDPPC with 30% CholesterolReference
Area per lipid (Ų)64.054.5[5]
Bilayer thickness (Å)38.143.5[5]
Acyl chain order parameter (S_CD)~0.2~0.4[5]

Experimental Protocols

Differential Scanning Calorimetry (DSC)

G start Start prep Prepare multilamellar vesicles (MLVs) of lipid and sterol start->prep load Load sample and reference (buffer) into DSC pans prep->load equilibrate Equilibrate at starting temperature load->equilibrate scan Scan temperature at a controlled rate (e.g., 1°C/min) equilibrate->scan measure Measure differential heat flow scan->measure analyze Analyze thermogram to determine Tm and ΔH measure->analyze end End analyze->end

Workflow for Differential Scanning Calorimetry.

Methodology: Multilamellar vesicles (MLVs) are prepared by dissolving the desired lipid (e.g., DPPC) and sterol (cholesterol or this compound) in an organic solvent, followed by evaporation of the solvent to form a thin lipid film. The film is then hydrated with a buffer solution and vortexed to form MLVs. The MLV suspension is loaded into an aluminum DSC pan, and an equal volume of buffer is loaded into a reference pan. The samples are then heated at a constant rate, and the difference in heat flow required to raise the temperature of the sample and reference is recorded as a function of temperature.

Fluorescence Anisotropy

G start Start prep Prepare liposomes containing lipid, sterol, and DPH probe start->prep excite Excite sample with vertically polarized light prep->excite measure_parallel Measure fluorescence intensity parallel to excitation excite->measure_parallel measure_perp Measure fluorescence intensity perpendicular to excitation excite->measure_perp calculate Calculate fluorescence anisotropy measure_parallel->calculate measure_perp->calculate end End calculate->end

Workflow for Fluorescence Anisotropy Measurement.

Methodology: Liposomes are prepared as described for DSC, with the inclusion of a fluorescent probe (e.g., DPH) in the initial lipid mixture. The liposome suspension is placed in a fluorometer cuvette and excited with vertically polarized light at the probe's excitation wavelength. The fluorescence emission is measured at two polarization angles: parallel and perpendicular to the excitation polarization. The steady-state fluorescence anisotropy (r) is then calculated using the equation: r = (I_parallel - G * I_perpendicular) / (I_parallel + 2 * G * I_perpendicular), where G is an instrumental correction factor.

Molecular Dynamics (MD) Simulations

G start Start build Build initial lipid bilayer with desired sterol concentration start->build solvate Solvate the system with water molecules and add ions build->solvate equilibrate Equilibrate the system (energy minimization, NVT, NPT) solvate->equilibrate production Run production simulation for a desired time equilibrate->production analyze Analyze trajectory to calculate properties (area, thickness, order) production->analyze end End analyze->end

Workflow for Molecular Dynamics Simulations.

Methodology: An initial atomic-level model of a lipid bilayer with the desired lipid and sterol composition is constructed. The system is then solvated with water molecules and counter-ions are added to neutralize the system. The system undergoes an equilibration phase, which typically involves energy minimization followed by simulations in the NVT (constant number of particles, volume, and temperature) and NPT (constant number of particles, pressure, and temperature) ensembles to bring the system to the desired temperature and pressure. Finally, a production simulation is run for a sufficient length of time to sample the conformational space of the system. The resulting trajectory is then analyzed to calculate various biophysical properties of the membrane.

Conclusion

Cholesterol plays a well-defined and potent role in ordering and condensing lipid bilayers, significantly influencing their physical properties. While direct experimental data for this compound is lacking, its structural characteristics, particularly the non-planar cyclopropane ring and the C-24 ethyl group, suggest that its effects on lipid bilayers would be less pronounced than those of cholesterol. It is anticipated that this compound would be less effective at ordering acyl chains, condensing the membrane, and inducing a liquid-ordered phase. Further experimental and computational studies on this compound are warranted to directly elucidate its role in modulating membrane properties, which could have important implications for its biological functions and potential applications in drug delivery and formulation.

References

A Comparative Phytochemical Analysis of Cycloeucalenol Content in Diverse Plant Species

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of cycloeucalenol levels across various plant species, supported by experimental data and standardized analytical protocols.

This compound, a cycloartane-type triterpenoid, has garnered significant interest in the scientific community for its potential pharmacological activities. Present in a variety of plant species, this compound serves as a key intermediate in the biosynthesis of phytosterols. Understanding the distribution and concentration of this compound across different plant sources is crucial for its potential extraction and utilization in drug development and therapeutic applications. This guide provides a comparative analysis of this compound content in several plant species, outlines detailed experimental protocols for its quantification, and visualizes the analytical workflow.

Quantitative Analysis of this compound Content

The concentration of this compound can vary significantly among different plant species and even between different parts of the same plant. The following table summarizes the available quantitative data on this compound content from various studies. It is important to note that direct comparison should be approached with caution due to potential variations in analytical methodologies, plant origin, and harvesting time.

Plant SpeciesPlant PartThis compound ContentAnalytical MethodReference
Tinospora crispaStemsIsolated, but not quantified in comparative termsNot specified for quantification
Euphorbia peplusLatexLevels of related triterpene peplusol reported up to 5 mg/gNot specified for this compound
Artocarpus integerNot specifiedPresence confirmedNot specified for quantification
Trichosanthes tricuspidataNot specifiedPresence confirmedNot specified for quantification

Note: The table highlights the current gap in directly comparable quantitative data for this compound across different species in the scientific literature. Further research employing standardized methodologies is required for a comprehensive comparative analysis.

Experimental Protocols

Accurate quantification of this compound is paramount for comparative phytochemical studies. The following protocols for Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) are generalized from established methods for triterpenoid analysis and can be adapted and validated for this compound quantification.

Protocol 1: Quantification of this compound by GC-MS

This method is suitable for the analysis of volatile or derivatized non-volatile compounds like triterpenoids.

1. Sample Preparation and Extraction:

  • Dry the plant material (e.g., leaves, stems, latex) at 40-50°C to a constant weight.

  • Grind the dried material into a fine powder.

  • Perform Soxhlet extraction on the powdered sample (approximately 10 g) with a suitable solvent such as n-hexane or a chloroform:methanol mixture (2:1, v/v) for 6-8 hours.

  • Evaporate the solvent from the extract under reduced pressure using a rotary evaporator.

2. Saponification (for esterified compounds):

  • To the dried extract, add a 1 M solution of potassium hydroxide (KOH) in 95% ethanol.

  • Reflux the mixture for 1-2 hours to hydrolyze any esterified this compound.

  • After cooling, add an equal volume of distilled water and extract the unsaponifiable fraction three times with a non-polar solvent like n-hexane or diethyl ether.

  • Pool the organic layers and wash with distilled water until neutral pH is achieved.

  • Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent.

3. Derivatization:

  • To the dried unsaponifiable fraction, add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) in pyridine.

  • Heat the mixture at 60-70°C for 30-60 minutes to convert hydroxyl groups to their trimethylsilyl (TMS) ethers, increasing volatility for GC analysis.

4. GC-MS Analysis:

  • Gas Chromatograph: Equipped with a capillary column suitable for sterol analysis (e.g., HP-5MS, DB-5MS).

  • Injector: Split/splitless injector, operated in splitless mode.

  • Oven Temperature Program: Start at a suitable initial temperature (e.g., 150°C), hold for a few minutes, then ramp up to a final temperature (e.g., 300°C) at a controlled rate (e.g., 5-10°C/min).

  • Carrier Gas: Helium at a constant flow rate.

  • Mass Spectrometer: Operated in electron ionization (EI) mode.

  • Data Acquisition: Scan mode for qualitative analysis and selected ion monitoring (SIM) mode for quantitative analysis, using characteristic ions for this compound-TMS ether.

5. Quantification:

  • Prepare a calibration curve using a certified standard of this compound subjected to the same derivatization procedure.

  • Quantify the this compound content in the sample by comparing its peak area to the calibration curve.

Protocol 2: Quantification of this compound by HPLC-DAD

This method is suitable for the analysis of non-volatile compounds without the need for derivatization.

1. Sample Preparation and Extraction:

  • Follow the same sample preparation and extraction steps as in the GC-MS protocol (Protocol 1, step 1). Saponification (step 2) may also be necessary depending on the nature of the sample.

2. HPLC-DAD Analysis:

  • HPLC System: Equipped with a quaternary pump, autosampler, column oven, and a diode-array detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution system is typically used. For example, a mixture of acetonitrile and water, or methanol and water. The gradient program should be optimized to achieve good separation of this compound from other matrix components.

  • Flow Rate: Typically 0.8-1.2 mL/min.

  • Column Temperature: Maintained at a constant temperature, for example, 30°C.

  • Detection: The DAD detector should be set to monitor a wavelength where this compound has maximum absorbance (this needs to be determined experimentally, but is typically in the low UV range, e.g., 205-210 nm).

3. Quantification:

  • Prepare a calibration curve by injecting known concentrations of a certified this compound standard.

  • Quantify the this compound content in the sample extract by comparing its peak area at the specific retention time to the calibration curve.

Visualizing the Analytical Workflow

To provide a clear overview of the experimental process, the following diagrams illustrate the logical flow of the phytochemical analysis.

Comparative_Phytochemical_Analysis_Workflow cluster_collection Plant Material Collection cluster_preparation Sample Preparation cluster_extraction Extraction cluster_analysis Analytical Quantification cluster_output Data Output Tinospora Tinospora crispa Drying Drying Tinospora->Drying Euphorbia Euphorbia species Euphorbia->Drying Artocarpus Artocarpus integer Artocarpus->Drying Other Other Species Other->Drying Grinding Grinding Drying->Grinding Soxhlet Soxhlet Extraction Grinding->Soxhlet Evaporation Solvent Evaporation Soxhlet->Evaporation GCMS GC-MS Analysis Evaporation->GCMS HPLC HPLC-DAD Analysis Evaporation->HPLC Table Comparative Data Table GCMS->Table Protocols Experimental Protocols GCMS->Protocols HPLC->Table HPLC->Protocols

Caption: Workflow for comparative analysis of this compound.

GCMS_Quantification_Workflow PlantSample Plant Sample Extraction Extraction (e.g., Soxhlet) PlantSample->Extraction Saponification Saponification (optional) Extraction->Saponification Derivatization Derivatization (e.g., Silylation) Saponification->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Quantification Quantification vs. Standard GCMS->Quantification

Caption: GC-MS quantification workflow for this compound.

Conclusion

This guide provides a foundational framework for the comparative phytochemical analysis of this compound. While the presence of this compound is confirmed in several plant species, there is a clear need for more standardized quantitative studies to build a comprehensive comparative database. The detailed experimental protocols provided herein offer a starting point for researchers to develop and validate robust analytical methods for the accurate quantification of this compound. Such data is invaluable for identifying high-yielding plant sources and advancing the research and development of this compound-based therapeutics.

Cycloeucalenol vs. Lupeol: A Comparative Guide to Their Anti-Inflammatory Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the anti-inflammatory properties of two naturally occurring triterpenoids: cycloeucalenol and lupeol. While both compounds have garnered interest for their potential therapeutic applications, the extent of research into their anti-inflammatory effects varies significantly. This document summarizes the available experimental data, details relevant experimental protocols, and illustrates the key signaling pathways involved in their mechanisms of action.

Quantitative Comparison of Anti-Inflammatory Activity

Direct comparative studies on the anti-inflammatory effects of this compound and lupeol are limited in the current scientific literature. Lupeol has been extensively studied, with a wealth of data available on its potent anti-inflammatory properties. In contrast, research on the specific anti-inflammatory activity of this compound is less comprehensive. However, studies on other cycloartane triterpenoids provide insights into the potential activities of this class of molecules. The following table summarizes key quantitative data from various studies to facilitate a comparison.

Compound Assay/Model Parameter Measured Result Reference
Lupeol Carrageenan-induced paw edema in ratsPaw edema inhibition39% reduction in paw swelling[1]
Adjuvant-induced arthritis in ratsPaw swelling reduction39% reduction in paw swelling[1]
Lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophagesNitric Oxide (NO) productionSignificant inhibition[2]
LPS-stimulated RAW 264.7 macrophagesPro-inflammatory cytokine (TNF-α, IL-1β) productionSignificant inhibition[2]
TPA-induced mouse ear edemaEdema inhibitionDose-dependent reduction
Cycloeucalenone (a derivative of this compound)In silico molecular dockingBinding affinity to NF-κB-6.0 kcal/mol[3]
In silico molecular dockingBinding affinity to Phospholipase A2 (PL-A2)-7.6 kcal/mol[3]
Various Cycloartane Triterpenoids LPS-stimulated RAW 264.7 macrophagesNitric Oxide (NO) production inhibitionIC50 values ranging from 5.0 to 24.4 μM[4]

Experimental Protocols

Understanding the methodologies used to assess anti-inflammatory activity is crucial for interpreting the data and designing future experiments. Below are detailed protocols for key in vitro and in vivo assays commonly employed in this field of research.

In Vitro Anti-Inflammatory Assay: Inhibition of Nitric Oxide Production in LPS-Stimulated Macrophages

This assay is a standard method to screen for potential anti-inflammatory agents by measuring their ability to inhibit the production of nitric oxide (NO), a key pro-inflammatory mediator, in macrophage cells stimulated with lipopolysaccharide (LPS).

1. Cell Culture and Treatment:

  • Cell Line: Murine macrophage cell line, RAW 264.7.
  • Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
  • Seeding: Cells are seeded in 96-well plates at a density of 5 x 10^4 cells/well and allowed to adhere overnight.
  • Treatment: The culture medium is then replaced with fresh medium containing various concentrations of the test compounds (this compound or lupeol) and incubated for 1 hour.
  • Stimulation: Following pre-treatment with the test compounds, cells are stimulated with LPS (1 µg/mL) to induce an inflammatory response and incubated for an additional 24 hours.

2. Measurement of Nitric Oxide Production:

  • Griess Reagent: The concentration of nitrite (a stable metabolite of NO) in the culture supernatant is measured as an indicator of NO production using the Griess reagent.
  • Procedure: 100 µL of the cell culture supernatant is mixed with 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) in a 96-well plate.
  • Incubation and Reading: The mixture is incubated at room temperature for 10 minutes, and the absorbance is measured at 540 nm using a microplate reader.
  • Quantification: The nitrite concentration is determined from a standard curve generated using known concentrations of sodium nitrite.

3. Data Analysis:

  • The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.
  • The IC50 value (the concentration of the compound that inhibits 50% of NO production) is determined from a dose-response curve.

In Vivo Anti-Inflammatory Assay: Carrageenan-Induced Paw Edema in Rats

This is a widely used and well-established animal model for evaluating the acute anti-inflammatory activity of compounds.

1. Animals:

  • Species: Male Wistar or Sprague-Dawley rats (150-200 g).
  • Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week before the experiment.

2. Experimental Procedure:

  • Grouping: Animals are randomly divided into several groups: a control group, a standard drug group (e.g., indomethacin), and treatment groups receiving different doses of the test compounds (this compound or lupeol).
  • Compound Administration: The test compounds and the standard drug are typically administered orally or intraperitoneally 1 hour before the induction of inflammation. The control group receives the vehicle.
  • Induction of Edema: Acute inflammation is induced by a sub-plantar injection of 0.1 mL of 1% carrageenan solution in saline into the right hind paw of each rat.
  • Measurement of Paw Volume: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after the carrageenan injection.

3. Data Analysis:

  • The degree of paw swelling is calculated as the percentage increase in paw volume compared to the initial volume.
  • The percentage of inhibition of edema for each group is calculated using the following formula:
  • % Inhibition = [(Vc - Vt) / Vc] x 100
  • Where Vc is the average paw swelling in the control group, and Vt is the average paw swelling in the treated group.

Signaling Pathways and Mechanisms of Action

The anti-inflammatory effects of lupeol and cycloartane triterpenoids are mediated through the modulation of key signaling pathways involved in the inflammatory response. The diagrams below illustrate these pathways.

experimental_workflow cluster_invitro In Vitro Assay cluster_invivo In Vivo Assay cell_culture RAW 264.7 Macrophage Culture treatment Pre-treatment with This compound or Lupeol cell_culture->treatment lps_stimulation LPS Stimulation (1 µg/mL) treatment->lps_stimulation incubation 24-hour Incubation lps_stimulation->incubation supernatant_collection Supernatant Collection incubation->supernatant_collection griess_assay Griess Assay for Nitric Oxide Measurement supernatant_collection->griess_assay data_analysis_invitro Data Analysis (IC50) griess_assay->data_analysis_invitro animal_acclimatization Rat Acclimatization compound_admin Compound Administration (Oral/IP) animal_acclimatization->compound_admin carrageenan_injection Carrageenan Injection in Paw compound_admin->carrageenan_injection paw_measurement Paw Volume Measurement (0-5 hours) carrageenan_injection->paw_measurement data_analysis_invivo Data Analysis (% Inhibition) paw_measurement->data_analysis_invivo

Caption: Experimental workflow for assessing anti-inflammatory effects.

signaling_pathways cluster_lupeol Lupeol cluster_cycloartane Cycloartane Triterpenoids (e.g., this compound) LPS_L LPS TLR4_L TLR4 LPS_L->TLR4_L NFkB_activation_L NF-κB Activation TLR4_L->NFkB_activation_L Pro_inflammatory_mediators_L Pro-inflammatory Mediators (TNF-α, IL-1β, PGE2) NFkB_activation_L->Pro_inflammatory_mediators_L Lupeol Lupeol Lupeol->NFkB_activation_L Inhibits LPS_C LPS TLR4_C TLR4 LPS_C->TLR4_C NFkB_activation_C NF-κB Activation TLR4_C->NFkB_activation_C iNOS_expression iNOS Expression NFkB_activation_C->iNOS_expression NO_production Nitric Oxide (NO) Production iNOS_expression->NO_production Cycloartane Cycloartane Triterpenoids Cycloartane->NFkB_activation_C Inhibits Cycloartane->NO_production Inhibits

Caption: Comparative signaling pathways of lupeol and cycloartanes.

Discussion of Anti-Inflammatory Mechanisms

Lupeol: The anti-inflammatory activity of lupeol is well-documented and appears to be multi-faceted. A primary mechanism is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[4] NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including those for cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1beta (IL-1β), as well as enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are responsible for the production of nitric oxide and prostaglandins, respectively. By inhibiting NF-κB activation, lupeol effectively downregulates the production of a wide array of inflammatory mediators.

This compound and Cycloartane Triterpenoids: While specific data for this compound is limited, studies on other cycloartane triterpenoids suggest a similar, though perhaps more focused, anti-inflammatory mechanism. The primary reported activity of many cycloartane triterpenoids is the inhibition of nitric oxide (NO) production in LPS-stimulated macrophages.[4] This inhibition is often linked to the downregulation of iNOS expression, which is also under the control of the NF-κB pathway. Therefore, it is plausible that this compound, like other members of its class, exerts its anti-inflammatory effects at least in part through the modulation of the NF-κB signaling cascade. The in silico finding that cycloeucalenone has a strong binding affinity for NF-κB further supports this hypothesis.[3]

Conclusion

For researchers and drug development professionals, lupeol currently represents a more developed lead compound with a substantial body of evidence supporting its anti-inflammatory efficacy. This compound, and the broader class of cycloartane triterpenoids, warrant further investigation to fully elucidate their specific mechanisms and therapeutic potential. Direct comparative studies are essential to definitively establish the relative potencies and therapeutic advantages of these two triterpenoids.

References

A Comparative Guide to the Analytical Techniques for Cycloeucalenol Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of analytical techniques for the quantitative determination of cycloeucalenol, a bioactive cycloartane triterpene of interest in pharmaceutical research. The following sections detail the performance of Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), High-Performance Thin-Layer Chromatography (HPTLC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, supported by experimental data and detailed methodologies.

Data Presentation

The quantitative performance of each analytical technique is summarized in the tables below. Data for this compound is prioritized; where specific data is unavailable, representative data for similar triterpenoids is provided to illustrate the expected performance of the technique.

Table 1: Gas Chromatography-Mass Spectrometry (GC-MS)

ParameterPerformanceSource
Linearity (R²) ≥ 0.998[1]
Limit of Detection (LOD) Analyte Dependent (low µg/mL to ng/mL)[2]
Limit of Quantitation (LOQ) Analyte Dependent (low µg/mL to ng/mL)[2]
Accuracy (% Recovery) 80.23–115.41%[1]
Precision (%RSD) Intra-day: ≤ 12.03%, Inter-day: ≤ 11.34%[1]

Table 2: High-Performance Liquid Chromatography (HPLC) with PDA/UV Detection

ParameterPerformanceSource
Linearity (R²) > 0.9999[2]
Limit of Detection (LOD) 0.08–0.65 µg/mL[2]
Limit of Quantitation (LOQ) 0.24–1.78 µg/mL[2]
Accuracy (% Recovery) 94.70–105.81%[2]
Precision (%RSD) < 2%[2]

Table 3: High-Performance Thin-Layer Chromatography (HPTLC)

ParameterPerformanceSource
Linearity (R²) 0.9988[3]
Limit of Detection (LOD) Analyte Dependent (ng/spot)[3]
Limit of Quantitation (LOQ) Analyte Dependent (ng/spot)[3]
Accuracy (% Recovery) 96.71 to 99.24%[3]
Precision (%RSD) Method Dependent[3]

Table 4: Quantitative Nuclear Magnetic Resonance (qNMR)

ParameterPerformanceSource
Linearity Signal intensity is directly proportional to the number of nuclei[4]
LOD/LOQ Dependent on magnetic field strength and sample matrix[4]
Accuracy High, as it can be a primary ratio method[5]
Precision (%RSD) Typically < 1%[4]

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for triterpene analysis and can be adapted for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and specific technique for the analysis of volatile and semi-volatile compounds like this compound, often requiring derivatization.

a) Sample Preparation and Derivatization:

  • Extract this compound from the sample matrix using a suitable solvent such as hexane or ethyl acetate.

  • Evaporate the solvent under a stream of nitrogen.

  • To the dried extract, add 50 µL of acetonitrile and 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide with Trimethylchlorosilane (BSTFA:TMCS, 99:1).

  • Vortex the mixture for 30 seconds and heat at 60°C for 30 minutes to form trimethylsilyl (TMS) derivatives.[6]

  • After cooling, the sample is ready for injection.

b) GC-MS Conditions:

  • Column: HP-5MS capillary column (30 m × 0.25 mm × 0.25 µm).[6]

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.[6]

  • Injector Temperature: 280°C.[6]

  • Oven Temperature Program: Initial temperature of 60°C for 1 min, ramp to 100°C at 25°C/min, then to 250°C at 15°C/min, and finally to 315°C at 3°C/min, hold for 2 min.[6]

  • MS Detector Temperature: 315°C.[6]

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Mode: Full scan or Selected Ion Monitoring (SIM) for targeted quantification.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the separation and quantification of non-volatile compounds like this compound.

a) Sample Preparation:

  • Extract this compound from the matrix using an appropriate solvent (e.g., methanol, acetonitrile).

  • Filter the extract through a 0.45 µm syringe filter before injection.

b) HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm × 4.6 mm, 5 µm).[2]

  • Mobile Phase: A gradient of acetonitrile and water is commonly used for triterpene separation.[7]

  • Flow Rate: 1.0 mL/min.[8]

  • Column Temperature: 35°C.[2]

  • Detector: Photodiode Array (PDA) or UV detector, monitoring at a low wavelength (e.g., 210 nm) due to the lack of a strong chromophore in this compound.[2]

  • Injection Volume: 10 µL.[2]

High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC allows for the simultaneous analysis of multiple samples and is a cost-effective method for quantification.

a) Sample and Standard Preparation:

  • Prepare standard solutions of this compound in a suitable solvent (e.g., toluene).

  • Extract the sample and dissolve the dried extract in a known volume of the same solvent.

b) HPTLC Conditions:

  • Stationary Phase: HPTLC plates pre-coated with silica gel 60 F254.[3]

  • Sample Application: Apply standards and samples as bands using an automated applicator.

  • Mobile Phase: A mixture of n-hexane and ethyl acetate (e.g., 8:2, v/v) is often suitable for triterpenes.[3]

  • Development: Develop the plate in a saturated twin-trough chamber.

  • Derivatization: After development, dry the plate and spray with a suitable reagent (e.g., anisaldehyde-sulfuric acid) followed by heating to visualize the spots.

  • Densitometric Analysis: Scan the plate with a densitometer at the wavelength of maximum absorbance of the derivatized spots.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a powerful technique for determining the absolute concentration of a substance without the need for a specific reference standard of the analyte.

a) Sample Preparation:

  • Accurately weigh a known amount of the sample containing this compound.

  • Dissolve the sample in a known volume of a deuterated solvent (e.g., CDCl₃).

  • Add a known amount of an internal standard (calibrant) that has a simple spectrum and resonances that do not overlap with the analyte. Maleic acid or dimethyl sulfone are common choices.

b) NMR Acquisition Parameters:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended.

  • Pulse Sequence: A standard 1D proton experiment with a long relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest to ensure full relaxation.

  • Number of Scans: Sufficient scans to obtain a good signal-to-noise ratio.

c) Data Analysis:

  • Integrate a well-resolved signal of this compound and a signal from the internal standard.

  • Calculate the concentration of this compound using the following formula: C_analyte = (I_analyte / N_analyte) * (N_standard / I_standard) * (m_standard / MW_standard) * (MW_analyte / V_sample) Where C is concentration, I is the integral value, N is the number of protons for the integrated signal, m is the mass, MW is the molecular weight, and V is the volume.

Mandatory Visualization

The following diagrams illustrate the general experimental workflow for the analysis of this compound and the logical relationship between the compared analytical techniques.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Analysis & Comparison start Plant/Fungal Material extraction Extraction (e.g., Soxhlet, Ultrasound) start->extraction filtration Filtration/Purification extraction->filtration gcms GC-MS hplc HPLC filtration->hplc hptlc HPTLC filtration->hptlc qnmr qNMR filtration->qnmr derivatization Derivatization (for GC-MS) filtration->derivatization If required quantification Quantification gcms->quantification hplc->quantification hptlc->quantification qnmr->quantification derivatization->gcms validation Method Validation (Accuracy, Precision, Linearity) quantification->validation comparison Cross-Validation & Comparison validation->comparison logical_relationship cluster_chromatography Chromatographic Techniques cluster_spectroscopy Spectroscopic Technique GCMS GC-MS (High Sensitivity & Specificity) HPLC HPLC (Versatility for Non-volatiles) HPTLC HPTLC (High Throughput & Cost-Effective) qNMR qNMR (Absolute Quantification) This compound This compound Quantification This compound->GCMS Volatility (with derivatization) This compound->HPLC Non-volatility This compound->HPTLC Screening & Routine QC This compound->qNMR Purity & Absolute Amount

References

Optimizing Cycloeucalenol Extraction: A Comparative Guide to Solvent Efficiency

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate solvent is a critical first step in the isolation of cycloeucalenol, a bioactive triterpenoid with potential therapeutic applications. This guide provides a comparative analysis of different solvents and extraction methods, supported by experimental data from studies on triterpenoid extraction, to inform the development of efficient extraction protocols.

While direct comparative studies on solvent efficiency for this compound are limited, research on the broader class of triterpenoids offers valuable insights into effective extraction strategies. The choice of solvent significantly impacts the yield and purity of the extracted compounds, making this a crucial parameter to optimize.

Comparative Analysis of Solvent Performance for Triterpenoid Extraction

The following table summarizes findings from various studies on the extraction of triterpenoids, providing a basis for selecting solvents for this compound extraction. It is important to note that the optimal solvent can vary depending on the plant matrix and the specific triterpenoid of interest.

Plant MaterialTarget Compound ClassSolvent System(s)Key Findings
Centella asiaticaTriterpenes (madecassoside, asiaticoside, etc.)9:1 Methanol:Water (v/v)This binary solvent system was found to be highly efficient for the extraction of triterpenes.[1][2]
Panax quinquefolius (roots)Triterpene Saponins (Ginsenosides)1. 50% Aqueous Ethanol2. 20% Ethanol, 40% Glycerin, 40% Water3. 65% Aqueous Glycerin50% aqueous ethanol and the ethanol-glycerin-water mixture yielded higher total saponin content compared to 65% aqueous glycerin.[3]
Plantago majorTriterpene Acids (oleanolic and ursolic acid)Methanol, Diethyl etherMethanol was reported to be the most suitable solvent for extracting triterpene acids.[4]
Lactuca indicaTriterpenoidsEthanolMicrowave-assisted extraction with ethanol was optimized for triterpenoid recovery.[5]
Euphorbia tithymaloides (leaves)This compound transferulateHexane followed by Ethyl AcetateSuccessive maceration with these solvents was used to isolate the this compound derivative.
Curculigo orchioides (rhizomes)Cycloartane-type TriterpenoidsDichloromethane (CH₂Cl₂)A dichloromethane-soluble fraction was utilized for the targeted isolation of these compounds.[6]

Experimental Protocols for Triterpenoid Extraction

Detailed methodologies are crucial for reproducibility and adaptation in the laboratory. Below are summaries of experimental protocols from the cited studies.

Protocol 1: Ultrasound-Assisted Extraction (UAE) of Triterpenes from Centella asiatica

This method was highlighted for its efficiency in terms of extraction yield, time, and reduced solvent consumption.[1][2]

  • Sample Preparation: Dried and powdered leaves of Centella asiatica.

  • Solvent System: A binary mixture of methanol and water in a 9:1 volume ratio.

  • Solid-to-Liquid Ratio: 1:25 (g/mL).

  • Extraction Procedure: The sample is subjected to ultrasound-assisted extraction for 20 minutes.

  • Post-Extraction: The extract is filtered, and the solvent is evaporated to obtain the crude triterpene extract.

Protocol 2: Maceration for Triterpene Saponin Extraction from Panax quinquefolius

This protocol compares different solvent systems for the extraction of ginsenosides.[3]

  • Sample Preparation: Dried and powdered roots of Panax quinquefolius.

  • Solvent Systems:

    • 50% (v/v) aqueous ethanol.

    • A mixture of 20% ethanol, 40% glycerin, and 40% water (v/v/v).

    • 65% (v/v) aqueous glycerin.

  • Extraction Procedure: Maceration of the plant material in the chosen solvent system.

  • Analysis: The total saponin content in the resulting extracts is quantified using High-Performance Liquid Chromatography (HPLC).

Protocol 3: Microwave-Assisted Extraction (MAE) of Triterpenoids from Lactuca indica

This modern extraction technique was optimized for efficiency.[5]

  • Sample Preparation: Dried and powdered leaves of Lactuca indica.

  • Solvent: Ethanol.

  • Optimized Conditions:

    • Solid-liquid ratio: 1:20 (g/mL).

    • Microwave power: 400 W.

    • Extraction time: 60 minutes.

  • Post-Extraction: The extract is filtered and concentrated to yield the triterpenoid-rich fraction.

General Workflow for Solvent-Based Extraction of this compound

The following diagram illustrates a typical workflow for the extraction and isolation of this compound from a plant source.

ExtractionWorkflow cluster_parameters Key Parameters PlantMaterial Plant Material (e.g., leaves, roots) Grinding Grinding & Drying PlantMaterial->Grinding Extraction Solvent Extraction (Maceration, Sonication, etc.) Grinding->Extraction Filtration Filtration Extraction->Filtration Concentration Solvent Evaporation (Rotary Evaporator) Filtration->Concentration CrudeExtract Crude Extract Concentration->CrudeExtract Fractionation Chromatographic Fractionation CrudeExtract->Fractionation PureCompound Pure this compound Fractionation->PureCompound Solvent Solvent Choice Solvent->Extraction Temperature Temperature Temperature->Extraction Time Extraction Time Time->Extraction Ratio Solid:Solvent Ratio Ratio->Extraction

Caption: A generalized workflow for the extraction and isolation of this compound.

References

A Comparative Guide to the Structural and Functional Differences Between Cycloeucalenol and Lanosterol

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced structural distinctions between sterol molecules is paramount for elucidating their biological roles and therapeutic potential. This guide provides a comprehensive comparison of cycloeucalenol and lanosterol, two pivotal triterpenoids in the biosynthetic pathways of phytosterols and animal/fungal sterols, respectively.

Core Structural Dissimilarities

This compound and lanosterol, while both being C30 triterpenoids derived from the cyclization of 2,3-oxidosqualene, exhibit a fundamental difference in their core ring structure. This compound is a pentacyclic triterpenoid, characterized by the presence of a cyclopropane ring at the C-9/C-10 position. In contrast, lanosterol is a tetracyclic triterpenoid, lacking this three-membered ring. This seemingly subtle variation imparts significant conformational rigidity to this compound and influences its interaction with other molecules, particularly within biological membranes.

Another key difference lies in the position of a double bond in the B ring. Lanosterol possesses a C8-C9 double bond, whereas in this compound, this has been replaced by the cyclopropane ring. Both molecules share a hydroxyl group at the C-3 position and undergo further enzymatic modifications to yield a diverse array of functional sterols.

Comparative Physicochemical and Biological Properties

The structural divergence between this compound and lanosterol gives rise to distinct physicochemical properties and, consequently, different biological functions. A primary area of distinction is their effect on the biophysical properties of lipid bilayers.

PropertyThis compoundLanosterolSupporting Experimental Data
Effect on Membrane Order Induces less ordering in phospholipid bilayers compared to cholesterol (a lanosterol derivative).Induces a greater degree of order in phospholipid bilayers than this compound, but less than its downstream product, cholesterol.2H-NMR studies on model membranes consistently show that lanosterol and its derivatives are more effective at increasing the acyl chain order of phospholipids.
Membrane Fluidity Has a lesser ordering effect, thus maintaining a relatively more fluid membrane state compared to lanosterol-containing membranes.Increases the order of the liquid-disordered phase of membranes, leading to a decrease in fluidity.Fluorescence anisotropy and NMR relaxation studies have demonstrated the differential effects of these sterols on membrane dynamics.
Biological Precursor Role A key intermediate in the biosynthesis of phytosterols in plants.The precursor to cholesterol in animals and ergosterol in fungi.Isotopic labeling and genetic studies in various organisms have elucidated these distinct biosynthetic pathways.

Biosynthetic Pathways: A Fork in the Road

The biosynthesis of both this compound and lanosterol begins with the same precursor, 2,3-oxidosqualene. The critical divergence occurs at the cyclization step, which is catalyzed by different oxidosqualene cyclases (OSCs).

  • Lanosterol Biosynthesis: In animals and fungi, 2,3-oxidosqualene is directly converted to lanosterol by the enzyme lanosterol synthase. This pathway is a cornerstone of cholesterol and ergosterol production.

  • This compound Biosynthesis: In most plants, 2,3-oxidosqualene is first cyclized to cycloartenol by the enzyme cycloartenol synthase. Cycloartenol then undergoes a series of enzymatic modifications, including the opening of the cyclopropane ring by this compound cycloisomerase, to yield other phytosterols. This compound is a key intermediate in this pathway. Interestingly, some plants have been found to possess a dual pathway, capable of producing both cycloartenol and lanosterol.

Below are Graphviz diagrams illustrating the core structural difference and the divergent biosynthetic pathways.

Structural_Comparison cluster_this compound This compound cluster_lanosterol Lanosterol Cyc Pentacyclic Triterpenoid (with Cyclopropane Ring at C9-C10) Lan Tetracyclic Triterpenoid (C8-C9 Double Bond)

Caption: Core structural difference between this compound and Lanosterol.

Biosynthetic_Pathways cluster_plants Plant Sterol Biosynthesis cluster_animals_fungi Animal/Fungal Sterol Biosynthesis 2,3-Oxidosqualene 2,3-Oxidosqualene Cycloartenol_Synthase Cycloartenol Synthase 2,3-Oxidosqualene->Cycloartenol_Synthase Lanosterol_Synthase Lanosterol Synthase 2,3-Oxidosqualene->Lanosterol_Synthase Cycloartenol Cycloartenol Cycloartenol_Synthase->Cycloartenol This compound This compound Cycloartenol->this compound Other_Phytosterols Other_Phytosterols This compound->Other_Phytosterols Lanosterol Lanosterol Lanosterol_Synthase->Lanosterol Cholesterol_Ergosterol Cholesterol / Ergosterol Lanosterol->Cholesterol_Ergosterol

Caption: Divergent biosynthetic pathways of this compound and Lanosterol.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) for Sterol Analysis

This protocol is adapted for the analysis of this compound and other sterols from plant tissues.

1. Sample Preparation and Extraction: a. Homogenize 50-100 mg of lyophilized plant tissue in a suitable solvent system (e.g., chloroform:methanol 2:1, v/v). b. Add an internal standard (e.g., epicoprostanol) for quantification. c. Saponify the lipid extract using 1 M KOH in methanol at 80°C for 1 hour to hydrolyze sterol esters. d. Extract the non-saponifiable fraction (containing free sterols) with n-hexane. e. Dry the hexane extract under a stream of nitrogen.

2. Derivatization: a. To enhance volatility for GC analysis, silylate the hydroxyl groups of the sterols. b. Add 50 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and 50 µL of anhydrous pyridine to the dried extract. c. Incubate at 70°C for 30 minutes. d. Evaporate the derivatization reagents under nitrogen and redissolve the sample in hexane.

3. GC-MS Analysis: a. GC Column: Use a capillary column suitable for sterol analysis, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness). b. Carrier Gas: Helium at a constant flow rate of 1 mL/min. c. Injector Temperature: 280°C. d. Oven Temperature Program: i. Initial temperature: 180°C, hold for 1 min. ii. Ramp to 280°C at 10°C/min, hold for 15 min. iii. Ramp to 300°C at 5°C/min, hold for 10 min. e. MS Detector: i. Ionization Mode: Electron Ionization (EI) at 70 eV. ii. Mass Range: m/z 50-600. iii. Identification: Compare mass spectra and retention times with authentic standards and spectral libraries (e.g., NIST).

Deuterium Nuclear Magnetic Resonance (²H-NMR) for Studying Membrane Ordering

This protocol provides a general workflow for assessing the effect of sterols on the order of phospholipid bilayers.

1. Sample Preparation: a. Prepare multilamellar vesicles (MLVs) by co-dissolving a deuterated phospholipid (e.g., DMPC-d54) and the sterol of interest (this compound or lanosterol) at a desired molar ratio in an organic solvent (e.g., chloroform:methanol). b. Dry the lipid mixture to a thin film under a stream of nitrogen and then under high vacuum for at least 4 hours to remove residual solvent. c. Hydrate the lipid film with deuterium-depleted water or a suitable buffer at a temperature above the phase transition temperature of the phospholipid. d. Vortex thoroughly to form a homogeneous suspension of MLVs.

2. ²H-NMR Spectroscopy: a. Transfer the MLV suspension to an NMR tube. b. Acquire ²H-NMR spectra using a solid-state NMR spectrometer equipped with a quadrupolar echo pulse sequence. c. The quadrupolar splitting (Δνq) in the resulting Pake doublet spectrum is directly proportional to the orientational order parameter (SCD) of the deuterated C-D bonds in the phospholipid acyl chains.

3. Data Analysis: a. Measure the quadrupolar splitting from the separation of the two peaks in the Pake doublet. b. A larger quadrupolar splitting indicates a higher degree of orientational order in the lipid acyl chains, signifying a more ordered (less fluid) membrane. c. Compare the quadrupolar splittings of membranes containing this compound, lanosterol, and a control (no sterol) to determine their relative ordering effects.

This guide highlights the critical structural and functional distinctions between this compound and lanosterol, providing a foundation for further research into their roles in biology and potential applications in drug development. The provided experimental frameworks offer robust methods for their analysis and functional characterization.

Validating the Identification of Cycloeucalenol in Complex Plant Extracts: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals working with complex plant extracts, the accurate identification of bioactive compounds is paramount. Cycloeucalenol, a pentacyclic triterpenoid with potential pharmacological activities, is one such compound of interest often found within intricate plant matrices.[1][2] This guide provides a comprehensive comparison of the primary analytical techniques used to validate the identification of this compound, supported by experimental data and detailed protocols.

The principal methods for the structural elucidation and quantification of this compound and other phytosterols in plant extracts are Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[3][4][5][6][7][8] Each of these techniques offers distinct advantages and disadvantages in terms of sensitivity, selectivity, sample preparation, and the level of structural information they provide.

Comparative Analysis of Analytical Techniques

The choice of analytical technique for validating the presence of this compound depends on several factors, including the complexity of the plant extract, the required level of structural confirmation, and the need for quantitative data. The following table summarizes the key performance characteristics of GC-MS, LC-MS, and NMR for the analysis of phytosterols, including this compound.

ParameterGC-MSLC-MS/MSNMR
Principle Separation of volatile/derivatized compounds followed by mass-based identification.[7][8]Separation of compounds in liquid phase followed by mass-based identification.[4][5]Provides detailed structural information based on the magnetic properties of atomic nuclei.[3][6][9][10]
Sample Preparation Requires derivatization (e.g., silylation) to increase volatility.[11][12]Often requires minimal sample preparation; derivatization is typically not needed.[4][5]Requires highly purified compound for unambiguous structural elucidation.[3][6][10]
Selectivity High, especially with high-resolution mass spectrometry.Very high, particularly with tandem MS (MS/MS) using selected reaction monitoring.[5]Very high, provides detailed stereochemical information.[3][10]
Sensitivity Good, with Limit of Detection (LOD) and Limit of Quantification (LOQ) in the ng/mL range for similar phytosterols.[5]Excellent, with LODs for some terpenes as low as 2-10 ppb.[13] For phytosterols, LODs are in the ng/mL range.[4]Relatively low, requires microgram to milligram quantities of pure compound.
Quantitative Accuracy Good, with recoveries for similar phytosterols reported between 91.4-106.0%.[11][12]Excellent, with high accuracy and precision.Primarily used for structural confirmation, not ideal for quantification in complex mixtures.
Throughput Moderate, run times are typically in the range of 20-30 minutes.[5]High, with run times as short as 4 minutes reported for phytosterol analysis.[5]Low, acquisition times can be long, especially for 2D NMR experiments.
Key Advantage Well-established with extensive spectral libraries for compound identification.High sensitivity and selectivity without the need for derivatization.[5]Unambiguous structure determination and stereochemical assignment.[3][10]
Key Disadvantage Derivatization step can be time-consuming and introduce variability.[5]Ionization efficiency can be compound-dependent.Requires isolation of the pure compound.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are standardized protocols for the extraction, separation, and identification of this compound from plant extracts using the discussed analytical techniques.

Sample Preparation: Extraction and Saponification

This initial step is critical for enriching the phytosterol fraction from the raw plant material.

  • Objective: To extract total lipids and then hydrolyze esters to release free sterols.

  • Procedure:

    • Extraction: The dried and powdered plant material is subjected to Soxhlet extraction or maceration with a suitable solvent such as methanol, ethanol, or a mixture of hexane and ethyl acetate.[3][14][15]

    • Solvent Evaporation: The resulting extract is concentrated under reduced pressure using a rotary evaporator.

    • Saponification: The crude extract is refluxed with an ethanolic potassium hydroxide (KOH) solution to hydrolyze sterol esters and triglycerides.[4][5]

    • Extraction of Unsaponifiables: The saponified mixture is then partitioned with a non-polar solvent like n-hexane or diethyl ether to extract the unsaponifiable matter, which contains the free sterols.[4][5]

    • Washing and Drying: The organic phase is washed with water to remove residual alkali and then dried over anhydrous sodium sulfate.

    • Final Extract: The solvent is evaporated to yield the concentrated unsaponifiable fraction containing this compound.

GC-MS Analysis Protocol
  • Objective: To separate and identify this compound in the unsaponifiable fraction.

  • Procedure:

    • Derivatization: The dried unsaponifiable fraction is derivatized by adding a silylating agent (e.g., BSTFA with 1% TMCS) and heating to convert the sterols into their more volatile trimethylsilyl (TMS) ethers.[11][12]

    • GC Separation:

      • Column: A non-polar capillary column, such as a HP-5MS (30 m x 0.25 mm x 0.25 µm), is commonly used.[8]

      • Carrier Gas: Helium at a constant flow rate.[8]

      • Oven Temperature Program: A temperature gradient is employed to separate the different sterols. An example program starts at a lower temperature and ramps up to a final temperature of around 280-300°C.[8]

    • MS Detection:

      • Ionization: Electron Impact (EI) ionization is typically used.

      • Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer is used to scan a mass range of m/z 50-600.

      • Identification: The mass spectrum of the peak corresponding to this compound-TMS ether is compared with reference spectra in libraries (e.g., NIST, Wiley) and with an authentic standard if available.

LC-MS/MS Analysis Protocol
  • Objective: To achieve rapid and sensitive identification and quantification of this compound without derivatization.

  • Procedure:

    • Sample Preparation: The unsaponifiable fraction is redissolved in a suitable solvent, such as a mixture of acetonitrile and methanol.[4][5]

    • LC Separation:

      • Column: A C18 or C8 reversed-phase column is typically used.[4]

      • Mobile Phase: A gradient elution with a mixture of acetonitrile and methanol is often employed.[4][5]

      • Flow Rate: A typical flow rate is around 0.5-1.0 mL/min.

    • MS/MS Detection:

      • Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) in positive ion mode is commonly used for phytosterols.[4][5]

      • Mass Analyzer: A triple quadrupole mass spectrometer is used for selected reaction monitoring (SRM) for high selectivity and sensitivity.[5]

      • SRM Transitions: Specific precursor-to-product ion transitions for this compound are monitored for its unambiguous identification and quantification.

NMR for Structural Confirmation
  • Objective: To obtain definitive structural information of isolated this compound.

  • Procedure:

    • Isolation: this compound is first isolated from the unsaponifiable fraction using chromatographic techniques such as column chromatography over silica gel followed by preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).[3][6][10]

    • Sample Preparation: The purified compound is dissolved in a deuterated solvent (e.g., CDCl3).

    • NMR Spectroscopy:

      • 1D NMR: Proton (¹H) and Carbon-13 (¹³C) NMR spectra are acquired to identify the types and number of protons and carbons.[3][9]

      • 2D NMR: Experiments such as COSY, HSQC, and HMBC are performed to establish the connectivity between protons and carbons, confirming the complete structure of this compound.[3][10]

      • Data Comparison: The obtained NMR data is compared with published data for this compound to confirm its identity.[10]

Visualizing the Workflow and Decision-Making Process

To aid in the selection and implementation of the appropriate analytical strategy, the following diagrams, generated using the DOT language, illustrate the overall workflow for validating the identification of this compound and a decision tree for choosing the most suitable analytical method.

Validation_Workflow cluster_extraction Sample Preparation cluster_analysis Analytical Techniques cluster_validation Validation plant_material Complex Plant Extract extraction Solvent Extraction plant_material->extraction saponification Saponification extraction->saponification unsaponifiable_fraction Unsaponifiable Fraction saponification->unsaponifiable_fraction gc_ms GC-MS Analysis (Screening & Quantification) unsaponifiable_fraction->gc_ms Derivatization lc_ms LC-MS/MS Analysis (Screening & Quantification) unsaponifiable_fraction->lc_ms isolation Isolation (Column Chromatography/TLC) unsaponifiable_fraction->isolation identification Identification of this compound gc_ms->identification lc_ms->identification nmr NMR Spectroscopy (Structural Confirmation) isolation->nmr nmr->identification Confirmatory

Caption: General workflow for the validation of this compound identification.

Decision_Tree cluster_start Starting Point cluster_questions Decision Criteria cluster_methods Recommended Method(s) start Need to Identify this compound q1 Quantitative Data Required? start->q1 q2 Unambiguous Structural Confirmation Needed? q1->q2 Yes q3 High Throughput Screening? q1->q3 No lc_ms LC-MS/MS q2->lc_ms No nmr Isolation followed by NMR q2->nmr Yes gc_ms GC-MS q3->gc_ms No q3->lc_ms Yes

Caption: Decision tree for selecting an analytical technique.

References

A Comparative Analysis of Cycloeucalenol and Other Cycloartane Triterpenoids: Biological Activities and Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Cycloartane triterpenoids, a class of tetracyclic triterpenoids characterized by a cyclopropane ring at C-9/C-10, have garnered significant attention in phytochemical and pharmacological research due to their diverse and potent biological activities. This guide provides a comparative overview of cycloeucalenol alongside other prominent cycloartane triterpenoids, focusing on their anti-cancer and anti-inflammatory properties. The information presented is collated from various studies to facilitate a comparative understanding of their potential as therapeutic agents.

Comparative Biological Activity: A Quantitative Overview

The following tables summarize the cytotoxic and anti-inflammatory activities of this compound and other selected cycloartane triterpenoids, as reported in various studies. It is important to note that the experimental conditions, such as cell lines and assays, may differ between studies, which should be taken into consideration when comparing the IC50 values.

Table 1: Comparative Cytotoxicity of Cycloartane Triterpenoids against Various Cancer Cell Lines
CompoundCell LineAssayIC50 (µM)Reference
This compound SH-SY5Y (Neuroblastoma)MTT173.0 ± 5.1[1]
Cycloart-25-en-3β, 24-diolMCF7 (Breast Carcinoma)SRB4.28 (µg/mL)[2]
HCT116 (Colon Carcinoma)SRBNot specified[2]
Cycloart-23-en-3β, 22α, 25-triolMCF7 (Breast Carcinoma)SRB3.83 (µg/mL)[2]
HCT116 (Colon Carcinoma)SRBNot specified[2]
Cycloart-23(E)-ene-3β,25-diolMDA-MB-468 (Breast Cancer)MTT2.05 (µg/mL)[3]
Cycloart-23(Z)-ene-3β,25-diolMCF-7 (Breast Cancer)MTT5.4 (µg/mL)[3]
KHF16 (24-acetylisodahurinol-3-O-β-D-xylopyranoside)MCF7 (Breast Cancer)Not specified5.6[4]
MDA-MB-231 (Breast Cancer)Not specified6.8[4]
MDA-MB-468 (Breast Cancer)Not specified9.2[4]

Note: IC50 values in µg/mL can be converted to µM by dividing by the molecular weight of the compound and multiplying by 1000.

Table 2: Comparative Anti-inflammatory Activity of Cycloartane Triterpenoids
CompoundAssayCell LineIC50 (µM)Reference
This compound Information not available
Astragaloside IVNO Production InhibitionRAW 264.71.38[5]
Other Astragalus Saponins (Compounds 2-5)NO Production InhibitionRAW 264.71.89 - 4.70[5]
Curculigosaponin PNO Production InhibitionRAW 264.737.21[6][7][8]
23-epi-26-DeoxyacteinNO Production InhibitionNot specifiedInhibits NO production[9]

Mechanisms of Action: A Look into Cellular Signaling

Cycloartane triterpenoids exert their biological effects by modulating various intracellular signaling pathways. Understanding these mechanisms is crucial for the development of targeted therapies.

Anti-Cancer Mechanisms

Several cycloartane triterpenoids have been shown to induce apoptosis and inhibit cell proliferation in cancer cells by targeting key signaling pathways.

  • MAPK Pathway: Cycloartenol has been demonstrated to suppress the phosphorylation of p38 MAP kinase, a key regulator of cellular processes including apoptosis and inflammation[10][11]. The inhibition of this pathway can lead to cell cycle arrest and programmed cell death in cancer cells.

  • PI3K/Akt Pathway: The PI3K/Akt signaling pathway is a critical regulator of cell survival and proliferation. Some cycloartane triterpenoids have been found to inhibit this pathway, thereby promoting apoptosis in cancer cells.

  • NF-κB Pathway: The transcription factor NF-κB plays a pivotal role in inflammation and cancer progression. Inhibition of the NF-κB signaling pathway is a common mechanism for the anti-cancer and anti-inflammatory effects of many natural products, including some cycloartane triterpenoids.

anticancer_pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Receptor Growth Factor Receptor Ras Ras Growth Factor Receptor->Ras IKK IKK Growth Factor Receptor->IKK PI3K PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation_Survival Proliferation_Survival mTOR->Proliferation_Survival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Apoptosis_Regulation Apoptosis_Regulation ERK->Apoptosis_Regulation IκBα IκBα IKK->IκBα NF-κB NF-κB IκBα->NF-κB Gene Transcription Gene Transcription NF-κB->Gene Transcription Cycloartanes Cycloartanes Cycloartanes->PI3K Inhibition Cycloartanes->ERK Inhibition Cycloartanes->NF-κB Inhibition

Caption: Simplified overview of signaling pathways modulated by cycloartane triterpenoids in cancer cells.

Anti-Inflammatory Mechanisms

The anti-inflammatory effects of cycloartane triterpenoids are primarily attributed to their ability to suppress the production of pro-inflammatory mediators.

  • Inhibition of Nitric Oxide (NO) Production: Many cycloartane triterpenoids have been shown to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages. This is often achieved by downregulating the expression of inducible nitric oxide synthase (iNOS).

  • Modulation of NF-κB Pathway: As mentioned earlier, the NF-κB pathway is a central regulator of inflammation. By inhibiting the activation of NF-κB, cycloartane triterpenoids can suppress the transcription of genes encoding pro-inflammatory cytokines and enzymes.

anti_inflammatory_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS Receptor (TLR4) LPS Receptor (TLR4) IKK IKK IκBα IκBα IKK->IκBα NF-κB NF-κB IκBα->NF-κB Pro-inflammatory Genes Pro-inflammatory Genes NF-κB->Pro-inflammatory Genes Inflammatory Mediators Inflammatory Mediators Pro-inflammatory Genes->Inflammatory Mediators Cycloartanes Cycloartanes Cycloartanes->NF-κB Inhibition Cycloartanes->Inflammatory Mediators Inhibition

Caption: General mechanism of anti-inflammatory action of cycloartane triterpenoids via NF-κB pathway inhibition.

Experimental Protocols

To ensure the reproducibility and standardization of research in this field, detailed experimental protocols are essential.

MTT Assay for Cytotoxicity

This protocol is a standard colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Cancer cell lines of interest

  • Complete cell culture medium

  • Test compounds (this compound and other cycloartane triterpenoids)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds, e.g., DMSO).

  • Incubation: Incubate the plates for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: After incubation with MTT, carefully remove the medium and add 100 µL of DMSO or solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution of the formazan. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.

mtt_assay_workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_24h_1 Incubate 24h Seed_Cells->Incubate_24h_1 Add_Compounds Add Test Compounds Incubate_24h_1->Add_Compounds Incubate_Treatment Incubate (24-72h) Add_Compounds->Incubate_Treatment Add_MTT Add MTT Solution Incubate_Treatment->Add_MTT Incubate_MTT Incubate (3-4h) Add_MTT->Incubate_MTT Solubilize Solubilize Formazan Crystals Incubate_MTT->Solubilize Read_Absorbance Read Absorbance (570 nm) Solubilize->Read_Absorbance Analyze_Data Calculate % Viability & IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Experimental workflow for the MTT cytotoxicity assay.

Nitric Oxide (NO) Production Assay (Griess Test)

This assay measures the amount of nitrite, a stable product of NO, in cell culture supernatants as an indicator of NO production.

Materials:

  • RAW 264.7 macrophage cells

  • Lipopolysaccharide (LPS)

  • Griess Reagent (A: 1% sulfanilamide in 5% phosphoric acid; B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite standard solution

  • 96-well plates

  • Complete cell culture medium

  • Test compounds

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.

  • Collect Supernatant: After incubation, collect 50 µL of the cell culture supernatant from each well.

  • Griess Reaction: Add 50 µL of Griess Reagent A to each supernatant sample, followed by 50 µL of Griess Reagent B.

  • Incubation: Incubate the plate at room temperature for 10 minutes in the dark.

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the nitrite concentration from a sodium nitrite standard curve. The percentage of NO inhibition is calculated as: [1 - (Nitrite in treated group / Nitrite in LPS-only group)] x 100.

Western Blotting for Signaling Pathway Analysis

Western blotting is used to detect specific proteins in a sample and can be used to assess the activation (phosphorylation) of key proteins in signaling pathways like NF-κB, PI3K/Akt, and MAPK.

Materials:

  • Cell lysates

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (specific for total and phosphorylated forms of target proteins)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse treated and untreated cells to extract total protein.

  • Protein Quantification: Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE: Separate proteins by size on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and add a chemiluminescent substrate.

  • Imaging: Visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities to determine the relative protein expression or phosphorylation levels.

References

Cycloeucalenol as an Internal Standard in Sterol Profiling: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

In the quantitative analysis of sterols, the use of an appropriate internal standard (IS) is crucial for accurate and reliable results. The IS compensates for variations in sample preparation, extraction, derivatization, and instrument response. While several compounds are commonly employed for sterol profiling, this guide provides a comparative overview of cycloeucalenol and other frequently used internal standards, supported by available experimental data.

Comparison of Internal Standard Performance

The ideal internal standard should be structurally similar to the analytes of interest, not naturally present in the sample, and chromatographically resolved from other components. The following table summarizes the performance characteristics of this compound and other common internal standards based on data from various studies. It is important to note that the experimental conditions under which these data were generated may vary.

Internal StandardRecovery (%)Linearity (R²)Precision (%RSD)Key AdvantagesPotential Disadvantages
This compound Data not availableData not availableData not availableStructurally similar to plant sterol intermediates.Not as commonly used, less validation data available.
5α-Cholestane 70 - 93[1]>0.98[2]6 - 12[1]Good resolution, elutes early, commercially available.[1][3]Lacks a hydroxyl group, cannot be derivatized with sterols.[3]
Epicoprostanol Data not availableData not available<15[4]Structurally similar to cholesterol and its metabolites.May not be suitable for all plant sterol analyses.
Deuterated Sterols (e.g., d7-Cholesterol) 85 - 110[5]>0.99<10[5]Co-elutes with the analyte, corrects for matrix effects.[6]Higher cost, potential for isotopic interference.

Experimental Protocols

Detailed methodologies are essential for reproducible sterol profiling. Below are representative protocols for sample preparation and analysis using gas chromatography-mass spectrometry (GC-MS), a common technique for sterol analysis.

1. Sample Preparation: Saponification and Extraction

This protocol is a general procedure for the hydrolysis of sterol esters and extraction of the total sterol fraction.

  • Materials:

    • Sample (e.g., plant tissue, oil, serum)

    • Internal standard solution (e.g., this compound in ethanol)

    • 2 M Ethanolic Potassium Hydroxide (KOH)

    • n-Hexane

    • Deionized water

    • Anhydrous sodium sulfate

  • Procedure:

    • Weigh a known amount of the homogenized sample into a glass tube.

    • Add a precise volume of the internal standard solution.

    • Add 2 M ethanolic KOH.

    • Incubate at 80°C for 1 hour to saponify the lipids.

    • After cooling, add deionized water and mix.

    • Extract the unsaponifiable fraction (containing sterols) three times with n-hexane.

    • Combine the hexane extracts and wash with deionized water until neutral.

    • Dry the hexane extract over anhydrous sodium sulfate.

    • Evaporate the solvent under a stream of nitrogen.

2. Derivatization: Silylation

Sterols are often derivatized to increase their volatility and improve chromatographic separation.

  • Materials:

    • Dried sterol extract

    • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

    • Pyridine (anhydrous)

  • Procedure:

    • Re-dissolve the dried sterol extract in a small volume of anhydrous pyridine.

    • Add an excess of BSTFA with 1% TMCS.

    • Heat the mixture at 60-70°C for 1 hour.

    • After cooling, the sample is ready for GC-MS analysis.

3. GC-MS Analysis

The following are typical GC-MS parameters for the analysis of silylated sterols.

  • Gas Chromatograph (GC) Conditions:

    • Column: HP-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

    • Injector Temperature: 280°C

    • Oven Temperature Program:

      • Initial temperature: 180°C

      • Ramp to 260°C at 20°C/min

      • Hold at 260°C for 15 min

      • Ramp to 300°C at 5°C/min

      • Hold at 300°C for 5 min

    • Injection Mode: Splitless

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

    • Scan Mode: Full scan (e.g., m/z 50-600) or Selected Ion Monitoring (SIM) for targeted analysis.

Visualizing the Workflow

The following diagram illustrates the general workflow for sterol profiling using an internal standard.

Sterol_Profiling_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Sample Add_IS Add Internal Standard (e.g., this compound) Sample->Add_IS Saponification Saponification Add_IS->Saponification Extraction Liquid-Liquid Extraction Saponification->Extraction Derivatization Derivatization (Silylation) Extraction->Derivatization GC_MS GC-MS Analysis Derivatization->GC_MS Peak_Integration Peak Integration GC_MS->Peak_Integration Quantification Quantification Peak_Integration->Quantification Data_Reporting Data Reporting Quantification->Data_Reporting

Caption: General workflow for sterol profiling with an internal standard.

The following diagram illustrates the signaling pathway logical relationship in the context of choosing an internal standard.

IS_Selection_Logic cluster_candidates Internal Standard Candidates cluster_performance Performance Metrics Analyte Target Sterols IS_Properties Ideal Internal Standard Properties Analyte->IS_Properties This compound This compound IS_Properties->this compound Cholestane 5α-Cholestane IS_Properties->Cholestane Deuterated Deuterated Sterols IS_Properties->Deuterated Epicoprostanol Epicoprostanol IS_Properties->Epicoprostanol Validation Method Validation This compound->Validation Cholestane->Validation Deuterated->Validation Epicoprostanol->Validation Recovery Recovery Validation->Recovery Linearity Linearity Validation->Linearity Precision Precision Validation->Precision Decision Optimal Internal Standard Selection Recovery->Decision Linearity->Decision Precision->Decision

Caption: Decision logic for selecting an internal standard for sterol profiling.

References

Safety Operating Guide

Navigating the Disposal of Cycloeucalenol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Understanding Cycloeucalenol: Key Data

A preliminary assessment of a compound's physical and chemical properties is crucial for determining the appropriate disposal route. Below is a summary of available data for this compound.

PropertyValue
Chemical Formula C₃₀H₅₀O
Molecular Weight 426.72 g/mol
Physical Description Powder
Solubility Soluble in Chloroform, Dichloromethane, DMSO
Storage Store at 2-8°C, protected from air and light

General Disposal Protocol for this compound

In the absence of a specific Safety Data Sheet (SDS) detailing disposal procedures, this compound should be handled as a potentially hazardous chemical waste. The following step-by-step protocol is based on general best practices for laboratory chemical waste management.

Materials:

  • Appropriate Personal Protective Equipment (PPE): safety glasses, lab coat, and chemical-resistant gloves.

  • Labeled, sealed, and non-reactive waste container.

  • Waste disposal tags or labels as required by your institution.

Procedure:

  • Risk Assessment: Before handling, conduct a thorough risk assessment. Although specific toxicity data is limited, it is prudent to treat this compound with caution to minimize exposure.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves, when handling this compound for disposal.

  • Containment:

    • For solid this compound, ensure it is in a securely sealed container to prevent dust formation.

    • For this compound in solution, ensure the container is leak-proof and compatible with the solvent used.

  • Labeling: Clearly label the waste container with the chemical name "this compound" and indicate any solvents or other chemicals present in the mixture. Follow your institution's specific labeling requirements for chemical waste.

  • Segregation: Do not mix this compound waste with other waste streams unless permitted by your institution's waste management guidelines. It should be disposed of in a container designated for solid or non-halogenated organic chemical waste, depending on its form and any solvents used.

  • Storage: Store the sealed and labeled waste container in a designated, well-ventilated waste accumulation area, away from incompatible materials, until it is collected.

  • Disposal Request: Arrange for the disposal of the waste through your institution's Environmental Health and Safety (EHS) department or a designated waste management provider. Provide them with all available information on the compound.

Experimental Workflow for Chemical Waste Disposal

The following diagram illustrates a general decision-making process for the proper disposal of laboratory chemical waste, which should be applied to this compound.

A Identify Chemical Waste B Consult Safety Data Sheet (SDS) A->B C SDS Available? B->C D Follow SDS Disposal Instructions C->D Yes E Treat as Unknown/Hazardous Waste C->E No F Segregate Waste Stream D->F E->F G Properly Label and Contain F->G H Store in Designated Area G->H I Contact EHS for Disposal H->I

Personal protective equipment for handling Cycloeucalenol

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This guide provides essential safety and logistical information for handling Cycloeucalenol, a naturally occurring triterpenoid. Adherence to these protocols is crucial for minimizing exposure risk and maintaining a safe laboratory environment.

While this compound is considered to have low toxicity, it is prudent to take precautions to avoid inhalation, skin contact, and ingestion[1]. The following personal protective equipment (PPE) recommendations are based on best practices for handling similar chemical compounds and are designed to provide a comprehensive safety framework.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is contingent on the specific laboratory task being performed. The following table summarizes the recommended PPE for various scenarios involving this compound.

TaskEye ProtectionHand ProtectionRespiratory ProtectionProtective Clothing
Weighing and Transferring Solid Safety glasses with side shields or goggles.Disposable nitrile gloves.N95 respirator recommended to prevent inhalation of fine particles.Standard laboratory coat.
Preparing Solutions Chemical splash goggles.Disposable nitrile gloves.Recommended if significant aerosols may be generated.Standard laboratory coat.
Handling Solutions Safety glasses with side shields.Disposable nitrile gloves.Not generally required if handled in a well-ventilated area.Standard laboratory coat.
Cleaning and Waste Disposal Chemical splash goggles.Heavy-duty nitrile gloves.Not generally required.Standard laboratory coat.

Operational Plan: Handling and Disposal

A systematic approach to handling and disposal is critical for safety and to prevent environmental contamination.

Handling Protocol:

  • Preparation: Before beginning work, ensure the designated workspace is clean and uncluttered. Cover the work surface with absorbent, disposable bench paper.

  • Personal Protective Equipment: Don the appropriate PPE as outlined in the table above.

  • Weighing and Transfer: Conduct all weighing and transfer operations of solid this compound within a chemical fume hood or other ventilated enclosure to minimize inhalation exposure.

  • Solution Preparation: When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.

  • Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water. Clean all contaminated surfaces.

Disposal Plan:

All waste materials contaminated with this compound should be treated as hazardous chemical waste.

  • Solid Waste: Collect all contaminated solid waste, including disposable bench paper, gloves, and weighing papers, in a designated, labeled, and sealed waste container.

  • Liquid Waste: Collect all solutions containing this compound in a clearly labeled, sealed, and appropriate hazardous waste container.

  • Contaminated PPE: Dispose of all contaminated PPE in a designated hazardous waste container.

Experimental Workflow

The following diagram outlines the standard workflow for the safe handling of this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Prepare Designated Workspace don_ppe Don Appropriate PPE prep_area->don_ppe weigh Weigh Solid in Ventilated Enclosure don_ppe->weigh prepare_solution Prepare Solution weigh->prepare_solution handle_solution Handle Solution prepare_solution->handle_solution decontaminate Decontaminate Workspace handle_solution->decontaminate dispose_waste Dispose of Hazardous Waste decontaminate->dispose_waste remove_ppe Remove PPE dispose_waste->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands

References

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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cycloeucalenol
Reactant of Route 2
Cycloeucalenol

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请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。